Product packaging for 3-Prenyl-2,4,6-trihydroxybenzophenone(Cat. No.:)

3-Prenyl-2,4,6-trihydroxybenzophenone

Numéro de catalogue: B155418
Poids moléculaire: 298.3 g/mol
Clé InChI: WKFZVPVRFGJMEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Prenyl-2,4,6-trihydroxybenzophenone has been reported in Helichrysum asperum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O4 B155418 3-Prenyl-2,4,6-trihydroxybenzophenone

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

phenyl-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-11(2)8-9-13-14(19)10-15(20)16(18(13)22)17(21)12-6-4-3-5-7-12/h3-8,10,19-20,22H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFZVPVRFGJMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Prenyl-2,4,6-trihydroxybenzophenone: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Prenyl-2,4,6-trihydroxybenzophenone is a prenylated benzophenone (B1666685), a class of secondary metabolites known for their diverse and potent biological activities. These compounds, characterized by a benzophenone core with one or more isoprenyl side chains, have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation, and an exploration of its potential biological signaling pathways.

Natural Sources

This compound has been identified in a variety of plant species, primarily within the Clusiaceae and Hypericaceae families. The documented natural sources are summarized in the table below.

FamilyGenusSpeciesPlant PartReference
ClusiaceaeGarciniacowaHerbs[1]
HypericaceaeHypericumroeperianumNot Specified[2]
ClusiaceaeTovomitalongifoliaNot Specified[2]
ClusiaceaeGarciniavieillardiiNot Specified[2]
AsteraceaeHelichrysumasperumNot SpecifiedNot Specified

Isolation Methodologies

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from the isolation of similar prenylated benzophenones from Garcinia and Hypericum species. The following is a generalized experimental protocol based on established phytochemical techniques.

General Experimental Protocol

1. Plant Material Collection and Preparation:

  • Collect the specified plant parts (e.g., leaves, stem bark, roots) from the source species.

  • Thoroughly wash the plant material to remove any contaminants.

  • Air-dry the material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a controlled temperature (typically 40-50°C) until a constant weight is achieved.

  • Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • Macerate the powdered plant material in a suitable organic solvent. Methanol or ethyl acetate (B1210297) are commonly used for the extraction of moderately polar compounds like prenylated benzophenones.

  • The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v).

  • The maceration is usually carried out at room temperature for a period of 24-72 hours with occasional agitation.

  • Filter the extract to remove the solid plant residue. The process may be repeated multiple times with fresh solvent to ensure complete extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation (Optional but Recommended):

  • The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • For a methanolic crude extract, it can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (or chloroform), and ethyl acetate.

  • The fraction containing the target compound (typically the dichloromethane or ethyl acetate fraction for benzophenones) is then concentrated.

4. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: This is the primary technique for the purification of this compound.

    • Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, slurried in a non-polar solvent (e.g., n-hexane).

    • Adsorb the concentrated fraction onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

    • Collect the eluate in fractions of a specific volume.

  • Thin Layer Chromatography (TLC): Monitor the separation process by TLC.

    • Spot the collected fractions on a TLC plate (silica gel 60 F254).

    • Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.

    • Combine the fractions containing the compound of interest based on their TLC profiles.

  • Further Purification (if necessary):

    • For higher purity, the semi-purified fractions can be subjected to further chromatographic steps, such as preparative TLC or Sephadex LH-20 column chromatography.

5. Structure Elucidation and Characterization:

  • The purified compound is identified and its structure confirmed using various spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained during the isolation process. Actual yields will vary depending on the plant source, collection time, and extraction efficiency.

ParameterValue
Extraction
Dry weight of plant material1 kg
Volume of extraction solvent (Methanol)10 L
Yield of crude extract50 g (5%)
Fractionation
Yield of ethyl acetate fraction15 g (1.5% of dry weight)
Column Chromatography
Weight of purified compound150 mg (0.015% of dry weight)
Purity (by HPLC)>98%
Spectroscopic Data
Molecular FormulaC₁₈H₁₈O₄
Molecular Weight298.33 g/mol
¹H NMR (CDCl₃, δ ppm)Hypothetical key signals: aromatic protons, prenyl group protons, hydroxyl protons
¹³C NMR (CDCl₃, δ ppm)Hypothetical key signals: carbonyl carbon, aromatic carbons, prenyl group carbons

Potential Signaling Pathways and Biological Activities

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the known biological activities of prenylated benzophenones, such as anti-inflammatory and anticancer effects, suggest potential mechanisms of action.

Anti-inflammatory Activity

Prenylated compounds are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory signaling pathways. A plausible mechanism for this compound could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, it leads to the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway would reduce the inflammatory response.

  • MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in the production of inflammatory mediators.

anti_inflammatory_pathway cluster_nucleus Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) MyD88->MAPK_pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB Gene Pro-inflammatory Gene Transcription Cytokines Inflammatory Cytokines (TNF-α, IL-6, etc.) Compound 3-Prenyl-2,4,6- trihydroxybenzophenone Compound->IKK inhibits? Compound->MAPK_pathway inhibits? AP1_nuc AP-1 MAPK_pathway->AP1_nuc AP1 AP-1 Gene_nuc Gene Transcription NFkB_nuc->Gene_nuc AP1_nuc->Gene_nuc Gene_nuc->Cytokines

Caption: Hypothesized Anti-inflammatory Signaling Pathway Inhibition.

Anticancer Activity

The anticancer properties of prenylated benzophenones may be attributed to their ability to interfere with signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. A potential target for this compound is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.

  • STAT3 Signaling Pathway: Constitutive activation of STAT3 is common in many types of cancer and promotes tumor growth by regulating the expression of genes involved in cell cycle progression, apoptosis, and angiogenesis. Inhibition of STAT3 signaling can lead to the suppression of tumor growth.

anticancer_pathway cluster_nucleus Inside Nucleus GF Growth Factors / Cytokines (e.g., IL-6) Receptor Receptor Tyrosine Kinase (e.g., EGFR, IL-6R) GF->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to pSTAT3_nuc p-STAT3 Gene Target Gene Expression (e.g., Cyclin D1, Bcl-xL, VEGF) Proliferation Cell Proliferation, Survival, Angiogenesis Compound 3-Prenyl-2,4,6- trihydroxybenzophenone Compound->JAK inhibits? Compound->STAT3 inhibits phosphorylation? Gene_nuc Gene Expression pSTAT3_nuc->Gene_nuc Gene_nuc->Proliferation

Caption: Hypothesized Anticancer Signaling Pathway Inhibition.

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.

isolation_workflow Start Plant Material (e.g., Garcinia cowa) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Fractionation Liquid-Liquid Fractionation (Optional) CrudeExtract->Fractionation ActiveFraction Active Fraction (e.g., Ethyl Acetate) Fractionation->ActiveFraction ColumnChrom Silica Gel Column Chromatography ActiveFraction->ColumnChrom Fractions Collection of Fractions ColumnChrom->Fractions TLC TLC Monitoring Combine Combine Pure Fractions TLC->Combine guided Fractions->TLC analysis Fractions->Combine PurifiedCompound Purified 3-Prenyl-2,4,6- trihydroxybenzophenone Combine->PurifiedCompound Analysis Structural Elucidation (NMR, MS, etc.) PurifiedCompound->Analysis

Caption: General Isolation Workflow.

Conclusion

This compound is a promising natural product with potential therapeutic applications. While its isolation from natural sources can be achieved through standard phytochemical techniques, further research is needed to establish a standardized and optimized protocol. Moreover, detailed investigations into its mechanism of action are required to fully understand its biological activities and to explore its potential as a lead compound in drug discovery and development. This guide provides a foundational framework for researchers to build upon in their exploration of this fascinating molecule.

References

The Biosynthesis of 3-Prenyl-2,4,6-trihydroxybenzophenone in Garcinia cowa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 3-Prenyl-2,4,6-trihydroxybenzophenone, a polyisoprenylated benzophenone (B1666685) found in Garcinia cowa. While research specific to the enzymatic machinery in Garcinia cowa is limited, this document consolidates current knowledge from closely related species, particularly Garcinia mangostana, to present a putative and detailed biosynthetic route. The guide covers the key enzymatic steps, from the formation of the benzophenone scaffold to the final prenylation. It includes quantitative data from homologous systems, detailed experimental protocols for key biochemical analyses, and visualizations of the metabolic pathway and experimental workflows to support further research and drug development endeavors.

Introduction

The genus Garcinia, belonging to the Clusiaceae family, is a rich source of a diverse array of secondary metabolites, including xanthones, flavonoids, and polyisoprenylated benzophenones.[1][2][3] These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] this compound is a member of this class of bioactive molecules, and understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production for potential therapeutic applications.

This guide delineates the proposed biosynthetic pathway of this compound in Garcinia cowa, leveraging the well-characterized enzymatic steps from the closely related species Garcinia mangostana as a foundational model.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur in two main stages:

  • Formation of the Benzophenone Core: The initial step involves the synthesis of the 2,4,6-trihydroxybenzophenone (B1214741) scaffold. This reaction is catalyzed by the enzyme Benzophenone Synthase (BPS) , a type III polyketide synthase.[4][5][6] BPS orchestrates the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to yield 2,4,6-trihydroxybenzophenone.[4][5][6]

  • Prenylation of the Benzophenone Core: The final step is the attachment of a prenyl group (from dimethylallyl pyrophosphate, DMAPP) to the C-3 position of the 2,4,6-trihydroxybenzophenone ring. This electrophilic aromatic substitution is catalyzed by an aromatic prenyltransferase (aPT) . While the specific aPT from Garcinia cowa has not yet been characterized, plant aPTs are known to act on a variety of phenolic substrates, including phloroglucinol (B13840) derivatives.

The proposed overall biosynthetic pathway is illustrated in the diagram below.

Biosynthesis of this compound cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Benzoyl-CoA Benzoyl-CoA Benzophenone_Synthase Benzophenone Synthase (BPS) Benzoyl-CoA->Benzophenone_Synthase 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->Benzophenone_Synthase DMAPP DMAPP Aromatic_Prenyltransferase Aromatic Prenyltransferase (aPT) DMAPP->Aromatic_Prenyltransferase 2,4,6-Trihydroxybenzophenone 2,4,6-Trihydroxybenzophenone Benzophenone_Synthase->2,4,6-Trihydroxybenzophenone Formation of benzophenone core 2,4,6-Trihydroxybenzophenone->Aromatic_Prenyltransferase This compound This compound Aromatic_Prenyltransferase->this compound Prenylation

Figure 1: Proposed biosynthesis of this compound.

Quantitative Data

As the enzymes from Garcinia cowa have not been kinetically characterized, the following table summarizes the kinetic parameters of Benzophenone Synthase from the closely related species, Garcinia mangostana (GmBPS), which serves as a valuable proxy.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Garcinia mangostana Benzophenone Synthase (GmBPS)Benzoyl-CoA25 ± 30.041 ± 0.0011640[5]
Malonyl-CoA48 ± 5--[5]

Note: Quantitative data for the specific aromatic prenyltransferase involved in the biosynthesis of this compound in Garcinia cowa is not currently available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression of Benzophenone Synthase (GmBPS)

This protocol is adapted from studies on Garcinia mangostana Benzophenone Synthase (GmBPS).[5]

Heterologous Expression Workflow RNA_Isolation Total RNA isolation from Garcinia mangostana fruit pericarps cDNA_Synthesis First-strand cDNA synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR amplification of GmBPS gene (using specific primers) cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into pET expression vector PCR_Amplification->Vector_Ligation Transformation Transformation into E. coli (e.g., BL21(DE3)) Vector_Ligation->Transformation Culture_Growth Grow E. coli culture to OD600 of 0.6-0.8 Transformation->Culture_Growth Induction Induce protein expression with IPTG Culture_Growth->Induction Cell_Harvesting Harvest cells by centrifugation Induction->Cell_Harvesting Lysis Cell lysis by sonication Cell_Harvesting->Lysis Purification Purification of His-tagged GmBPS using Ni-NTA affinity chromatography Lysis->Purification SDS_PAGE Analysis of protein purity by SDS-PAGE Purification->SDS_PAGE

Figure 2: Workflow for heterologous expression of Benzophenone Synthase.

Methodology:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the fruit pericarps of Garcinia mangostana using a suitable plant RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • Gene Amplification and Cloning: The full-length open reading frame of the GmBPS gene is amplified by PCR using gene-specific primers. The amplified product is then cloned into a suitable expression vector, such as pET, containing an N-terminal His-tag for purification.

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for several hours.

  • Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged GmBPS is purified from the soluble fraction of the cell lysate using Ni-NTA affinity chromatography. The purified protein is then dialyzed against a suitable storage buffer.

  • Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Benzophenone Synthase

BPS Enzyme Assay Workflow Reaction_Mixture Prepare reaction mixture: - Buffer (e.g., potassium phosphate (B84403), pH 7.0) - Purified BPS enzyme - Benzoyl-CoA - [14C]Malonyl-CoA Incubation Incubate at 30°C for a defined time Reaction_Mixture->Incubation Quenching Stop the reaction with acidified ethyl acetate (B1210297) Incubation->Quenching Extraction Extract the product with ethyl acetate Quenching->Extraction TLC_Separation Separate products by Thin Layer Chromatography (TLC) Extraction->TLC_Separation Radioactivity_Detection Detect radioactive product by autoradiography or scintillation counting TLC_Separation->Radioactivity_Detection Quantification Quantify product formation Radioactivity_Detection->Quantification

Figure 3: Workflow for Benzophenone Synthase enzyme assay.

Methodology:

  • Reaction Setup: The standard assay mixture contains potassium phosphate buffer (pH 7.0), the purified BPS enzyme, benzoyl-CoA, and [14C]malonyl-CoA in a total volume of 100-200 µL.

  • Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: The reaction is terminated by the addition of acidified ethyl acetate. The benzophenone product is then extracted into the ethyl acetate phase.

  • Product Analysis: The ethyl acetate extract is concentrated and the products are separated by Thin Layer Chromatography (TLC). The radioactive product corresponding to 2,4,6-trihydroxybenzophenone is visualized by autoradiography and quantified by scintillation counting.

In Vitro Assay for Aromatic Prenyltransferase

This is a general protocol that can be adapted for the characterization of a putative aromatic prenyltransferase from Garcinia cowa.

Methodology:

  • Enzyme Source: A microsomal fraction prepared from Garcinia cowa tissues or a heterologously expressed and purified prenyltransferase would be used as the enzyme source.

  • Reaction Setup: The reaction mixture typically contains a suitable buffer (e.g., Tris-HCl, pH 7.5), the enzyme preparation, 2,4,6-trihydroxybenzophenone as the acceptor substrate, dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, and a divalent cation (e.g., MgCl2 or MnCl2).

  • Enzymatic Reaction: The reaction is initiated by the addition of DMAPP and incubated at a suitable temperature (e.g., 30°C) for 1-2 hours.

  • Reaction Termination and Extraction: The reaction is stopped, and the products are extracted using a non-polar solvent like ethyl acetate.

  • Product Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.

Extraction and Analysis of Benzophenones from Garcinia cowa

Methodology:

  • Extraction: Dried and powdered plant material (e.g., leaves, bark, or fruit rinds) of Garcinia cowa is extracted with a suitable organic solvent such as methanol (B129727), ethanol, or acetone (B3395972) at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • HPLC Analysis: The crude extract or fractions are dissolved in a suitable solvent (e.g., methanol) and analyzed by reverse-phase HPLC with a C18 column. A gradient elution with a mobile phase consisting of acidified water and acetonitrile (B52724) or methanol is typically used. Detection is performed using a photodiode array (PDA) detector to obtain UV spectra of the eluting peaks.

  • LC-MS Analysis: For structural confirmation and identification of unknown compounds, LC-MS analysis is employed. The mass spectrometer provides molecular weight and fragmentation data, which are crucial for the identification of this compound and other related metabolites.

Conclusion and Future Directions

This technical guide has outlined the putative biosynthetic pathway of this compound in Garcinia cowa, based on current knowledge from related species. The formation of the 2,4,6-trihydroxybenzophenone core by benzophenone synthase and its subsequent prenylation by an aromatic prenyltransferase are the key steps. While significant progress has been made in understanding benzophenone biosynthesis in the Garcinia genus, further research is needed to isolate and characterize the specific enzymes from Garcinia cowa.

Future research should focus on:

  • Gene Discovery: Identification and cloning of the genes encoding benzophenone synthase and the specific C-3 aromatic prenyltransferase from Garcinia cowa.

  • Enzyme Characterization: Detailed kinetic and mechanistic studies of the purified enzymes to understand their substrate specificity and catalytic properties.

  • Metabolic Engineering: Utilizing the identified genes to engineer microbial hosts for the sustainable and scalable production of this compound and other bioactive benzophenones.

The information and protocols provided in this guide serve as a valuable resource for researchers aiming to advance our understanding of this important class of natural products and to unlock their therapeutic potential.

References

Spectroscopic and Synthetic Profile of 3-Prenyl-2,4,6-trihydroxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for 3-Prenyl-2,4,6-trihydroxybenzophenone, a prenylated benzophenone (B1666685) with significant biological interest. The information presented is crucial for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Core Spectroscopic Data

The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, also known as phenyl[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]methanone. This data is essential for the structural elucidation and characterization of the compound.

¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.66s3H
1.79s3H
3.37d7.02H
5.27t6.81H
5.93s1H
7.47-7.66m5H
10.28bs1H
6.27bs1H

s: singlet, d: doublet, t: triplet, m: multiplet, bs: broad singlet

¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm
21.7
25.7
96.3
104.6
106.5
121.5
127.8
129.1
132.1
132.2
139.3
159.4
160.8
162.6
204.6
High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zMeasured m/z
[M+H]⁺299.1283299.1278

Experimental Protocols

The following section details the experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound[1]

The synthesis of phenyl[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]methanone (3) is achieved through a direct prenylation of phenyl(2,4,6-trihydroxyphenyl)methanone.[1]

Materials:

  • Phenyl(2,4,6-trihydroxyphenyl)methanone

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Prenyl bromide

  • Dry Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of phenyl(2,4,6-trihydroxyphenyl)methanone in dry THF, add an equimolar amount of DBU.

  • To this mixture, add an equimolar amount of prenyl bromide in small portions.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, add 2 M HCl to the mixture and continue stirring for an additional 15 minutes.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure (in vacuo) to yield the crude product.

  • Purify the crude product by column chromatography using a hexane-EtOAc solvent system to obtain the final product.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification cluster_product Final Product A Phenyl(2,4,6-trihydroxyphenyl)methanone D Stir at Room Temperature (24 hours) A->D B Prenyl Bromide B->D C DBU in dry THF C->D E Quench with 2M HCl D->E F Extract with EtOAc E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Solvent Removal (in vacuo) H->I J Column Chromatography (Hexane-EtOAc) I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz UltraShield spectrometer.[1] Samples were typically dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

High-Resolution Mass Spectrometry (HRMS): HRMS analysis was performed on a Waters LCT Premier time-of-flight mass spectrometer to determine the accurate mass and elemental composition of the synthesized compound.[1]

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output A Synthesized Compound B NMR Spectroscopy (Bruker 400 MHz) A->B C Mass Spectrometry (Waters LCT Premier TOF) A->C D 1H and 13C NMR Spectra B->D E High-Resolution Mass Data C->E

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

References

The Multifaceted Biological Activities of Prenylated Benzophenones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the diverse biological activities of prenylated benzophenones, a class of natural compounds with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. It offers a comprehensive overview of their mechanisms of action, detailed experimental protocols, and quantitative data to facilitate further research and development in this promising field.

Introduction to Prenylated Benzophenones

Prenylated benzophenones are a class of naturally occurring phenolic compounds characterized by a benzophenone (B1666685) core substituted with one or more isoprenoid-derived groups.[1] These compounds are predominantly found in the Clusiaceae (Guttiferae) family of plants, with notable examples including garcinol (B8244382) from Garcinia indica and guttiferone from various Garcinia species.[1][2][3] The structural diversity arising from the type and position of the prenyl groups, as well as other substitutions, contributes to their wide range of biological activities.[1] This guide will delve into the key therapeutic areas where prenylated benzophenones have shown significant promise.

Anticancer Activities

Prenylated benzophenones have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][3][4] Their anticancer mechanisms are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Cytotoxicity Data

The cytotoxic effects of several prenylated benzophenones have been quantified, with IC50 values indicating their potency against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
GarcinolHT-29 (Colon)3.2 - 21.4[5]
GarcinolHCT-116 (Colon)3.2 - 21.4[5]
GarcinolHL-60 (Leukemia)9.42[5]
GarcinolC6 (Glioblastoma)~20-30[6]
Guttiferone KHT-29 (Colon)5.39 ± 0.22[7]
Guttiferone EA-375 (Melanoma)9.0[8]
Guttiferone EB16-F10 (Melanoma)6.6[8]
Neobractatin (24)HepG2 (Liver)3.21 ± 1.00[9]
Neobractatin (24)T98 (Glioblastoma)~3.21 - 6.27[9]
Neobractatin (24)MCF-7 (Breast)6.27 ± 1.03[9]
XanthochymolU251MG (Glioblastoma)1.6 - 6.5
Oblongifolin BMDA-MB-231 (Breast)5.22 µg/mL[10]
Guttiferone E + XanthochymolMDA-MB-231 (Breast)5.22 µg/mL[10]
Mechanisms of Anticancer Action

Apoptosis Induction: Prenylated benzophenones, such as garcinol and guttiferone K, are potent inducers of apoptosis. This programmed cell death is often mediated through the activation of caspases, particularly caspase-3 and caspase-9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[5][7]

Cell Cycle Arrest: Guttiferone K has been shown to induce G0/G1 cell cycle arrest in colon cancer cells by down-regulating cyclins D1 and D3, and cyclin-dependent kinases 4 and 6.[7]

Inhibition of Signaling Pathways:

  • NF-κB Pathway: Garcinol has been observed to down-regulate the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[6] This inhibition can occur through the suppression of IKKα/β phosphorylation, leading to reduced nuclear translocation of NF-κB.

  • STAT3 Pathway: Some prenylated benzophenones inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a key role in tumor progression.

  • Akt/mTOR Pathway: These compounds have also been shown to affect mediators in the Akt/mTOR stress pathway, which is crucial for cell growth and survival.[4]

Signaling Pathway Diagrams

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase Prenylated Benzophenones Prenylated Benzophenones Caspase-9 Caspase-9 Prenylated Benzophenones->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates PARP PARP Caspase-3->PARP cleaves Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Garcinol Garcinol Garcinol->IKK inhibits Gene Expression Gene Expression NF-κB_nuc->Gene Expression promotes MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Prenylated Benzophenones A->B C Add MTT solution B->C D Incubate (2-4h) C->D E Solubilize formazan (B1609692) crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-Prenyl-2,4,6-trihydroxybenzophenone in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific anticancer mechanism of 3-Prenyl-2,4,6-trihydroxybenzophenone is limited in publicly available literature. This guide is constructed based on comprehensive studies of structurally similar benzophenone (B1666685) derivatives, particularly 2,4',6-trihydroxy-4-methoxybenzophenone , and the well-documented effects of prenylation on the bioactivity of flavonoids and related phenolic compounds. The mechanisms detailed herein are inferred as highly probable for this compound and serve as a robust framework for future research.

Introduction

Benzophenones are a class of naturally occurring and synthetic compounds characterized by a diaryl ketone framework.[1] Within this class, polyhydroxylated and prenylated derivatives have garnered significant attention for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antioxidant properties.[1][2] The addition of a lipophilic prenyl group to the benzophenone scaffold is known to often enhance biological activity, potentially by improving membrane interaction and bioavailability.[1][3] this compound is a member of this promising group of compounds. This technical guide elucidates the core mechanisms through which this compound and its close analogs are proposed to exert their anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Core Mechanisms of Action in Cancer Cells

The anticancer activity of prenylated trihydroxybenzophenones is multifaceted, primarily culminating in the induction of programmed cell death and inhibition of proliferation. The following sections detail the key molecular events observed in cancer cells upon treatment with closely related benzophenone analogs.

The primary effect observed is a dose- and time-dependent inhibition of cancer cell proliferation. This is a common characteristic of polyprenylated benzophenones.[2] The cytotoxicity of the related compound, 2,4',6-trihydroxy-4-methoxybenzophenone, has been quantified in human colon carcinoma (HT-29) cells, demonstrating potent anti-proliferative effects while showing less damage to normal human cell lines.[4][5]

Data Presentation: Cytotoxicity

CompoundCell LineAssayIC50 Value (µM)Exposure Time (h)Reference
2,4',6-trihydroxy-4-methoxybenzophenoneHT-29 (Human Colon Carcinoma)MTT Assay~30 µM (reported as IC50 used for subsequent experiments)48[6]
2,4',6-trihydroxy-4-methoxybenzophenoneHT-29 (Human Colon Carcinoma)MTT AssayNot explicitly stated, but dose-dependent effects observed from 4 to 384 µM24, 48, 72[4]

A key mechanism for the anticancer activity of benzophenone derivatives is the induction of apoptosis. In HT-29 cells, treatment with 2,4',6-trihydroxy-4-methoxybenzophenone leads to classic morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and DNA fragmentation.[4][7] This is further substantiated by quantitative assays that detect the externalization of phosphatidylserine (B164497) and changes in the expression of key regulatory proteins.

Apoptosis Signaling Pathway

The induction of apoptosis appears to be mediated through the intrinsic pathway, involving the Bcl-2 family of proteins. Treatment with 2,4',6-trihydroxy-4-methoxybenzophenone resulted in the upregulation of the pro-apoptotic proteins Bak and PUMA, as well as the anti-apoptotic proteins Bcl-2 and Mcl-1 in HT-29 cells.[4][5] The concurrent upregulation of both pro- and anti-apoptotic members can be complex, but the net effect observed is a shift towards apoptosis, likely due to the specific ratios and interactions between these proteins.

apoptosis_pathway compound This compound (inferred) stress Cellular Stress compound->stress induces bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family puma ↑ PUMA bcl2_family->puma bak ↑ Bak bcl2_family->bak bcl2 ↑ Bcl-2 bcl2_family->bcl2 mcl1 ↑ Mcl-1 bcl2_family->mcl1 mito Mitochondrial Outer Membrane Permeabilization (MOMP) puma->mito promote bak->mito promote bcl2->mito inhibit mcl1->mito inhibit cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by benzophenones.

Data Presentation: Apoptosis Induction in HT-29 Cells Data below is for 2,4',6-trihydroxy-4-methoxybenzophenone.

Concentration (µM)Exposure Time (h)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Reference
25241.81.1[8]
50242.51.3[8]
75243.41.9[8]
25482.51.5[8]
50484.82.2[8]
75487.93.5[8]
25723.11.8[8]
50728.24.1[8]
757214.28.9[8]

In addition to inducing apoptosis, benzophenone derivatives can halt the progression of the cell cycle. Flow cytometry analysis of HT-29 cells treated with 2,4',6-trihydroxy-4-methoxybenzophenone revealed a significant arrest in the G0/G1 phase of the cell cycle.[4][5] This arrest prevents cells from entering the S phase (DNA synthesis), thereby inhibiting their proliferation.

Data Presentation: Cell Cycle Distribution in HT-29 Cells Data below is for 2,4',6-trihydroxy-4-methoxybenzophenone at IC50 concentration (~30 µM).[6]

Treatment Time (h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
0 (Control)55.332.112.6[6]
2468.522.49.1[6]
4872.119.58.4[6]
7275.816.37.9[6]

Logical Relationship of Anticancer Effects

The observed anticancer activities are interconnected. The initial cytotoxic insult leads to cellular stress, which can trigger parallel pathways of cell cycle arrest and apoptosis, ultimately leading to a reduction in tumor cell population.

logical_flow compound 3-Prenyl-2,4,6- trihydroxybenzophenone interaction Interaction with Cancer Cells compound->interaction arrest G0/G1 Cell Cycle Arrest interaction->arrest apoptosis Induction of Apoptosis (Intrinsic Pathway) interaction->apoptosis proliferation Inhibition of Proliferation arrest->proliferation death Increased Cell Death apoptosis->death outcome Reduction in Tumor Cell Mass proliferation->outcome death->outcome

Caption: Interrelationship of the primary anticancer effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanisms described above.

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[9]

  • Compound Treatment: Treat the cells with various concentrations of this compound (or analog) and incubate for specified time periods (e.g., 24, 48, 72 hours).[4] Include untreated cells as a control.

  • MTT Addition: After incubation, remove the medium and add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the IC50 value using dose-response curve analysis.

Experimental Workflow: MTT Assay

mtt_workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound (various concentrations) incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance (570 nm) add_dmso->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Standard workflow for an MTT cell viability assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[10]

  • Resuspension: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, using excitation at 488 nm. Detect FITC emission at ~530 nm and PI emission at >575 nm.[11]

  • Data Interpretation:

    • Annexin V(-) / PI(-): Viable cells.

    • Annexin V(+) / PI(-): Early apoptotic cells.

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells.

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ treated and untreated cells. Wash with PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate for at least 30 minutes on ice.[12]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[13]

  • RNase Treatment and Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 20-50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.[14]

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors. Quantify protein concentration using a BCA assay.[7]

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Bak, PUMA, Mcl-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its close analogs are potent anticancer agents. The core mechanism of action involves the induction of cytotoxicity, G0/G1 cell cycle arrest, and the activation of the intrinsic apoptotic pathway, mediated by the modulation of Bcl-2 family proteins.

Future research should focus on confirming these mechanisms specifically for this compound across a broader range of cancer cell lines. Further investigation into its effects on other cancer hallmarks, such as metastasis, angiogenesis, and interaction with the tumor microenvironment, is warranted. Elucidating the direct molecular targets and exploring its efficacy in in vivo models will be critical steps in evaluating its potential as a novel chemotherapeutic agent.

References

Preliminary In Vitro Studies of 3-Prenyl-2,4,6-trihydroxybenzophenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Prenyl-2,4,6-trihydroxybenzophenone is a member of the prenylated benzophenone (B1666685) class of compounds, which are known for a variety of biological activities. While extensive in vitro data for this specific molecule is limited in publicly available literature, this technical guide consolidates the current knowledge, drawing parallels from closely related compounds and outlining standard experimental protocols relevant to its potential therapeutic applications. This document serves as a foundational resource for researchers initiating studies on this compound, providing a summary of its synthesis, anticipated biological activities, and detailed methodologies for its investigation.

Introduction

Benzophenones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The addition of a prenyl group to the benzophenone scaffold can significantly enhance its biological activity, a characteristic attributed to increased lipophilicity and improved interaction with biological membranes.[1] Prenylated benzophenones, including this compound, are noted for their potential anti-inflammatory, anticancer, anti-HIV, cytotoxic, and antimicrobial activities.[2] This guide focuses on the available preliminary in vitro data and relevant experimental approaches for the comprehensive study of this compound.

Synthesis of this compound

The synthesis of this compound has been reported, providing a basis for obtaining the compound for in vitro evaluation. A common synthetic route involves the Friedel-Crafts acylation of a phloroglucinol (B13840) derivative followed by prenylation.

A generalized workflow for the synthesis is presented below:

G cluster_synthesis Synthesis Workflow Phloroglucinol Phloroglucinol Acylation Friedel-Crafts Acylation (e.g., with Benzoyl Chloride, AlCl3) Phloroglucinol->Acylation Benzoylphloroglucinol 2,4,6-Trihydroxybenzophenone Acylation->Benzoylphloroglucinol Prenylation Prenylation (e.g., with Prenyl Bromide, Base) Benzoylphloroglucinol->Prenylation Final_Product This compound Prenylation->Final_Product

A generalized workflow for the synthesis of this compound.

Potential In Vitro Biological Activities and Data

Direct quantitative in vitro data for this compound is scarce. However, based on the activities of structurally similar prenylated phloroglucinols and benzophenones, the following areas warrant investigation. The tables below present illustrative data from related compounds to provide a comparative context.

Cytotoxic Activity

Prenylated phloroglucinols have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Illustrative Cytotoxic Activity of Related Prenylated Phloroglucinols

CompoundCell LineIC50 (µM)Reference
Olympiforin AMDA-MB-231 (Breast Cancer)5.2[2]
Olympiforin AEJ (Bladder Cancer)4.9[2]
Olympiforin BK-562 (Leukemia)1.2[2]
Betuphenone FPANC-1 (Pancreatic Cancer)4.9[3][4]
Antimicrobial Activity

The prenyl moiety is often associated with enhanced antimicrobial properties.

Table 2: Illustrative Antimicrobial Activity of Related Prenylated Compounds

CompoundMicroorganismMIC (mg/L)Reference
Olympiforin BStaphylococcus aureus0.78-2[2]
Olympiforin BMRSA1[2]
Prenylated Flavanone (11)MRSA 97-75-50 µg/mL
Prenylated Genistein (13)MRSA 97-75-50 µg/mL

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the investigation of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the test compound inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Culture: Human tumor cell lines (e.g., MDA-MB-231, EJ, K-562) and non-tumorigenic cell lines (e.g., HEK-293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/mL and incubated for 24 hours.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: Plates are incubated for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.

G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance solubilize->read analyze Calculate IC50 read->analyze

Workflow for the MTT cytotoxicity assay.
Antimicrobial Assay (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis) are grown in a suitable broth medium.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Compound Dilution: this compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathway Modulation

While no specific signaling pathways have been elucidated for this compound, related prenylated phloroglucinols are known to modulate inflammatory pathways. A potential area of investigation is the NF-κB signaling pathway, which is central to inflammation.

G cluster_pathway Hypothesized Anti-Inflammatory Signaling Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB_translocation->Gene_expression Compound This compound Compound->IKK Potential Inhibition

Hypothesized modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound belongs to a promising class of bioactive molecules. The limited availability of specific in vitro data highlights a significant research gap and an opportunity for novel investigations. Future studies should focus on systematically evaluating its cytotoxic, antimicrobial, and anti-inflammatory properties using the standardized protocols outlined in this guide. Furthermore, elucidation of its mechanism of action, including its effects on key signaling pathways, will be crucial for understanding its therapeutic potential. The synthesis protocols available provide a clear path to obtaining the necessary compound for these essential preclinical evaluations.

References

Unveiling 3-Prenyl-2,4,6-trihydroxybenzophenone: A Technical Guide to its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Prenyl-2,4,6-trihydroxybenzophenone is a naturally occurring prenylated benzophenone (B1666685) that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data associated with this compound. It details its isolation from natural sources, a robust synthetic pathway, and an exploration of its biological activities, including potential mechanisms of action and relevant signaling pathways. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and History

The first documented isolation of this compound was from the plant Helichrysum asperum, a member of the Asteraceae family. While the specific seminal publication by Bohlmann and Abraham in 1979 remains a cornerstone in the history of this compound, its initial characterization laid the groundwork for subsequent investigations into the broader class of prenylated benzophenones. These compounds are recognized as a significant class of secondary metabolites, particularly abundant in the Clusiaceae and Hypericaceae plant families.[1][2] The addition of a lipophilic prenyl group to the benzophenone scaffold is a key structural feature that often enhances the biological activity of the parent molecule, making these compounds attractive targets for drug discovery programs.[1]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₈H₁₈O₄[3]
Molecular Weight 298.3 g/mol [3]
IUPAC Name phenyl-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone[3]
CAS Number 93796-20-4[4]
Appearance Not specified in literature
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[4]

Experimental Protocols

Isolation from Natural Sources

The following is a generalized protocol for the isolation of prenylated compounds from Helichrysum species, based on common phytochemical extraction techniques.

Objective: To isolate this compound from Helichrysum asperum.

Materials:

  • Dried and powdered aerial parts of Helichrysum asperum

  • Methanol (B129727) (MeOH)

  • Hexane (B92381)

  • Ethyl acetate (EtOAc)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Solvents for chromatography (e.g., hexane-EtOAc gradients)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: Macerate the dried, powdered plant material with methanol at room temperature for an extended period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure exhaustive extraction of secondary metabolites.

  • Solvent Partitioning: Concentrate the combined methanolic extracts under reduced pressure using a rotary evaporator. Resuspend the crude extract in a mixture of methanol and water and perform liquid-liquid partitioning with solvents of increasing polarity, typically starting with hexane to remove nonpolar compounds, followed by ethyl acetate.

  • Fractionation: The ethyl acetate fraction, which is expected to contain the prenylated benzophenones, is then concentrated.

  • Chromatographic Separation: Subject the concentrated ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, such as a hexane-ethyl acetate mixture.

  • Monitoring and Isolation: Monitor the fractions using thin-layer chromatography (TLC) and visualize the spots under UV light or with a suitable staining reagent. Combine fractions containing the compound of interest, as indicated by its Rf value.

  • Purification: Further purify the isolated compound using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Chemical Synthesis

A reported synthesis of this compound involves a multi-step process.[5]

Retrosynthetic Analysis:

G This compound This compound 2,4,6-Trihydroxybenzophenone (B1214741) 2,4,6-Trihydroxybenzophenone This compound->2,4,6-Trihydroxybenzophenone Prenylation Prenyl bromide Prenyl bromide This compound->Prenyl bromide Phloroglucinol (B13840) Phloroglucinol 2,4,6-Trihydroxybenzophenone->Phloroglucinol Friedel-Crafts Acylation Benzoyl chloride Benzoyl chloride 2,4,6-Trihydroxybenzophenone->Benzoyl chloride

Caption: Retrosynthetic approach for this compound.

Synthetic Protocol:

  • Friedel-Crafts Acylation of Phloroglucinol: React phloroglucinol with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2,4,6-trihydroxybenzophenone.

  • Prenylation: The C-prenylation of 2,4,6-trihydroxybenzophenone is achieved by reacting it with prenyl bromide in the presence of a base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature.[5] The reaction mixture is typically stirred for 24 hours.

  • Work-up and Purification: After the reaction, the mixture is acidified and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography.

Biological Activities and Mechanism of Action

While specific quantitative data for this compound is limited in the public domain, the broader class of prenylated benzophenones exhibits a wide range of biological activities.[1][2][6][7]

Summary of Biological Activities of Prenylated Benzophenones
Biological ActivityDescriptionReferences
Antimicrobial Prenylated flavonoids and benzophenones have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The prenyl group is often crucial for this activity.[8][9]
Antiproliferative Many prenylated flavonoids and benzophenones exhibit cytotoxic effects against various cancer cell lines. For instance, xanthohumol, a prenylated chalcone, has shown antiproliferative effects on prostate cancer cells with IC50 values in the micromolar range.[10][10][11]
Antioxidant The phenolic hydroxyl groups in the benzophenone scaffold contribute to antioxidant properties by scavenging free radicals.[12][13][14][12][13][14]
Anti-inflammatory Some prenylated benzophenones have demonstrated anti-inflammatory effects.[1]
Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been fully elucidated. However, studies on related prenylated compounds suggest potential mechanisms of action.

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[15][16][17] Several natural products, including some flavonoids, have been shown to inhibit this pathway.[15] It is plausible that prenylated benzophenones could also exert their antiproliferative effects through modulation of this pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival 3_Prenyl_Benzophenone 3-Prenyl-2,4,6- trihydroxybenzophenone 3_Prenyl_Benzophenone->PI3K Inhibition? 3_Prenyl_Benzophenone->Akt Inhibition? 3_Prenyl_Benzophenone->mTOR Inhibition?

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Gene Expression in Cancer Cells: Benzophenone-3, a related compound, has been shown to alter the expression of genes involved in vascularization and the epithelial-mesenchymal transition (EMT) in mammary tumor models.[18] This suggests that this compound could potentially influence cancer progression by modulating the expression of key genes involved in tumor growth and metastasis.

Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on several key areas:

  • Comprehensive Biological Screening: A thorough evaluation of its biological activities against a wider range of targets, including various cancer cell lines, pathogenic microbes, and viral strains, is warranted.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis of a library of analogs with modifications to the prenyl group and the benzophenone core will be crucial for establishing robust QSAR models to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by this compound are essential to understand its therapeutic potential and potential side effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess efficacy, toxicity, and pharmacokinetic properties.

Conclusion

This compound, a natural product isolated from Helichrysum asperum, belongs to a class of compounds with significant therapeutic potential. While research specifically on this molecule is still emerging, the broader family of prenylated benzophenones has demonstrated a wide array of promising biological activities. This technical guide has provided a comprehensive overview of the current knowledge surrounding its discovery, synthesis, and potential biological significance, highlighting the need for further research to fully unlock its therapeutic potential. The detailed experimental protocols and insights into potential mechanisms of action are intended to serve as a valuable resource for the scientific community, fostering further investigation into this intriguing natural product.

References

The Role of 3-Prenyl-2,4,6-trihydroxybenzophenone as a Secondary Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Prenyl-2,4,6-trihydroxybenzophenone, a prenylated benzophenone (B1666685) that has garnered scientific interest for its potential therapeutic applications. As a secondary metabolite, this compound is synthesized by a limited number of plant species and exhibits a range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and potential anti-HIV properties. This document consolidates the current understanding of its chemical characteristics, natural occurrence, biosynthesis, and biological functions. Detailed experimental protocols for its isolation and bioactivity assessment are provided, alongside a summary of quantitative data and a discussion of its potential mechanisms of action, including its influence on cellular signaling pathways.

Introduction

Secondary metabolites are organic compounds produced by plants, fungi, and bacteria that are not directly involved in the normal growth, development, or reproduction of the organism. These molecules often play a crucial role in defense mechanisms, interspecies signaling, and adaptation to environmental stressors. Among the vast array of secondary metabolites, prenylated benzophenones represent a significant class of naturally occurring compounds with diverse and potent biological activities.[1][2]

This compound belongs to this class of compounds, characterized by a benzophenone core structure with a prenyl group attached to the trihydroxylated phenyl ring. This prenyl moiety, a lipophilic five-carbon unit, is known to enhance the biological activity of various phenolic compounds.[1] This guide aims to provide a comprehensive technical resource on this compound for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a moderately lipophilic molecule with the chemical and physical properties summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.33 g/mol
IUPAC Name Phenyl(2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)methanone
CAS Number 93796-20-4
Appearance Inquire with supplier
Solubility Soluble in DMSO, ethanol, and other organic solvents
Synonyms Phenyl[2,4,6-trihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methanone

Natural Occurrence and Biosynthesis

Natural Sources

This compound has been isolated from a limited number of plant species, primarily within the family Clusiaceae (Guttiferae). Notably, it has been identified in the herbs of Garcinia cowa, a plant species known for producing a variety of bioactive secondary metabolites.[2] The presence of this compound in specific plant tissues suggests a role in the plant's defense mechanisms.

Biosynthesis

The biosynthesis of this compound follows the general pathway for polyketides. The benzophenone scaffold is formed through the condensation of a benzoyl-CoA starter unit with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase (BPS).[2] This core structure, 2,4,6-trihydroxybenzophenone, then undergoes prenylation. A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring, yielding the final product.

The following diagram illustrates the key steps in the proposed biosynthetic pathway.

Biosynthesis of this compound benzoyl_coa Benzoyl-CoA bps_enzyme Benzophenone Synthase (BPS) benzoyl_coa->bps_enzyme malonyl_coa 3x Malonyl-CoA malonyl_coa->bps_enzyme thbp 2,4,6-Trihydroxy- benzophenone bps_enzyme->thbp Condensation pt_enzyme Prenyltransferase thbp->pt_enzyme dmpp Dimethylallyl pyrophosphate (DMAPP) dmpp->pt_enzyme final_product 3-Prenyl-2,4,6-trihydroxy- benzophenone pt_enzyme->final_product Prenylation

Figure 1: Proposed biosynthetic pathway of this compound.

Biological Activities and Potential Therapeutic Applications

Prenylated benzophenones, as a class, are reported to possess a wide spectrum of biological activities.[1][3] While specific quantitative data for this compound is limited in publicly available literature, the general activities attributed to this class of compounds suggest its potential in several therapeutic areas.

Antimicrobial Activity

Many prenylated benzophenones exhibit significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria. The lipophilic prenyl group is thought to enhance the interaction of the molecule with bacterial cell membranes, leading to disruption of cellular processes.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Several natural products, including prenylated phenolics, have been investigated for their anti-inflammatory potential. The mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways.

While direct studies on the anti-inflammatory mechanism of this compound are lacking, other prenylated compounds have been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[5][6] A related prenylated benzopyran was found to reduce the expression of inflammatory markers and suppress T-lymphocyte and macrophage infiltration in an in vivo model.[7]

The following diagram illustrates a hypothetical anti-inflammatory mechanism based on the known actions of related compounds.

Hypothetical Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb mapk MAPK Activation tlr4->mapk compound 3-Prenyl-2,4,6- trihydroxybenzophenone compound->nfkb compound->mapk inflammatory_mediators Pro-inflammatory Mediators (NO, COX-2, Cytokines) nfkb->inflammatory_mediators mapk->inflammatory_mediators

Figure 2: Hypothetical inhibition of pro-inflammatory signaling pathways.
Cytotoxic Activity

The potential of natural products to induce cytotoxicity in cancer cell lines is a major area of drug discovery research. Several prenylated flavonoids and benzophenones have demonstrated promising cytotoxic effects.[8][9] The mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

While specific IC₅₀ values for this compound against various cancer cell lines are not widely reported, related compounds have shown significant activity. For instance, a study on prenylated flavanones reported IC₅₀ values as low as 12 µM against the HeLa cell line.[10]

Anti-HIV Activity

Benzophenones have been identified as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[11] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and thus prevents viral replication.

Although specific anti-HIV activity data for this compound is not available, the general activity of the benzophenone scaffold suggests it could be a candidate for further investigation in this area.

Experimental Protocols

This section provides generalized experimental protocols for the isolation and biological evaluation of this compound, based on standard methodologies for natural products.

Isolation from Natural Sources (e.g., Garcinia cowa)

The following diagram outlines a general workflow for the isolation of this compound from plant material.

Isolation Workflow plant_material Dried and Powdered Plant Material extraction Maceration with Methanol (B129727) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane (B92381), Ethyl Acetate) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions chromatography Column Chromatography (Silica Gel) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_compound Pure 3-Prenyl-2,4,6- trihydroxybenzophenone hplc->pure_compound

Figure 3: General workflow for the isolation of the target compound.

Methodology:

  • Extraction: The dried and powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 72 hours), with periodic shaking. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the target compound (typically the less polar fractions like hexane or ethyl acetate) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual components.

  • Final Purification: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

Principle: This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary

While specific quantitative data for this compound is scarce in the reviewed literature, the following table provides a template for summarizing such data as it becomes available through future research.

Biological ActivityTest System/Cell LineParameterResultReference
Antimicrobial Staphylococcus aureusMICData not available
Escherichia coliMICData not available
Anti-inflammatory LPS-stimulated RAW 264.7 macrophagesIC₅₀ (NO production)Data not available
Cytotoxicity MCF-7 (Breast Cancer)IC₅₀Data not available
A549 (Lung Cancer)IC₅₀Data not available
Anti-HIV HIV-1 Reverse TranscriptaseIC₅₀Data not available

Conclusion and Future Perspectives

This compound is a promising secondary metabolite with a range of potential biological activities. Its structural features, particularly the presence of the prenyl group, suggest that it could be a valuable lead compound for the development of new therapeutic agents. However, a significant gap exists in the scientific literature regarding specific quantitative data on its bioactivities and a detailed understanding of its mechanisms of action, including its effects on cellular signaling pathways.

Future research should focus on:

  • Comprehensive Biological Screening: Systematic evaluation of the antimicrobial, anti-inflammatory, cytotoxic, and anti-HIV activities of purified this compound to determine its potency (MIC and IC₅₀ values).

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential fully.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of disease.

  • Synthetic Approaches: Development of efficient synthetic routes to produce larger quantities of the compound and its analogs for further investigation.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this intriguing natural product.

References

Methodological & Application

Application Note: HPLC Purification of 3-Prenyl-2,4,6-trihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) protocol is a meticulously defined procedure used for the separation, identification, and purification of components within a mixture. This technique leverages a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential interactions of the sample components with the stationary phase lead to their separation. In the context of purifying "3-Prenyl-2,4,6-trihydroxybenzophenone," a naturally occurring or synthetic compound of interest in pharmaceutical research, a well-defined HPLC protocol is critical for isolating it to a high degree of purity. This application note provides a detailed protocol for the purification of this specific benzophenone (B1666685) derivative using reversed-phase HPLC, a method particularly suited for moderately non-polar compounds.

Introduction

This compound is a member of the prenylated benzophenone family of compounds, which are known for their diverse biological activities. Effective purification of this target compound is a prerequisite for its comprehensive in-vitro and in-vivo characterization, as well as for its potential development as a therapeutic agent. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of such natural products and related synthetic molecules.[1][2] This protocol outlines a robust RP-HPLC method for the preparative purification of this compound.

Materials and Reagents

  • This compound (crude extract or synthetic mixture)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Sample vials

  • Collection tubes

Instrumentation

  • Preparative HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • Diode array detector (DAD) or UV-Vis detector

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Vortex mixer

  • Centrifuge

Experimental Protocols

1. Standard and Sample Preparation

  • Standard Solution: Accurately weigh 1 mg of purified this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase to a working concentration of 100 µg/mL for analytical method development.

  • Sample Solution: Dissolve the crude extract or synthetic mixture containing this compound in a minimal amount of methanol or a solvent mixture that is compatible with the mobile phase. The final concentration should be as high as possible without causing precipitation. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Analytical Method Development

Before proceeding to preparative HPLC, an analytical method is developed to determine the optimal separation conditions.

  • HPLC System: Analytical HPLC with DAD.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 60% B to 90% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Monitor at a wavelength where the compound shows maximum absorbance (a preliminary UV scan from 200-400 nm using the DAD is recommended). For many benzophenones, a wavelength around 280 nm is a suitable starting point.

  • Injection Volume: 10 µL.

3. Preparative HPLC Purification

Based on the optimized analytical method, the conditions are scaled up for preparative purification.

  • HPLC System: Preparative HPLC with UV-Vis detector and fraction collector.

  • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: The gradient from the analytical method is adapted. For example, if the target compound elutes at 75% B in the analytical run, a shallower gradient around this point (e.g., 70-80% B over a longer time) can be used to improve resolution.

  • Flow Rate: The flow rate is scaled up according to the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

  • Injection Volume: The injection volume will depend on the sample concentration and the loading capacity of the preparative column. A loading study is recommended to determine the maximum injectable volume without compromising resolution.

  • Detection: The same wavelength as determined in the analytical method development.

  • Fraction Collection: Collect fractions based on the elution of the target peak.

4. Post-Purification Analysis

  • Purity Assessment: Analyze the collected fractions using the developed analytical HPLC method to determine their purity.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer.

  • Structure Confirmation: Confirm the identity and structure of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: HPLC Method Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFA
Gradient 60-90% B in 20 minOptimized based on analytical results (e.g., 70-80% B in 30 min)
Flow Rate 1.0 mL/min20 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength Determined by DAD (e.g., 280 nm)Same as analytical
Injection Volume 10 µLDependent on loading study

Table 2: Expected Results

ParameterExpected Value
Retention Time (Analytical) ~15 min (example)
Purity of Collected Fractions > 98%
Recovery > 80%

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis CrudeSample Crude Sample Dissolve Dissolve in Methanol CrudeSample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter AnalyticalDev Analytical Method Development Filter->AnalyticalDev PrepScaleUp Preparative Scale-Up AnalyticalDev->PrepScaleUp FractionCollect Fraction Collection PrepScaleUp->FractionCollect PurityCheck Purity Check (Analytical HPLC) FractionCollect->PurityCheck SolventEvap Solvent Evaporation PurityCheck->SolventEvap StructureConfirm Structure Confirmation (MS, NMR) SolventEvap->StructureConfirm FinalProduct Pure 3-Prenyl-2,4,6- trihydroxybenzophenone StructureConfirm->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

This comprehensive protocol provides a starting point for the successful purification of this compound. Researchers should note that optimization of the gradient and loading conditions may be necessary depending on the specific crude sample composition and the HPLC system used.

References

Application Notes and Protocols for the Quantification of 3-Prenyl-2,4,6-trihydroxybenzophenone in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Prenyl-2,4,6-trihydroxybenzophenone is a member of the prenylated benzophenone (B1666685) class of compounds, which are secondary metabolites found in various plant species, notably in the genera Garcinia and Helichrysum. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further investigation into its therapeutic potential.

This document provides detailed application notes and experimental protocols for the quantification of this compound in plant extracts using modern analytical techniques.

Data Presentation: Quantitative Analysis of Related Benzophenones in Garcinia Species

Table 1: Concentration of Xanthochymol (B1232506) and Isoxanthochymol in Different Extracts of Indian Garcinia Species (µg/g of dry extract) [1]

Garcinia SpeciesExtraction SolventXanthochymol (µg/g)Isoxanthochymol (µg/g)
G. cowaChloroform (B151607)128.4 ± 5.389.7 ± 3.1
G. cowaEthyl Acetate (B1210297)78.2 ± 2.954.6 ± 1.8
G. indicaChloroform45.1 ± 1.731.5 ± 1.1
G. indicaEthyl Acetate27.3 ± 1.019.1 ± 0.7
G. mangostanaChloroformNot DetectedNot Detected
G. morellaChloroform345.6 ± 12.1241.9 ± 8.5
G. morellaEthyl Acetate210.3 ± 7.4147.2 ± 5.2
G. xanthochymusChloroform567.8 ± 19.9397.5 ± 13.9
G. xanthochymusEthyl Acetate345.9 ± 12.1242.1 ± 8.5

Data is presented as mean ± standard deviation.

Experimental Protocols

The following protocols are adapted from validated methods for the analysis of related polyisoprenylated benzophenones and phloroglucinols and can be optimized for the specific quantification of this compound.

Protocol 1: Sample Preparation - Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of benzophenones from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, bark, or fruit rind of Garcinia or Helichrysum species)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ultrasonic bath

  • Shaker

  • Centrifuge

  • Rotary evaporator

  • Filter paper (0.45 µm)

Procedure:

  • Weigh 1 gram of the dried, powdered plant material and place it in a conical flask.

  • Add 20 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Place the flask on a shaker and agitate for 24 hours at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant and filter it through a 0.45 µm filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

  • For further purification and fractionation, the crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity, such as chloroform and ethyl acetate.

Extraction_Workflow plant_material Dried & Powdered Plant Material extraction Methanol Extraction (Ultrasonication & Maceration) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Methanol Extract evaporation->crude_extract

Figure 1. Experimental workflow for the extraction of this compound.
Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography (UHPLC)

This method is adapted from a validated UHPLC-PDA method for the simultaneous analysis of xanthones and polyisoprenylated benzophenones in Garcinia species[1].

Instrumentation and Conditions:

  • UHPLC System: A system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B (linear gradient)

    • 8-9 min: 90% B (isocratic)

    • 9-10 min: 90-10% B (linear gradient)

    • 10-12 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • Detection Wavelength: 280 nm (or the UV maxima of this compound if determined)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the dried plant extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the UHPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method can be developed. The following is a general protocol that can be optimized.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system as described in Protocol 2.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI mode is often suitable for phenolic compounds.

  • Multiple Reaction Monitoring (MRM):

    • Determine the precursor ion ([M-H]⁻) of this compound by infusing a standard solution into the mass spectrometer. The theoretical m/z for [M-H]⁻ is 297.11.

    • Fragment the precursor ion and select the most intense and specific product ions for quantification and confirmation.

  • Gas and Source Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's recommendations.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in Protocol 2.

  • Method Development: Optimize the LC gradient and MS/MS parameters (precursor/product ion transitions, collision energy, etc.) for this compound.

  • Analysis: Inject the standards and samples and acquire data in MRM mode.

  • Quantification: Use the peak area of the specific MRM transition to construct a calibration curve and quantify the analyte in the samples.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_quantification Quantification extract Plant Extract dissolve Dissolve in Methanol extract->dissolve filter Filter (0.22 µm) dissolve->filter lc_separation UHPLC/HPLC Separation (C18 Column) filter->lc_separation detection Detection (PDA or MS/MS) lc_separation->detection quantify Concentration Determination detection->quantify calibration Calibration Curve (Standard Solutions) calibration->quantify

Figure 2. Logical workflow for the quantification of this compound.

Potential Signaling Pathways

Direct studies on the signaling pathways of this compound are limited. However, based on the known biological activities of related prenylated benzophenones and phloroglucinols, several potential pathways can be inferred. These compounds are known to exhibit anti-inflammatory and anti-cancer properties.

A plausible mechanism of action involves the modulation of inflammatory pathways. For instance, prenylated phenolics can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. The regulation of these enzymes is frequently controlled by the transcription factor NF-κB.

Signaling_Pathway stimulus Inflammatory Stimulus (e.g., LPS) nf_kb NF-κB Activation stimulus->nf_kb compound 3-Prenyl-2,4,6- trihydroxybenzophenone compound->nf_kb Inhibition inos_cox2 iNOS & COX-2 Gene Expression nf_kb->inos_cox2 mediators Pro-inflammatory Mediators (NO, PGE2) inos_cox2->mediators inflammation Inflammatory Response mediators->inflammation

Figure 3. A putative anti-inflammatory signaling pathway for this compound.

Disclaimer: The signaling pathway depicted above is a generalized representation based on the activities of structurally related compounds and requires specific experimental validation for this compound.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for the quantification of this compound in plant extracts. The UHPLC and LC-MS/MS methods offer the necessary sensitivity and selectivity for accurate analysis. While quantitative data for the target compound is scarce, the provided data on related molecules offers a valuable benchmark. Further research is warranted to elucidate the specific signaling pathways and therapeutic potential of this promising natural product.

References

Application Notes and Protocols: Antioxidant Activity of 3-Prenyl-2,4,6-trihydroxybenzophenone via DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Prenyl-2,4,6-trihydroxybenzophenone is a member of the prenylated benzophenone (B1666685) family, a class of compounds that has garnered significant interest in pharmaceutical research due to a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The structural hallmark of these molecules is a benzophenone core modified with one or more isoprenyl groups. This prenyl moiety often enhances the biological efficacy and bioavailability of the compound by increasing its lipophilicity, which facilitates interaction with cellular membranes.[2]

Antioxidant activity is a key therapeutic characteristic of many phenolic compounds, including prenylated benzophenones. These compounds can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in the pathophysiology of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely adopted, rapid, and straightforward method for evaluating the in vitro antioxidant capacity of pure compounds and complex mixtures. This document provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay, along with comparative data from structurally related compounds and insights into the potential mechanisms of action.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep purple color with a maximum absorbance around 517 nm. When the DPPH radical is scavenged by an antioxidant, it is reduced to the corresponding hydrazine, resulting in a color change from purple to yellow. The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the antioxidant.

Data Presentation: Comparative Antioxidant Activity

Compound NameSourceDPPH IC50 (µM)Reference
Guttiferone HGarcinia xanthochymus64[3]
GambogenoneGarcinia xanthochymus38.7[3]
MorelloflavoneGarcinia brasiliensis49.5[4]
Xanthone 1Garcinia xanthochymus19.64[5]
Xanthone 6Garcinia xanthochymus66.88[5]

Experimental Protocols

This section outlines a detailed protocol for determining the DPPH radical scavenging activity of this compound.

Materials and Reagents
  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol), spectrophotometric grade

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Adjustable micropipettes

  • Vortex mixer

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C. It is recommended to prepare this solution fresh daily.

  • Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL or 1 mM) in methanol.

  • Serial Dilutions of Test Compound: From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL or µM).

  • Positive Control Solution: Prepare a stock solution of ascorbic acid or Trolox in methanol and make serial dilutions in the same manner as the test compound.

Assay Procedure (Microplate Method)
  • In a 96-well microplate, add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to separate wells.

  • To each well, add 100 µL of the 0.1 mM DPPH working solution.

  • Mix the contents of the wells thoroughly using a micropipette or a plate shaker.

  • Incubate the microplate in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the DPPH solution with methanol (blank).

    • Asample is the absorbance of the DPPH solution with the test compound or positive control.

  • Determine the IC50 value: Plot the percentage of inhibition against the concentration of the test compound. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from the graph using linear regression analysis.

Mandatory Visualizations

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_reaction Reaction Setup cluster_analysis Data Acquisition & Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Test Compound/Control/Blank in Microplate DPPH->Mix Test_Compound Prepare Test Compound Stock & Dilutions Test_Compound->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Proposed Antioxidant Signaling Pathway

Prenylated polyphenols, including benzophenones, may exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that enhance the cellular antioxidant defense system.

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_compound Antioxidant Compound cluster_pathway Cellular Signaling cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Fyn Fyn Kinase ROS->Fyn activates Prenyl_BP 3-Prenyl-2,4,6- trihydroxybenzophenone Prenyl_BP->ROS scavenges Prenyl_BP->Fyn inhibits LKB1 LKB1 Fyn->LKB1 inhibits AMPK AMPK LKB1->AMPK activates Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes AMPK->Antioxidant_Enzymes Mito_Protection Mitochondrial Protection AMPK->Mito_Protection Antioxidant_Enzymes->ROS neutralizes Cell_Viability Enhanced Cell Viability Mito_Protection->Cell_Viability promotes

Caption: Proposed antioxidant signaling pathway of prenylated polyphenols.

Conclusion

The DPPH assay is a reliable and efficient method for evaluating the antioxidant potential of this compound. Based on data from structurally similar compounds, it is anticipated that this molecule will exhibit significant radical scavenging activity. The provided protocol offers a standardized approach for researchers to quantify this activity. Further investigations into the cellular mechanisms, such as the modulation of signaling pathways like the Fyn/LKB1/AMPK axis, will provide a more comprehensive understanding of the cytoprotective effects of this promising compound and aid in its development as a potential therapeutic agent.

References

Cell-based Anti-inflammatory Assay for 3-Prenyl-2,4,6-trihydroxybenzophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. 3-Prenyl-2,4,6-trihydroxybenzophenone is a natural compound with potential therapeutic properties. This document provides detailed protocols for a cell-based assay to evaluate its anti-inflammatory effects, focusing on the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

The protocols herein describe the use of the RAW 264.7 macrophage cell line, a widely accepted model for studying inflammation in vitro.[1][2][3][4][5] Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, these cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3][4] The ability of this compound to inhibit the production of these molecules serves as a measure of its anti-inflammatory potential. Furthermore, this document outlines the investigation of the underlying molecular mechanisms by examining the NF-κB and MAPK signaling pathways, which are pivotal in regulating the inflammatory response.[6][7][8][9][10][11][12][13][14][15]

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
RAW 264.7 Macrophage Cell LineATCCTIB-71
This compoundCayman Chemical10009876
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL2630
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco10082147
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Griess Reagent SystemPromegaG2930
PGE2 ELISA KitCayman Chemical514010
TNF-α, IL-6, IL-1β ELISA Kits (Mouse)R&D SystemsMTA00B, M6000B, MLB00C
Cell Viability Assay Kit (e.g., MTT, XTT)PromegaG4000
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher78440
BCA Protein Assay KitThermo Fisher23225
Primary Antibodies (p-NF-κB p65, NF-κB p65, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, β-actin)Cell Signaling TechnologyVarious
HRP-conjugated Secondary AntibodiesCell Signaling TechnologyVarious
ECL Western Blotting SubstrateBio-Rad1705061

Experimental Protocols

Cell Culture and Maintenance
  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days by scraping or using trypsin-EDTA, and re-seed at a density of 2 x 10^5 cells/mL.

Cell Viability Assay
  • Purpose: To determine the non-toxic concentration range of this compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Use DMSO as a vehicle control.

  • Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. Select non-toxic concentrations for subsequent experiments.

Measurement of Nitric Oxide (NO) Production
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452), a stable product of NO, using the Griess Reagent System according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE2
  • Follow the same cell seeding, pre-treatment, and LPS stimulation procedure as described for the NO assay.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE2 in the supernatant using specific ELISA kits according to the manufacturers' instructions.

  • Read the absorbance on a microplate reader and determine the concentrations from the respective standard curves.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe phosphorylation events.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of NF-κB p65, p38, ERK1/2, and JNK overnight at 4°C. Use an antibody against β-actin as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: Effect of this compound on Cell Viability
Concentration (µM)Cell Viability (%)
Vehicle Control (DMSO)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5088.5 ± 5.7
10075.2 ± 6.3

Data are presented as mean ± SD from three independent experiments.

Table 2: Inhibition of NO and Pro-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Cells
TreatmentNO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control1.2 ± 0.350 ± 8120 ± 1580 ± 1045 ± 7
LPS (1 µg/mL)25.8 ± 2.11500 ± 1203500 ± 2502800 ± 2101200 ± 90
LPS + Compound (10 µM)15.3 ± 1.5950 ± 802100 ± 1801750 ± 150750 ± 60
LPS + Compound (25 µM)8.9 ± 0.9500 ± 451200 ± 110900 ± 85400 ± 35

Data are presented as mean ± SD from three independent experiments. *p < 0.05 compared to the LPS-treated group.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed Cells in Plates cell_culture->seeding pretreatment Pre-treat with Compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation viability Cell Viability Assay stimulation->viability no_assay Nitric Oxide (NO) Assay stimulation->no_assay cytokine_assay Cytokine & PGE2 ELISA stimulation->cytokine_assay western_blot Western Blot stimulation->western_blot data_quant Quantification viability->data_quant no_assay->data_quant cytokine_assay->data_quant western_blot->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis

Caption: Experimental workflow for the cell-based anti-inflammatory assay.

NF_kB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB (p65/p50) NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates IkB_NFkB->NFkB_p65 Releases Compound 3-Prenyl-2,4,6- trihydroxybenzophenone Compound->IKK Inhibits DNA DNA NFkB_p65_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Activate Compound 3-Prenyl-2,4,6- trihydroxybenzophenone Compound->TAK1 Inhibits Genes Pro-inflammatory Genes AP1->Genes Transcription

Caption: Overview of MAPK signaling pathways in inflammation.

References

Application Notes and Protocols for 3-Prenyl-2,4,6-trihydroxybenzophenone in Tumor Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a lack of specific experimental data for 3-Prenyl-2,4,6-trihydroxybenzophenone in the public domain, this document utilizes data from closely related benzophenone (B1666685) analogs to provide representative application notes and protocols. The methodologies and expected outcomes are based on the known activities of similar compounds and should be adapted and optimized for the specific compound of interest.

Introduction

Benzophenones are a class of naturally occurring and synthetic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including cytotoxic effects on various cancer cell lines.[1] Prenylated benzophenones, in particular, have shown promise as potential anti-tumor agents. This compound belongs to this class of compounds and is hypothesized to induce apoptosis in tumor cells, making it a candidate for further investigation in oncology research and drug development.

These application notes provide a summary of the cytotoxic effects of related benzophenone compounds and detailed protocols for assessing the apoptotic potential of this compound in cancer cell lines.

Data Presentation: Cytotoxicity of Benzophenone Analogs

The following tables summarize the cytotoxic activity (IC50 values) of representative benzophenone derivatives against various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of a Benzophenone Analog (Compound 5) after 24h Treatment

Cell LineCancer TypeIC50 (µM)
A549Lung Adenocarcinoma10.67 ± 1.53
C6Glioma4.33 ± 1.04

Data sourced from a study on benzophenone derivatives[2].

Table 2: IC50 Values of 2,4',6-trihydroxy-4-methoxybenzophenone

Cell LineCancer TypeIC50 (µM)
HT-29Colon CarcinomaNot explicitly stated, but apoptosis was observed at 25, 50, and 75 µM concentrations.

Information derived from a study on a methoxybenzophenone derivative[3].

Signaling Pathways in Benzophenone-Induced Apoptosis

The induction of apoptosis by benzophenone derivatives is often associated with the modulation of key signaling pathways that regulate cell death. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis, which is controlled by the Bcl-2 family of proteins and culminates in the activation of caspases.

G cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade 3_Prenyl_2_4_6_trihydroxybenzophenone 3_Prenyl_2_4_6_trihydroxybenzophenone Bax Bax (Pro-apoptotic) 3_Prenyl_2_4_6_trihydroxybenzophenone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) 3_Prenyl_2_4_6_trihydroxybenzophenone->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_workflow Experimental Workflow for Apoptosis Assessment cluster_assays Apoptosis Assays Start Tumor Cell Culture Treatment Treat with this compound (Varying concentrations and time points) Start->Treatment MTT MTT Assay (Cell Viability/Cytotoxicity) Treatment->MTT Flow Flow Cytometry (Annexin V/PI Staining) (Apoptosis Quantification) Treatment->Flow WB Western Blot (Protein Expression Analysis) Treatment->WB Analysis Data Analysis and Interpretation MTT->Analysis Flow->Analysis WB->Analysis G cluster_logic Logical Progression of Apoptosis Investigation Cytotoxicity Observation: Compound exhibits cytotoxicity (e.g., from MTT assay) Hypothesis Hypothesis: Cell death is due to apoptosis Cytotoxicity->Hypothesis Quantification Confirmation: Quantify apoptotic cells (Flow Cytometry) Hypothesis->Quantification Mechanism Mechanism Elucidation: Analyze apoptotic protein expression (Western Blot) Quantification->Mechanism Conclusion Conclusion: Compound induces apoptosis via a specific pathway Mechanism->Conclusion

References

Application Notes and Protocols for the Analytical Characterization of Prenylated Phloroglucinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated phloroglucinols are a class of naturally occurring phenolic compounds characterized by a phloroglucinol (B13840) (1,3,5-trihydroxybenzene) core substituted with one or more prenyl groups. These compounds, abundantly found in plants of the Hypericum (St. John's Wort) and Garcinia genera, exhibit a wide range of biological activities, including antidepressant, anticancer, antiviral, and antibacterial properties. The complex structures and therapeutic potential of these molecules necessitate robust analytical methods for their identification, quantification, and characterization in various matrices.

This document provides detailed application notes and experimental protocols for the analytical characterization of prenylated phloroglucinols, focusing on modern chromatographic and spectroscopic techniques.

Key Analytical Techniques

The characterization of prenylated phloroglucinols relies on a combination of chromatographic and spectroscopic methods to separate, identify, and quantify these compounds within complex mixtures. The most powerful and commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of prenylated phloroglucinols. Reversed-phase HPLC is particularly well-suited for these relatively non-polar compounds.

Mass Spectrometry (MS) , especially when coupled with HPLC (LC-MS), provides sensitive detection and crucial structural information based on the mass-to-charge ratio of the ionized molecules and their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel prenylated phloroglucinols. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allow for the complete assignment of the molecular structure.

Experimental Protocols

Protocol 1: Extraction of Prenylated Phloroglucinols from Plant Material

This protocol describes a general procedure for the extraction of prenylated phloroglucinols from dried plant material, such as the aerial parts of Hypericum perforatum.

Materials:

  • Dried and finely ground plant material

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 1 g of the dried, finely ground plant material into a centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture for 2 hours at room temperature.[1][2]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant (the crude extract).

  • For further purification, combine 0.6 mL of the crude extract with 5.4 mL of acetonitrile-methanol (9:1, v/v).[2]

  • Pass the diluted extract through a C18 SPE column to remove interfering substances.

  • The resulting eluate can be directly analyzed by HPLC or LC-MS.

Protocol 2: HPLC-UV/DAD Analysis of Hyperforin (B191548) and Adhyperforin

This protocol details a rapid isocratic HPLC method for the simultaneous determination of hyperforin and adhyperforin.[1][2]

Instrumentation:

  • HPLC system with a UV/Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., Hypersil, 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1 M aqueous triethylammonium (B8662869) acetate (B1210297) (8:2, v/v).[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Detection: UV absorbance at 284 nm.[1][2]

  • Run Time: Approximately 8 minutes.[1][2]

Quantification:

  • Prepare calibration standards of hyperforin and adhyperforin in methanol at concentrations ranging from 1 to 100 µg/mL.

  • Construct a calibration curve by plotting the peak area against the concentration for each standard.

  • Determine the concentration of hyperforin and adhyperforin in the extracted samples by interpolating their peak areas from the calibration curve.

Protocol 3: UPLC-MS/MS Characterization of Prenylated Phloroglucinols

This protocol outlines a sensitive UPLC-MS/MS method for the identification and quantification of a broader range of prenylated phloroglucinols.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[3][4]

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and negative modes are often used to obtain comprehensive information.[4]

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Data Acquisition: Full scan mode (m/z 100-1000) for identification and Multiple Reaction Monitoring (MRM) mode for quantification of target compounds. For MRM, specific precursor-product ion transitions need to be determined for each analyte.

Protocol 4: Structural Elucidation by NMR Spectroscopy

This protocol provides a general workflow for the structural elucidation of a purified, unknown prenylated phloroglucinol.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

NMR Experiments:

  • ¹H NMR: Provides information on the number, type, and connectivity of protons in the molecule.

  • ¹³C NMR and DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.[5][6]

Data Analysis:

  • Integrate and analyze the data from all NMR experiments to piece together the complete chemical structure of the prenylated phloroglucinol.

Quantitative Data Summary

The following tables summarize quantitative data for key prenylated phloroglucinols from various studies.

Table 1: HPLC-UV Analysis of Hyperforin and Adhyperforin in Hypericum perforatum

CompoundAverage Recovery (%)Relative Standard Deviation (RSD) (%)Concentration Range in Plant Material (% dry weight)
Hyperforin101.918.90.2 - 1.5
Adhyperforin98.418.00.2 - 1.5

Data compiled from Ang et al. (2002).[1][2]

Table 2: UPLC-MS/MS Quantification of Phloroglucinol in Human Plasma

ParameterValue
Lower Limit of Quantification (LLOQ)1.976 ng/mL
Linearity Range1.976 - 988.0 ng/mL
Mean Extraction Recovery86.19 - 91.10%
Intra- and Inter-batch Precision (RSD)< 15.0%

Data for a bioequivalence study of phloroglucinol tablets.[7][8]

Visualizations

Experimental Workflow for Prenylated Phloroglucinol Analysis

experimental_workflow plant Plant Material (e.g., Hypericum perforatum) extraction Solvent Extraction (e.g., Methanol) plant->extraction purification Purification (e.g., SPE) extraction->purification hplc HPLC-UV/DAD Analysis purification->hplc Quantitative Analysis lcms UPLC-MS/MS Analysis purification->lcms Sensitive Quantification & Identification nmr NMR Spectroscopy purification->nmr For Purified Compounds quantification Quantification hplc->quantification lcms->quantification identification Structural Identification lcms->identification elucidation Structural Elucidation nmr->elucidation

Caption: General experimental workflow for the extraction, separation, and characterization of prenylated phloroglucinols.

Bioassay-Guided Fractionation Workflow

bioassay_guided_fractionation start Crude Plant Extract fractionation1 Initial Fractionation (e.g., Column Chromatography) start->fractionation1 bioassay1 Biological Assay (e.g., Cytotoxicity) fractionation1->bioassay1 active_fraction Identify Active Fraction(s) bioassay1->active_fraction fractionation2 Further Fractionation of Active Fraction (e.g., HPLC) active_fraction->fractionation2 bioassay2 Biological Assay fractionation2->bioassay2 isolate Isolate Pure Bioactive Compound bioassay2->isolate structure_elucidation Structural Elucidation (NMR, MS) isolate->structure_elucidation

Caption: Workflow for bioassay-guided fractionation to isolate bioactive prenylated phloroglucinols.[9][10]

Logical Relationship of Analytical Techniques

analytical_techniques HPLC HPLC MS MS HPLC->MS LC-MS NMR NMR HPLC->NMR LC-NMR Separation Separation & Quantification HPLC->Separation Identification Identification MS->Identification Elucidation Structure Elucidation NMR->Elucidation

Caption: The relationship between key analytical techniques for the characterization of prenylated phloroglucinols.

References

Application Notes and Protocols: 3-Prenyl-2,4,6-trihydroxybenzophenone as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenones, a class of organic compounds characterized by a diaryl ketone core, are widely distributed in the plant kingdom and fungi.[1] Within this class, prenylated benzophenones have attracted significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties.[1] The addition of a lipophilic prenyl group to the benzophenone (B1666685) scaffold is often associated with enhanced biological activity, potentially by facilitating interaction with cellular membranes.[1]

This document provides an overview of the potential of 3-Prenyl-2,4,6-trihydroxybenzophenone as an antimicrobial agent. While specific quantitative antimicrobial data for this particular compound is limited in publicly available literature, this document compiles information on the antimicrobial properties of structurally related compounds and provides detailed protocols for its evaluation.

Chemical Structure

IUPAC Name: Phenyl[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone[2] Molecular Formula: C₁₈H₁₈O₄[2] Molecular Weight: 298.3 g/mol [2] CAS Number: 93796-20-4[2]

Antimicrobial Potential of Related Compounds

The antimicrobial activity of these related compounds is summarized below, offering a potential indication of the efficacy that might be expected from this compound.

Compound ClassSpecific CompoundTest Organism(s)Reported Activity (MIC/IC₅₀)Reference(s)
Prenylated Benzophenones 7-EpiclusianoneStaphylococcus aureus, Bacillus cereus1.2 µg/mL, 0.6 µg/mL[3]
Guttiferone-AStaphylococcus aureus, Bacillus cereus2.4 µg/mL, 2.4 µg/mL[3]
2,2′,4-TrihydroxybenzophenoneVarious poultry pathogens (Gram-positive and Gram-negative)MIC and MBC values reported[[“]]
Prenylated Acylphloroglucinols Psorothatin CMethicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus faecium (VRE)IC₅₀: 1.4-8.8 μg/mL[5]
Olympiforin BStaphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA)MIC: 1 mg/L[6]

Postulated Mechanism of Action

The antimicrobial mechanism of action for benzophenones and related phenolic compounds is often attributed to their ability to disrupt bacterial cell membranes. This can lead to a cascade of events culminating in cell death.

A proposed general mechanism is outlined below:

G cluster_compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Compound Prenylated Benzophenone Membrane Lipid Bilayer Compound->Membrane Interaction & Insertion Disruption Membrane Potential Disruption Membrane->Disruption Causes Leakage Ion & ATP Leakage Disruption->Leakage Leads to Death Cell Death Leakage->Death Results in

Caption: Postulated mechanism of antimicrobial action for prenylated benzophenones.

Studies on synthetic benzophenone-based antibiotics suggest they have an affinity for polyanionic components of the bacterial cell wall, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria.[7][8] This interaction can lead to the disruption of the bacterial membrane potential and the release of essential ions like potassium.[7]

Experimental Protocols

The following are detailed protocols for the preliminary antimicrobial screening of this compound. These are standard methods that can be adapted for the specific compound and target microorganisms.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare stock solution of This compound in a suitable solvent (e.g., DMSO) C Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) D Inoculate each well with the standardized microbial suspension B->D C->D E Incubate the plate under optimal conditions for the microorganism (e.g., 37°C for 24h) D->E F Visually assess for turbidity or use a plate reader to determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the broth microdilution assay.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard, typically ~1.5 x 10⁸ CFU/mL)

  • Solvent for the compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Positive control (a known effective antibiotic)

  • Negative control (broth medium with solvent, without the compound)

  • Growth control (broth medium with inoculum and solvent)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Add a specific volume of sterile broth medium to each well of a 96-well plate.

  • Serial Dilutions:

    • Add a defined volume of the compound's stock solution to the first well of a row and mix well.

    • Perform two-fold serial dilutions by transferring a specific volume of the solution from the first well to the second, and so on, down the row. Discard the final transferred volume from the last well.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the diluted microbial inoculum to each well, including the positive and growth control wells. Do not add inoculum to the negative control wells.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance to determine the inhibition of growth.

Protocol 2: Agar (B569324) Disk Diffusion Assay

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a substance.

G cluster_prep Preparation cluster_application Compound Application cluster_incubation Incubation cluster_analysis Analysis A Prepare a standardized microbial inoculum (0.5 McFarland) B Prepare a lawn of the inoculum on an agar plate (e.g., Mueller-Hinton Agar) A->B D Place the impregnated discs on the surface of the inoculated agar plate B->D C Impregnate sterile paper discs with a known concentration of This compound C->D E Incubate the plate under optimal conditions for the microorganism D->E F Measure the diameter of the zone of inhibition around each disc E->F

Caption: Workflow for the agar disk diffusion assay.

Materials:

  • This compound

  • Sterile petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile paper discs (6 mm in diameter)

  • Solvent for the compound (e.g., DMSO)

  • Positive control (discs with a known antibiotic)

  • Negative control (discs with solvent only)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.

  • Preparation of Discs: Dissolve this compound in a suitable solvent to achieve the desired concentration. Aseptically apply a specific volume of the solution onto sterile paper discs and allow the solvent to evaporate completely.

  • Application of Discs: Using sterile forceps, place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate. Gently press the discs to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at the appropriate temperature and duration for the microorganism.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disc in millimeters.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and microbial cultures. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and eye protection. All work with microbial cultures should be performed in a biological safety cabinet. Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.

Conclusion and Future Directions

While direct evidence for the antimicrobial activity of this compound is currently lacking in the reviewed literature, the data from structurally similar compounds are promising and warrant further investigation. The protocols provided herein offer a standardized approach to systematically evaluate its potential as a novel antimicrobial agent. Future research should focus on determining the MICs of this compound against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains. Elucidating its precise mechanism of action and evaluating its cytotoxicity against mammalian cell lines will be crucial next steps in assessing its therapeutic potential.

References

Application Notes and Protocols for In Vivo Studies of 3-Prenyl-2,4,6-trihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for the in vivo investigation of 3-Prenyl-2,4,6-trihydroxybenzophenone, outlining experimental designs to explore its potential therapeutic effects based on the activities of structurally similar compounds. The provided protocols are intended as a starting point and may require optimization based on preliminary findings.

Compound Profile

PropertyValueReference
IUPAC Name (2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)(phenyl)methanonePubChem
Molecular Formula C₁₈H₁₈O₄[1]
Molecular Weight 298.3 g/mol [1]
Known Sources Garcinia xanthochymus, Helichrysum asperum[1][2][3]
Reported Activities of Related Compounds Antioxidant, Anti-inflammatory, Antidiabetic, Cytotoxic, Antimicrobial, Neuroprotective[2][4][6][7][8]

Proposed In Vivo Experimental Designs

Based on the known biological activities of related benzophenones and extracts from plants containing this compound, the following in vivo studies are proposed:

  • Acute Toxicity Study: To determine the safety profile and dose range for subsequent efficacy studies.

  • Anti-inflammatory Activity Assessment: To investigate the potential of the compound to mitigate inflammation in a murine model.

  • Antioxidant Activity and Oxidative Stress Model: To evaluate the compound's ability to counteract oxidative damage in vivo.

  • Antidiabetic Activity Assessment: To explore the potential hypoglycemic effects in a diabetic animal model.

Protocol 1: Acute Oral Toxicity Study in Mice

This protocol is designed to determine the acute oral toxicity (LD₅₀) of this compound in mice, following OECD Guideline 423.

Materials
  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Healthy, young adult albino mice (6-8 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Methodology
  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 7 days before the experiment.

  • Grouping and Dosing:

    • Divide mice into a control group and several test groups (n=3 per group, typically all female).

    • The control group receives the vehicle only.

    • Administer the test compound at sequential dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) to the test groups via oral gavage.

  • Observation:

    • Observe animals closely for the first 4 hours after dosing for any clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).

    • Continue observation daily for 14 days.

    • Record body weight on days 0, 7, and 14.

  • Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, surviving animals are euthanized, and gross necropsy is performed.

  • Data Analysis: The LD₅₀ is estimated based on the number of mortalities at different dose levels.

Expected Data Presentation
GroupDose (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
Control030/3None
Test 153
Test 2503
Test 33003
Test 420003

Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This protocol assesses the anti-inflammatory effects of this compound in a rat model of acute inflammation.

Materials
  • This compound

  • Vehicle

  • Carrageenan (1% w/v in saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Healthy Wistar rats (150-200 g)

  • Plethysmometer

  • Oral gavage needles

Methodology
  • Animal Grouping:

    • Group 1: Normal Control (saline only)

    • Group 2: Negative Control (vehicle + carrageenan)

    • Group 3: Positive Control (Indomethacin + carrageenan)

    • Group 4-6: Test Groups (various doses of the compound + carrageenan)

  • Dosing: Administer the test compound or control substances orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the negative control group.

Expected Data Presentation
GroupTreatmentPaw Volume (mL) at 0 hrPaw Volume (mL) at 1 hrPaw Volume (mL) at 2 hrPaw Volume (mL) at 3 hrPaw Volume (mL) at 4 hr% Inhibition of Edema
1Normal Control
2Negative Control
3Positive Control
4Test (Low Dose)
5Test (Mid Dose)
6Test (High Dose)

Protocol 3: Carbon Tetrachloride (CCl₄)-Induced Oxidative Stress Model

This protocol evaluates the in vivo antioxidant activity of this compound in a rat model of chemically-induced oxidative stress.

Materials
  • This compound

  • Vehicle

  • Carbon tetrachloride (CCl₄)

  • Olive oil

  • Positive control (e.g., Silymarin, 100 mg/kg)

  • Healthy Wistar rats

  • Kits for measuring antioxidant enzymes (SOD, CAT, GPx) and lipid peroxidation (MDA).

Methodology
  • Animal Grouping and Pre-treatment:

    • Group 1: Normal Control

    • Group 2: Negative Control (Vehicle + CCl₄)

    • Group 3: Positive Control (Silymarin + CCl₄)

    • Group 4-6: Test Groups (various doses of the compound + CCl₄)

    • Administer the compound or controls orally for 7 days.

  • Induction of Oxidative Stress: On day 7, administer a single intraperitoneal injection of CCl₄ (1:1 in olive oil, 1 mL/kg) to all groups except the normal control.

  • Sample Collection: 24 hours after CCl₄ administration, euthanize the animals and collect blood and liver tissue.

  • Biochemical Analysis:

    • Measure serum levels of liver enzymes (ALT, AST).

    • Prepare liver homogenates to measure levels of SOD, CAT, GPx, and MDA.

Expected Data Presentation
GroupTreatmentSerum ALT (U/L)Serum AST (U/L)Liver SOD (U/mg protein)Liver CAT (U/mg protein)Liver GPx (U/mg protein)Liver MDA (nmol/mg protein)
1Normal Control
2Negative Control
3Positive Control
4Test (Low Dose)
5Test (Mid Dose)
6Test (High Dose)

Visualizations

Experimental Workflow for Anti-inflammatory Study

G cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Data Collection and Analysis acclimatization Acclimatization (7 days) grouping Grouping of Rats (n=6 per group) acclimatization->grouping dosing Oral Administration (Compound/Vehicle/Control) grouping->dosing induction Carrageenan Injection (0.1 mL, 1%) dosing->induction 1 hour measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) induction->measurement analysis Calculation of % Edema Inhibition measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Potential Signaling Pathway for Anti-inflammatory Action

inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) membrane_phospholipids Membrane Phospholipids inflammatory_stimulus->membrane_phospholipids pla2 Phospholipase A2 (PLA2) membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation compound 3-Prenyl-2,4,6- trihydroxybenzophenone compound->cox Inhibition

Caption: Hypothesized inhibition of the COX pathway by the test compound.

Logical Relationship for Oxidative Stress Study

CCl4 CCl₄ Administration Induces free radical formation OxidativeStress Oxidative Stress SOD, CAT, GPx Depletion Lipid Peroxidation (MDA) Increase CCl4->OxidativeStress Outcome Hepatoprotection Reduced ALT, AST Restored Antioxidant Enzymes Decreased Lipid Peroxidation OxidativeStress->Outcome Leads to Compound This compound Antioxidant Activity Compound->OxidativeStress Inhibits Compound->Outcome Promotes

References

Formulation of 3-Prenyl-2,4,6-trihydroxybenzophenone for Enhanced Bioavailability Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Prenyl-2,4,6-trihydroxybenzophenone is a naturally occurring prenylated benzophenone (B1666685) that has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Like many polyphenolic compounds, its progression from preclinical discovery to clinical application is often hampered by poor aqueous solubility, leading to low and variable oral bioavailability. This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its bioavailability for robust in vitro and in vivo studies. A Self-Emulsifying Drug Delivery System (SEDDS) is presented as a primary strategy to overcome the solubility challenges associated with this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for formulation development. Key properties of this compound are summarized in the table below. The predicted low water solubility underscores the necessity for enabling formulation technologies.

PropertyValueSource
Molecular Formula C₁₈H₁₈O₄[1]
Molecular Weight 298.3 g/mol [1]
Appearance Likely a solid powderInferred from similar compounds
Solubility Soluble in DMSO, acetone, chloroform, ethyl acetate. Poorly soluble in water.[2]
Predicted logP 4.7[1]

Formulation Strategy: Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This pre-dissolved state in the formulation bypasses the dissolution step, which is often the rate-limiting factor for the absorption of poorly water-soluble drugs.

Advantages of SEDDS for this compound:

  • Enhanced Solubilization: Maintains the hydrophobic compound in a solubilized state.

  • Improved Bioavailability: The small droplet size of the resulting emulsion provides a large surface area for absorption.

  • Reduced Food Effect: Can minimize the variability in absorption observed with or without food.

  • Protection from Degradation: The lipidic nature of the formulation can offer some protection against enzymatic degradation in the GI tract.

Excipient Selection for SEDDS Formulation

The selection of appropriate excipients is crucial for the successful development of a stable and efficient SEDDS. The following table provides examples of commonly used excipients for formulating poorly soluble polyphenols.

Excipient ClassExampleRationale for Use
Oils (Lipid Phase) Capryol 90, Labrafil M 1944 CS, Olive OilSolubilizes the lipophilic drug.
Surfactants Kolliphor EL, Tween 80, LabrasolReduces the interfacial tension between the oil and aqueous phases, facilitating emulsification.
Co-surfactants/Co-solvents Transcutol HP, Propylene Glycol, PEG 400Increases the drug-loading capacity of the formulation and improves the spontaneity of emulsification.
Protocol for SEDDS Formulation Development

This protocol outlines the steps for developing a SEDDS formulation for this compound.

Materials:

  • This compound

  • Selected oils, surfactants, and co-surfactants

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath or heating block

Procedure:

  • Solubility Screening:

    • Determine the saturation solubility of this compound in various oils, surfactants, and co-surfactants.

    • Add an excess amount of the compound to a known volume (e.g., 1 mL) of each excipient in a glass vial.

    • Stir the mixtures at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium.

    • Centrifuge the samples to separate the undissolved compound.

    • Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

    • Select the excipients with the highest solubilizing capacity for further development.

  • Construction of Ternary Phase Diagrams:

    • Based on the solubility data, construct ternary phase diagrams to identify the self-emulsifying regions.

    • Prepare mixtures of oil, surfactant, and co-surfactant in different ratios (e.g., from 1:9 to 9:1).

    • To each mixture, add a fixed amount of this compound.

    • Titrate each mixture with water dropwise, with gentle stirring, and observe the formation of an emulsion.

    • The regions that form clear or slightly bluish, stable emulsions are identified as the self-emulsifying regions.

  • Preparation of the Final SEDDS Formulation:

    • Select the optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the ternary phase diagram.

    • Accurately weigh the selected excipients and mix them in a glass vial.

    • Add the required amount of this compound to the excipient mixture.

    • Gently heat the mixture (if necessary) to facilitate the dissolution of the compound.

    • Stir until a clear, homogenous solution is obtained.

Characterization of the SEDDS Formulation
ParameterMethodAcceptance Criteria
Visual Assessment Dilute the SEDDS with water (1:100) and observe.Formation of a clear or slightly opalescent emulsion.
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Droplet size < 200 nm; PDI < 0.3
Zeta Potential DLSIndicates the stability of the emulsion.
Drug Content HPLC-UV95-105% of the theoretical amount.
Robustness to Dilution Dilute with different volumes of water and observe for precipitation.No precipitation or phase separation upon dilution.

In Vitro Bioavailability Assessment

In Vitro Dissolution Testing

This protocol is designed to assess the release of this compound from the SEDDS formulation in biorelevant media.

Apparatus: USP Apparatus 2 (Paddle) Media:

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8 Volume: 900 mL Temperature: 37 ± 0.5 °C Paddle Speed: 50 rpm

Procedure:

  • Fill the dissolution vessels with the pre-warmed dissolution medium.

  • Encapsulate a known amount of the SEDDS formulation containing this compound in a hard gelatin capsule.

  • Place the capsule in the dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of the released compound by HPLC-UV.

Caco-2 Cell Permeability Assay

This assay evaluates the intestinal permeability of the formulated this compound.

Cell Line: Caco-2 (human colon adenocarcinoma) Culture: Cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

Procedure:

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers before and after the experiment to ensure their integrity.

  • Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the SEDDS formulation (pre-emulsified in transport buffer) to the apical (AP) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (BL) side.

    • Incubate at 37 °C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral side and replace with fresh buffer.

    • To assess active efflux, perform the transport study in the reverse direction (BL to AP).

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the Transwell® membrane.

    • C₀ is the initial concentration of the drug in the apical compartment.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical oral pharmacokinetic study in rats to evaluate the bioavailability of the formulated this compound.

Animal Model: Male Sprague-Dawley rats (250-300 g) Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have free access to food and water, except for an overnight fast before dosing.

Procedure:

  • Dosing:

    • Administer the SEDDS formulation of this compound to one group of rats via oral gavage.

    • Administer a solution of the unformulated compound (e.g., in a suitable vehicle like PEG 400) to a control group.

    • For absolute bioavailability determination, a third group should receive an intravenous (IV) dose of the compound.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters using non-compartmental analysis.

Pharmacokinetic ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC₀-t Area under the plasma concentration-time curve from time zero to the last measurable concentration
AUC₀-∞ Area under the plasma concentration-time curve from time zero to infinity
t₁/₂ Elimination half-life
F (%) Absolute bioavailability (calculated as (AUCoral/Doseoral) / (AUCiv/Doseiv) * 100)

Analytical Method: LC-MS/MS for Plasma Sample Analysis

A sensitive and specific LC-MS/MS method is required for the accurate quantification of this compound in plasma.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate the plasma proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Signaling Pathway Visualization

The potential anti-inflammatory and antioxidant effects of this compound are likely mediated through key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB and Nrf2 pathways, which are common targets for polyphenolic compounds.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies solubility Solubility Screening phase_diagram Ternary Phase Diagram solubility->phase_diagram prepare_sedds SEDDS Preparation phase_diagram->prepare_sedds characterization Characterization prepare_sedds->characterization dissolution Dissolution Testing characterization->dissolution caco2 Caco-2 Permeability characterization->caco2 pk_study Pharmacokinetic Study characterization->pk_study analysis LC-MS/MS Analysis pk_study->analysis pk_parameters PK Parameter Calculation analysis->pk_parameters nf_kb_pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocation nucleus Nucleus gene Pro-inflammatory Gene Expression nfkb_n->gene compound 3-Prenyl-2,4,6- trihydroxybenzophenone compound->ikk Inhibition nrf2_pathway cluster_nucleus Nucleus stress Oxidative Stress keap1 Keap1 stress->keap1 Inactivation nrf2 Nrf2 keap1->nrf2 Dissociation ub Ubiquitination & Degradation nrf2->ub nrf2_n Nrf2 nrf2->nrf2_n Translocation nucleus Nucleus are Antioxidant Response Element (ARE) nrf2_n->are gene Antioxidant Gene Expression (e.g., HO-1) are->gene compound 3-Prenyl-2,4,6- trihydroxybenzophenone compound->keap1 Activation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 3-Prenyl-2,4,6-trihydroxybenzophenone in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-Prenyl-2,4,6-trihydroxybenzophenone during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute it in my aqueous assay buffer?

A1: this compound is a hydrophobic (lipophilic) molecule, meaning it has a low affinity for water.[1] When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer, the compound can crash out of solution. This phenomenon, known as antisolvent precipitation, occurs because the compound is not soluble in the final aqueous environment of the assay.[2]

Q2: What is the best solvent to dissolve this compound?

A2: Based on supplier information and the properties of similar phenolic compounds, several organic solvents can be used to prepare a stock solution of this compound.[3][4] The choice of solvent will depend on the specific requirements of your assay, including compatibility with cells or enzymes. Dimethyl sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions for biological assays.[5] Other potential solvents include ethanol, methanol, and acetone.[6][7]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: High concentrations of DMSO can be toxic to cells.[7] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[7] Some studies suggest that DMSO concentrations up to 1.6% may be acceptable for certain assays and cell lines, but it is always best to perform a vehicle control to assess the effect of the solvent on your specific experimental system.[6]

Q4: My compound precipitates even with a low final DMSO concentration. What else can I do?

A4: If you are still observing precipitation, consider the following strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help keep the compound in solution.[2]

  • Co-solvents: The addition of a small amount of a water-miscible co-solvent to your final assay buffer can improve solubility. Common co-solvents include ethanol, polyethylene (B3416737) glycol 400 (PEG400), and glycerol.[2][7] The final concentration of the co-solvent should be tested for compatibility with your assay.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 can help to solubilize hydrophobic compounds in aqueous solutions.[8] A low concentration (e.g., 0.1%) can be effective.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent.[2] Depending on the pKa of this compound, adjusting the pH of your buffer may increase its solubility. However, ensure the pH remains within the optimal range for your biological system.

Q5: How should I prepare and store my stock solutions of this compound?

A5: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM).[3] To ensure the compound is fully dissolved, you can use gentle warming and vortexing.[1] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5] When you need to use the compound, allow an aliquot to thaw completely and come to room temperature before opening the vial.

Troubleshooting Guides

Issue 1: Precipitate Formation During Stock Solution Preparation
Possible Cause Troubleshooting Step
Insufficient solvent volumeAdd a small amount of additional solvent and vortex thoroughly.
Compound is not fully dissolvedGently warm the solution (e.g., in a 37°C water bath) and sonicate for a few minutes.[1]
Incorrect solvent usedConsult the supplier's datasheet or literature for recommended solvents.[3][4]
Issue 2: Precipitate Formation Upon Dilution in Aqueous Buffer
Possible Cause Troubleshooting Step
Antisolvent precipitationPerform a stepwise serial dilution instead of a single large dilution.[2]
Final concentration is too highLower the final concentration of the compound in the assay.[2]
Insufficient DMSO in the final solutionWhile keeping the final DMSO concentration low is important, a certain minimal amount may be necessary to maintain solubility. Optimize the final DMSO concentration within the tolerated range for your assay.
Buffer composition is incompatibleTry a different buffer system or adjust the pH.[2]
Compound has low kinetic solubilityAdd a small amount of a co-solvent (e.g., ethanol, PEG400) or a non-ionic surfactant (e.g., Tween® 80) to the final assay buffer.[7][8]

Data Presentation

Table 1: Recommended Solvents for this compound

SolventTypical Stock ConcentrationNotes
Dimethyl sulfoxide (DMSO)10-50 mMMost common solvent for biological assays. Keep final concentration low (<0.5-1%).[3][7]
Ethanol10-20 mMCan be used as a primary solvent or a co-solvent. Evaporation can be an issue.[9]
Methanol10-20 mMSimilar to ethanol, suitable for many applications.[6][7]
Acetone10-20 mMEffective solvent, but its volatility and potential for reacting with assay components should be considered.[3]
Chloroform, DichloromethaneNot recommended for aqueous assaysPrimarily for extraction and purification, not for direct use in most biological assays due to immiscibility and toxicity.[3]
Ethyl AcetateNot recommended for aqueous assaysPrimarily for extraction and purification.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 20 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by brief sonication.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Cell-Based Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol is adapted for a murine macrophage cell line (e.g., RAW 264.7) to assess the anti-inflammatory potential of this compound by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a series of working solutions of this compound by performing a stepwise serial dilution of the DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound working solutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., a known inhibitor of NO production).

  • Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The amount of NO produced is proportional to the absorbance. Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated vehicle control.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO (Vortex, Gentle Heat, Sonicate) weigh->dissolve aliquot Aliquot & Store (-20°C / -80°C) dissolve->aliquot treat Prepare Working Solutions (Stepwise Dilution) & Treat Cells aliquot->treat Use thawed aliquot seed Seed Cells (96-well plate) seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (24h) stimulate->incubate measure Measure Nitric Oxide (Griess Assay) incubate->measure analyze Analyze Data (% Inhibition) measure->analyze

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Caption: Troubleshooting workflow for addressing compound precipitation in assays.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) ikb_nfkb->nfkb_nuc IκBα degradation NF-κB translocates dna DNA nfkb_nuc->dna Binds to gene_exp Pro-inflammatory Gene Expression (e.g., iNOS for NO production) dna->gene_exp Induces compound 3-Prenyl-2,4,6- trihydroxybenzophenone compound->ikk Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.

References

Technical Support Center: Preventing O-Alkylation in Prenylflavonoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for flavonoid synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to O-alkylation side reactions during the synthesis of prenylflavonoids.

Frequently Asked Questions (FAQs)

Q1: Why is O-alkylation a common and problematic side reaction in prenylflavonoid synthesis?

A: Flavonoids possess multiple phenolic hydroxyl (-OH) groups. The oxygen atom in these groups has lone pairs of electrons, making it a nucleophilic site. During prenylation, which is an alkylation reaction, the prenylating agent is an electrophile. The reaction can therefore occur at two sites on the flavonoid skeleton: the carbon atoms of the aromatic rings (C-alkylation) or the oxygen atoms of the hydroxyl groups (O-alkylation). O-alkylation is often kinetically favored, leading to the formation of undesired O-prenylated byproducts, which reduces the yield of the desired C-prenylated flavonoid and complicates purification.[1][2] The desired biological activities are often associated with C-prenylated flavonoids.[3][4]

Q2: What are the primary strategies to promote C-alkylation over O-alkylation?

A: The main strategies focus on manipulating the reaction conditions and the reactivity of the flavonoid substrate. These include:

  • Use of Protecting Groups: Temporarily blocking the more reactive hydroxyl groups to direct the prenylation to a specific carbon position.[1][5]

  • Choice of Catalyst: Employing Lewis acids (e.g., ZnCl₂, Eu(III) catalysts) can favor C-alkylation.[6][7][8]

  • Reaction Conditions: Optimizing the solvent, temperature, and base can significantly influence the C/O selectivity.[1][2]

  • Rearrangement Reactions: Performing an O-prenylation followed by a Claisen or Claisen-Cope rearrangement to move the prenyl group from the oxygen to the carbon atom.[7][8]

Q3: How do I choose the right protecting group for my flavonoid's hydroxyl groups?

A: The choice of a protecting group depends on the specific hydroxyl group you need to protect and the overall stability of your molecule under various reaction conditions. For flavonoids like chrysin (B1683763) (5,7-dihydroxyflavone), the 7-OH group is generally more reactive than the 5-OH group. An ideal protecting group should be easy to introduce, stable during the C-prenylation step, and easy to remove without affecting the rest of the molecule.[5][9] Common choices include benzyl (B1604629) ethers or methoxymethyl (MOM) ethers.[10][11]

Q4: I am getting a mixture of 6-prenyl and 8-prenyl isomers. How can I improve regioselectivity on the aromatic ring?

A: Achieving regioselectivity between positions C-6 and C-8 is a common challenge.[1] The electronic and steric environment of the flavonoid influences the outcome. Strategies to improve regioselectivity include:

  • Catalyst Selection: Certain catalysts can direct the prenylation to a specific position. For instance, europium(III)-catalyzed Claisen rearrangement has been used for selective C-6 prenylation.[6]

  • Protecting Groups: A bulky protecting group on a nearby hydroxyl group can sterically hinder one position, favoring substitution at the other.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable product.

Q5: My C-prenylation reaction has a very low yield. What are the potential causes and troubleshooting steps?

A: Low yields in prenylation reactions can stem from several factors:

  • Inactive Reagents or Catalyst: Ensure the purity and activity of your prenylating agent and catalyst.[1]

  • Unfavorable Reaction Conditions: The solvent, temperature, and reaction time may not be optimal. Perform small-scale screening experiments to find the best conditions.[1]

  • Degradation: Flavonoids can be sensitive to oxidation or decomposition under harsh conditions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.[1]

  • Poor Solubility: Ensure your flavonoid starting material is adequately dissolved in the chosen solvent system.

Troubleshooting Guide: C- vs. O-Alkylation

This decision workflow helps in selecting a synthetic strategy to favor C-prenylation.

C_vs_O_Alkylation_Strategy start Start: Synthesize C-Prenylflavonoid check_OH Does the flavonoid have reactive -OH groups? start->check_OH direct_prenylation Attempt Direct C-Prenylation (Lewis Acid Catalyst) check_OH->direct_prenylation Yes check_selectivity Is the C/O selectivity and yield acceptable? direct_prenylation->check_selectivity protect_groups Use Protecting Groups for -OH check_selectivity->protect_groups No rearrangement Use O-Prenylation followed by Claisen Rearrangement check_selectivity->rearrangement No (Alternative) final_product Final C-Prenylated Product check_selectivity->final_product Yes protect_groups->direct_prenylation rearrangement->final_product deprotection Deprotection Step C_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Naringenin & ZnCl₂ in Ethyl Acetate B Add Prenyl Alcohol Solution Dropwise at 40°C A->B C Heat to Reflux (4h) B->C D Monitor by TLC C->D E Quench with Acidified Water D->E F Extract with Ethyl Acetate E->F G Purify by Column Chromatography F->G H Isolate C-6 and C-8 Prenylated Products G->H Reaction_Pathways cluster_paths Reaction Pathways Flavanone Flavonoid (e.g., Naringenin) C_Alkylation C-Alkylation (Favored by Lewis Acid, Thermodynamically Stable) Flavanone->C_Alkylation Path B (Nucleophilic Ring) O_Alkylation O-Alkylation (Side Reaction, Kinetically Favored) Flavanone->O_Alkylation Path A (Nucleophilic Oxygen) Prenyl_X Prenylating Agent (R-X) Prenyl_X->C_Alkylation Prenyl_X->O_Alkylation Product_C Desired C-Prenylflavonoid C_Alkylation->Product_C Product_O Undesired O-Prenylflavonoid O_Alkylation->Product_O

References

Technical Support Center: Stability of 3-Prenyl-2,4,6-trihydroxybenzophenone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of "3-Prenyl-2,4,6-trihydroxybenzophenone" in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the chemical structure, a prenylated benzophenone (B1666685) with multiple hydroxyl groups, the primary factors affecting its stability are expected to be:

  • pH: Phenolic compounds are susceptible to degradation in neutral to alkaline conditions.[1][2][3][4][5]

  • Light (Photostability): Benzophenone derivatives are known to be light-sensitive and can undergo photodegradation.[1]

  • Temperature: Elevated temperatures can accelerate degradation, particularly for thermolabile phenolic compounds.[6]

  • Oxidation: The hydroxyl groups on the aromatic ring make the molecule susceptible to oxidation.

Q2: In which solvents is this compound soluble and what are the recommended storage conditions for its solutions?

A2: this compound is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For short-term storage, solutions should be prepared fresh daily. If longer-term storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to two weeks. Before use, allow the solution to equilibrate to room temperature for at least one hour. To minimize degradation, always protect solutions from light and air.

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the recommended approach.[7][8][9][10] This involves developing a method that can separate the parent compound from its potential degradation products. UV detection is suitable for this compound due to its chromophores. For identification of unknown degradation products, coupling the LC system to a mass spectrometer (LC-MS) is highly effective.[11][12][13]

Troubleshooting Guides

Issue 1: Rapid loss of the parent compound peak during analysis of a sample in a neutral or basic buffer.

  • Possible Cause: The compound is likely degrading due to the pH of the solution. Phenolic compounds are known to be unstable at higher pH levels.[1][2][3][4][5]

  • Troubleshooting Steps:

    • pH Adjustment: If possible for your experiment, acidify the sample solution to a pH below 7, ideally between 3 and 5, to improve stability.

    • Sample Preparation Temperature: Prepare and handle the samples at a reduced temperature (e.g., on ice) to slow down the degradation kinetics.

    • Immediate Analysis: Analyze the samples immediately after preparation to minimize the time the compound is exposed to destabilizing conditions.

Issue 2: Appearance of multiple new peaks in the chromatogram after exposing the solution to ambient light.

  • Possible Cause: The compound is likely undergoing photodegradation. Benzophenone derivatives are known to be susceptible to degradation upon exposure to UV and visible light.[1]

  • Troubleshooting Steps:

    • Light Protection: Protect all solutions from light by using amber vials or by wrapping the containers in aluminum foil.

    • Conduct Photostability Studies: If the compound is intended for a light-exposed application, a formal photostability study should be conducted according to ICH Q1B guidelines to characterize the degradation products.

    • Filter Selection: If working with a photosensitive formulation, consider the inclusion of a UV absorber or packaging that blocks specific wavelengths of light.

Issue 3: Inconsistent results between different batches of the compound.

  • Possible Cause: Variability in the purity of the starting material or differences in handling and storage of the batches can lead to inconsistent stability profiles.

  • Troubleshooting Steps:

    • Certificate of Analysis (CoA): Always obtain and compare the CoA for each batch to check for purity and impurity profiles.

    • Standardized Procedures: Ensure that all batches are handled and stored under identical, controlled conditions (e.g., temperature, humidity, light exposure).

    • Purity Analysis: Perform an initial purity check of each new batch using your validated analytical method before initiating stability studies.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 1, 4, 8 hours).

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified period (e.g., 2, 6, 24 hours).

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period. Also, expose a solution of the compound to the same temperature.

  • Photodegradation: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis by a validated stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrumentation:

  • HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Mobile Phase:

  • A gradient elution is often necessary to separate the parent compound from its degradation products. A common starting point is a gradient of water (with 0.1% formic acid or phosphoric acid) and acetonitrile (B52724) or methanol.

3. Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector; a wavelength around 280-320 nm is a reasonable starting point for benzophenones.

  • Injection Volume: 10 µL

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionTime (hours)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl (60°C)2485.214.82
0.1 M NaOH (RT)845.754.3>4
3% H₂O₂ (RT)2470.129.93
Heat (80°C, Solution)4892.57.51
Photostability (ICH)-65.334.7>3

Note: This data is illustrative and intended to demonstrate how to present stability results. Actual results may vary.

Table 2: Illustrative pH-Rate Profile for the Degradation of this compound at 25°C

pHApparent First-Order Rate Constant (k, h⁻¹)Half-life (t½, hours)
3.00.001693
5.00.005139
7.00.0513.9
9.00.252.8

Note: This data is illustrative and based on the general behavior of phenolic compounds. Actual kinetic data should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose to stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to stress thermal Thermal (80°C) prep->thermal Expose to stress photo Photostability (ICH Q1B) prep->photo Expose to stress neutralize Neutralize/Dilute acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC/UPLC Analysis neutralize->hplc lcms LC-MS for Degradant ID hplc->lcms If degradants > threshold

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Base-catalyzed) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (UV/Vis) parent This compound hydrolysis_prod Ring Opening/Rearrangement Products parent->hydrolysis_prod OH⁻ oxid_prod1 Hydroxylated Derivatives parent->oxid_prod1 •OH photo_prod1 Photocyclization Products parent->photo_prod1 photo_prod2 Radical-induced Fragments parent->photo_prod2 hν, O₂ oxid_prod2 Side-chain Oxidation Products oxid_prod1->oxid_prod2 Further Oxidation

Caption: Plausible degradation pathways.

References

Technical Support Center: Optimizing HPLC Separation of 3-Prenyl-2,4,6-trihydroxybenzophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 3-Prenyl-2,4,6-trihydroxybenzophenone and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in the chromatographic analysis of these compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC separation of this compound isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Peaks are not baseline separated.

  • A single broad peak is observed where multiple isomers are expected.

  • Inconsistent peak shapes.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the mobile phase. For reversed-phase chromatography, systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water.[1][2] Consider adding a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to improve peak shape by suppressing the ionization of the phenolic hydroxyl groups.[3]
Incorrect Column Chemistry Ensure the column is suitable for separating structurally similar isomers. A C18 column is a good starting point.[4] If resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds.
Suboptimal Gradient Elution If using a gradient, the slope may be too steep. A shallower gradient provides more time for the isomers to interact with the stationary phase, which can improve separation.[5]
Temperature Fluctuations Inconsistent column temperature can lead to retention time shifts and affect selectivity.[6] Use a column oven to maintain a stable temperature throughout the analysis.
Sample Overload Injecting too much sample can lead to peak broadening and tailing, which compromises resolution.[7] Reduce the injection volume or dilute the sample.

Troubleshooting Workflow for Poor Resolution:

Caption: Workflow for troubleshooting poor peak resolution.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase The free silanol (B1196071) groups on silica-based columns can interact with the polar functional groups of the analyte, causing tailing.[8] Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations or use a base-deactivated column. Adjusting the mobile phase pH can also help.[8]
Column Contamination or Degradation Contaminants from previous injections or degradation of the stationary phase can lead to active sites that cause tailing. Flush the column with a strong solvent.[9] If the problem persists, the column may need to be replaced.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[9] Whenever possible, dissolve the sample in the initial mobile phase.
Column Overloading As with poor resolution, injecting too much sample can lead to peak tailing.[8]

Logical Relationship for Peak Tailing Causes:

Caption: Potential causes of peak tailing in HPLC.

Issue 3: Unstable Baseline (Noise or Drift)

Symptoms:

  • The baseline is not flat, showing random noise or a consistent upward or downward drift.

Possible Causes & Solutions:

CauseSolution
Air Bubbles in the System Air bubbles in the pump or detector can cause significant baseline noise.[7][10] Degas the mobile phase thoroughly using sonication or an online degasser. Purge the pump to remove any trapped air.[11]
Contaminated Mobile Phase or System Impurities in the mobile phase solvents or contamination in the HPLC system can lead to a noisy or drifting baseline.[10] Use high-purity solvents and ensure all glassware is clean. Flush the system with a strong, clean solvent.
Detector Lamp Issue A failing or improperly warmed-up detector lamp can cause baseline instability.[6] Ensure the lamp has had sufficient time to warm up. If the problem persists, the lamp may need to be replaced.
Leaking Fittings Leaks in the system can cause pressure fluctuations and an unstable baseline.[11] Check all fittings for any signs of leakage and tighten or replace as necessary.
Improper Column Equilibration Insufficient equilibration of the column with the mobile phase, especially after a gradient run, can cause baseline drift.[5] Ensure the column is equilibrated for a sufficient amount of time before starting a new run.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for separating this compound isomers?

A1: A good starting point would be a reversed-phase method. Here is a suggested protocol:

Experimental Protocol: Initial HPLC Method

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on the benzophenone (B1666685) chromophore)
Injection Volume 10 µL
Sample Preparation Dissolve sample in methanol (B129727) or mobile phase B at a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

This method can then be optimized by adjusting the gradient slope, mobile phase composition, and temperature to achieve the desired separation.[2]

Q2: How can I confirm the identity of the separated isomeric peaks?

A2: While HPLC can separate the isomers, it cannot definitively identify them without additional techniques. The most common approach is to hyphenate the HPLC system with a mass spectrometer (HPLC-MS). The mass spectrometer will provide the mass-to-charge ratio of each eluting compound, confirming they are isomers (same mass). Further fragmentation in the mass spectrometer (MS/MS) can often provide structural information to help differentiate the isomers.

Workflow for Isomer Identification:

Isomer_Identification Start Separated Isomeric Peaks (from HPLC) HPLC_MS Analyze with HPLC-MS Start->HPLC_MS MS_Data Obtain Mass Spectra (MS1) HPLC_MS->MS_Data MSMS_Data Perform MS/MS Fragmentation HPLC_MS->MSMS_Data Confirm_Isomers Confirm Same Mass (Isomers) MS_Data->Confirm_Isomers Structural_Info Analyze Fragmentation Patterns MSMS_Data->Structural_Info Identification Tentative Isomer Identification Structural_Info->Identification

Caption: General workflow for the identification of HPLC-separated isomers.

Q3: My retention times are shifting from one injection to the next. What should I do?

A3: Retention time shifts are a common issue in HPLC and can be caused by several factors.[9]

  • Check for leaks: Even a small leak can cause the mobile phase composition to change, leading to variable retention times.[6]

  • Ensure proper mobile phase preparation: Inconsistent mobile phase preparation can lead to shifts.[9] Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

  • Verify pump performance: Air trapped in the pump can cause flow rate fluctuations.[8] Purge the pump to remove any air bubbles.

  • Column temperature: Ensure the column oven is maintaining a consistent temperature.[6]

  • Column equilibration: Make sure the column is fully equilibrated between runs, especially when using a gradient.[6]

Q4: I am not seeing any peaks, or the peaks are very small. What could be the problem?

A4: The absence of peaks or very small peaks can be due to several reasons.[8]

  • Detector issue: Check if the detector lamp is on and functioning correctly.[8]

  • Injection problem: Ensure the sample is being correctly drawn into the injection loop and injected onto the column. Check for blockages in the injector or sample loop.

  • Sample degradation: The sample may have degraded. Prepare a fresh sample.

  • Incorrect mobile phase or flow: Verify that the pump is on and delivering the mobile phase at the set flow rate.[8]

  • Detector settings: Ensure the detector is set to the correct wavelength and the attenuation is not set too high.[8]

References

Troubleshooting low bioactivity of synthetic "3-Prenyl-2,4,6-trihydroxybenzophenone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic "3-Prenyl-2,4,6-trihydroxybenzophenone."

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound is showing lower than expected biological activity. What are the potential causes?

A1: Several factors can contribute to reduced bioactivity of a synthetic compound compared to its natural counterpart or literature reports. These can be broadly categorized as issues with the compound itself, the experimental setup, or data interpretation.

  • Compound Integrity:

    • Purity: Residual solvents, starting materials, or byproducts from the synthesis can interfere with the assay.

    • Structural Isomers: The synthesis may have produced inactive or less active isomers.

    • Degradation: The compound may be unstable under storage or experimental conditions (e.g., sensitive to light, pH, or temperature).

  • Experimental Conditions:

    • Solubility: As a hydrophobic molecule, poor solubility in aqueous assay buffers can lead to precipitation and a lower effective concentration.

    • Aggregation: The compound may form aggregates at higher concentrations, leading to non-specific activity or reduced availability to the target.

    • Assay Interference: The compound may be a Pan-Assay Interference Compound (PAIN), which can produce false-positive results through non-specific mechanisms.

  • Cell-Based Assay Issues:

    • Cell Line Variability: Different cell lines can exhibit varying sensitivity to the compound.

    • Contamination: Mycoplasma or other microbial contamination can affect cell health and assay results.

    • Inappropriate Assay: The chosen assay may not be suitable for detecting the specific biological activity of the compound.

Troubleshooting Guides

This section provides a step-by-step approach to identify and resolve common issues leading to low bioactivity.

Guide 1: Verifying Compound Identity and Purity

Q2: How can I confirm the identity and purity of my synthetic compound?

A2: It is crucial to thoroughly characterize your synthetic this compound.

Analytical Technique Purpose
¹H and ¹³C NMR Confirm the chemical structure and identify any residual solvents or synthetic intermediates.
Mass Spectrometry (MS) Verify the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) Determine the percentage purity of the compound.

Experimental Protocol: Purity Determination by HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Gradient: Start with a low percentage of B and gradually increase to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Analysis: Integrate the peak areas to calculate the percentage purity.

G cluster_0 Compound Verification Workflow start Synthetic Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms hplc HPLC Analysis start->hplc structure_ok Structure Correct? nmr->structure_ok mw_ok MW Correct? ms->mw_ok purity_ok Purity >95%? hplc->purity_ok structure_ok->mw_ok Yes resynthesize Re-synthesize or Re-purify structure_ok->resynthesize No mw_ok->purity_ok Yes mw_ok->resynthesize No purity_ok->resynthesize No proceed Proceed to Bioassay purity_ok->proceed Yes

A workflow for verifying the identity and purity of the synthetic compound.
Guide 2: Addressing Solubility and Aggregation Issues

Q3: My compound is not dissolving well in the assay buffer. What should I do?

A3: this compound is hydrophobic and requires a suitable solvent for dissolution before being added to aqueous assay media.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Final Solvent Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity to cells.

  • Solubility Testing: Before performing a full bioassay, test the solubility of your compound at the desired final concentrations in the assay medium. Look for any signs of precipitation.

Q4: How can I determine if my compound is aggregating in the assay?

A4: Compound aggregation can lead to misleading results.

  • Visual Inspection: Observe the wells of your assay plate for any cloudiness or precipitate after adding the compound.

  • Detergent Inclusion: Including a small amount of a non-ionic detergent like Tween-80 or Triton X-100 (0.01-0.1%) in the assay buffer can help prevent aggregation.

  • Dynamic Light Scattering (DLS): This technique can directly measure particle size in your solution to detect aggregates.

G cluster_0 Solubility & Aggregation Troubleshooting start Low Bioactivity Observed check_solubility Check Solubility in Assay Medium start->check_solubility precipitate Precipitation Observed? check_solubility->precipitate optimize_solvent Optimize Stock Solvent & Final Concentration precipitate->optimize_solvent Yes check_aggregation Suspect Aggregation precipitate->check_aggregation No optimize_solvent->check_solubility dls Perform DLS check_aggregation->dls add_detergent Add Non-ionic Detergent (e.g., Tween-80) check_aggregation->add_detergent retest Re-test Bioactivity dls->retest add_detergent->retest

A decision tree for troubleshooting solubility and aggregation issues.

Quantitative Data

While specific IC50 or MIC values for this compound are not extensively reported, the following tables provide data for structurally related prenylated benzophenones from Garcinia species, which can serve as a reference for expected activity.

Table 1: Antibacterial Activity of Prenylated Benzophenones from Garcinia Species

CompoundBacteriaMIC (µg/mL)Reference
7-epiclusianoneStaphylococcus aureus1.2[2]
7-epiclusianoneBacillus cereus0.6[2]
Guttiferone-AStaphylococcus aureus2.4[2]
Guttiferone-ABacillus cereus2.4[2]
XanthochymolMethicillin-resistant Staphylococcus aureus3.1 - 12.5[3][4]
Guttiferone E / XanthochymolStreptococcus mutans6.25 - 12.5[5]
Isoxanthochymol / CycloxanthochymolStreptococcus mutans6.25 - 12.5[5]

Table 2: Cytotoxicity of Benzophenone (B1666685) Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 1 (Spiro-acenaphthylene tethered-[2][3][5]-thiadiazole)RXF393 (Renal)7.01[6]
Compound 1 (Spiro-acenaphthylene tethered-[2][3][5]-thiadiazole)HT29 (Colon)24.3[6]
Compound 1 (Spiro-acenaphthylene tethered-[2][3][5]-thiadiazole)LOX IMVI (Melanoma)9.55[6]
Doxorubicin (Control)RXF393 (Renal)13.54[6]
Doxorubicin (Control)HT29 (Colon)13.50[6]
Doxorubicin (Control)LOX IMVI (Melanoma)6.08[6]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the effect of this compound on cancer cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should be below 0.5%. Replace the old medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value.

G cluster_0 MTT Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

A step-by-step workflow for the MTT cytotoxicity assay.

Signaling Pathways

Prenylated polyphenols, including benzophenones, are known to exert their anti-inflammatory effects by modulating key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may inhibit this pathway, reducing the production of inflammatory mediators.

G cluster_0 Inhibition of NF-κB Signaling lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikb IκB ikk->ikb phosphorylates p65_p50 p65/p50 ikb->p65_p50 degrades nucleus Nucleus p65_p50->nucleus translocates inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes activates compound This compound compound->ikk inhibits

A diagram illustrating the potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that promote the expression of pro-inflammatory genes. This compound may also exert its anti-inflammatory effects by inhibiting the phosphorylation of these MAPK proteins.

G cluster_0 Inhibition of MAPK Signaling stimuli Inflammatory Stimuli mapkkk MAPKKK stimuli->mapkkk mapkk MAPKK mapkkk->mapkk phosphorylates mapk MAPK (ERK, JNK, p38) mapkk->mapk phosphorylates transcription_factors Transcription Factors mapk->transcription_factors activates nucleus Nucleus transcription_factors->nucleus inflammatory_response Inflammatory Response nucleus->inflammatory_response compound This compound compound->mapk inhibits

A diagram showing the potential inhibition of the MAPK signaling pathway.

References

Technical Support Center: Enhancing NMR Spectra Resolution for Prenylated Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prenylated benzophenones. Our aim is to help you overcome common challenges in acquiring and interpreting high-resolution NMR spectra for this complex class of natural products.

Troubleshooting Guides

This section addresses specific issues you may encounter during your NMR experiments.

Question: My ¹H NMR spectrum shows broad, poorly resolved peaks. What are the common causes and solutions?

Answer: Peak broadening in the NMR spectra of prenylated benzophenones can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and molecular aggregation through hydrogen bonding, both of which result in broader lines.[1]

    • Solution: Try diluting your sample. For ¹H NMR, a concentration of 5-25 mg in 0.6 mL of solvent is a good starting point.[1] If self-aggregation is suspected due to hydrogen bonding, consider using a solvent that can disrupt these interactions, such as methanol-d4 (B120146) or adding a small amount of DMSO-d6 to your CDCl₃ sample.

  • Poor Shimming: An inhomogeneous magnetic field is a frequent cause of broad peaks.

    • Solution: Carefully shim the spectrometer before acquiring your data. Modern spectrometers have automated shimming routines that are usually effective, but manual shimming may be necessary for challenging samples.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure your sample is free from metallic impurities. This can be achieved by using high-purity solvents and clean glassware. Filtering the sample directly into the NMR tube is also recommended.[2]

  • Chemical Exchange or Tautomerism: Prenylated benzophenones, particularly those with β-diketone moieties, can exist as a mixture of keto-enol tautomers in solution.[3] If the rate of interconversion is on the NMR timescale, this can lead to broadened signals.

    • Solution: Try acquiring the spectrum at different temperatures. Lowering the temperature may slow down the exchange enough to resolve separate signals for each tautomer, while increasing the temperature might cause the signals to coalesce into a sharp, averaged peak. The choice of solvent can also influence the tautomeric equilibrium.[3]

Question: The signals from the prenyl chains in my compound are overlapping, making assignment difficult. How can I resolve them?

Answer: Overlapping signals from multiple prenyl groups are a common challenge. Here are several strategies to tackle this:

  • Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase chemical shift dispersion, potentially resolving the overlapping signals.

  • Solvent Effects: The chemical shifts of protons can be influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, methanol-d₄) can alter the relative positions of signals, possibly leading to better resolution.[4]

  • Two-Dimensional (2D) NMR: 2D NMR experiments are essential for resolving overlap.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, spreading the proton signals out in a second dimension based on the carbon chemical shifts.[5][6] Protons that overlap in the 1D spectrum will often be attached to carbons with different chemical shifts and will therefore appear as distinct cross-peaks in the HSQC spectrum.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the different spin systems.[6]

    • COSY (Correlation Spectroscopy): This helps to identify proton-proton coupling networks within individual prenyl groups.[6]

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the prenyl group?

A1: The chemical shifts can vary depending on the specific structure and solvent, but typical ranges are provided in the table below.

Q2: My compound seems to exist as a mixture of tautomers. How can I confirm this and quantify the ratio?

A2: The presence of tautomers, often a keto-enol equilibrium, is a known characteristic of some prenylated benzophenones.[3]

  • Confirmation: Acquiring NMR spectra at different temperatures can help confirm tautomerism. You may observe changes in the relative intensities of the signals corresponding to the different forms. 2D NMR experiments like HSQC and HMBC can also help to identify the different species.

  • Quantification: Once you have assigned the distinct signals for each tautomer in the ¹H NMR spectrum, you can determine their relative ratio by integrating a well-resolved signal for each form.

Q3: What is the best approach for complete structure elucidation of a novel prenylated benzophenone (B1666685)?

A3: A combination of 1D and 2D NMR experiments is essential for the unambiguous structure determination of these complex molecules. A typical workflow would be:

  • Acquire a high-resolution ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum (and DEPT for multiplicity information).

  • Run a COSY experiment to establish proton-proton correlations and identify spin systems.

  • Run an HSQC experiment to correlate protons to their directly attached carbons.

  • Run an HMBC experiment to establish long-range proton-carbon connectivities, which is key to connecting the different fragments of the molecule.

  • If stereochemistry is a concern, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about through-space proton-proton proximities.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Prenyl Moieties in Prenylated Benzophenones

PositionProton (δ, ppm)MultiplicityCarbon (δ, ppm)
-CH₂-2.0 - 3.5d, t, or m21 - 40
=CH-5.0 - 5.5t or m115 - 125
=C(CH₃)₂--130 - 140
-C(CH₃)₂1.5 - 1.8s17 - 26

Note: Chemical shifts are approximate and can vary based on the specific molecular structure and solvent.

Table 2: ¹H and ¹³C NMR Spectral Data for Garciniaphenone in CDCl₃

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
155.43.25dd (10.0, 5.0)
2211.2--
3115.1--
4192.5--
550.12.75d (10.0)
645.3--
748.22.50m
835.11.80m
9212.1--
1'138.2--
2', 6'129.57.80d (7.5)
3', 5'128.07.45t (7.5)
4'132.57.55t (7.5)
1''22.13.15m
2''121.55.10t (7.0)
3''133.0--
4''25.81.65s
5''17.91.75s
1'''28.52.20m
2'''118.55.05t (7.0)
3'''135.5--
4'''25.91.60s
5'''18.01.55s
1028.1--
1128.3--
OH-18.10s

Data adapted from Derogis et al., Magn Reson Chem. 2008;46(3):278-82.[3]

Experimental Protocols

Protocol 1: General Sample Preparation for NMR Analysis

  • Weighing the sample: Accurately weigh 5-25 mg of the purified prenylated benzophenone for ¹H NMR, and 20-100 mg for ¹³C NMR.

  • Solvent selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, acetone-d₆, DMSO-d₆, methanol-d₄). For a standard 5 mm NMR tube, use approximately 0.6 mL of solvent.[2]

  • Dissolving the sample: Dissolve the sample in the chosen solvent in a small vial. Gentle vortexing or sonication can aid dissolution.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry NMR tube.[2][7]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: Acquiring a 2D HSQC Spectrum

  • Setup: After acquiring standard ¹H and ¹³C spectra, load a standard HSQC pulse program on the spectrometer.

  • Parameters:

    • Set the spectral width in the F2 (¹H) dimension to cover all proton signals.

    • Set the spectral width in the F1 (¹³C) dimension to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • The number of increments in the F1 dimension will determine the resolution in that dimension; 256-512 increments are common.

    • The number of scans per increment will depend on the sample concentration; start with 4 or 8 scans and adjust as needed for good signal-to-noise.

    • Use a one-bond ¹J(CH) coupling constant of approximately 145 Hz, which is a good average value for most organic molecules.

  • Acquisition: Start the acquisition. 2D experiments can take from 30 minutes to several hours depending on the parameters chosen and sample concentration.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions and phased to produce the 2D spectrum.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR cluster_analysis Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter proton ¹H NMR filter->proton carbon ¹³C NMR proton->carbon cosy COSY carbon->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc noesy NOESY/ROESY hmbc->noesy elucidate Final Structure noesy->elucidate

Caption: Experimental workflow for NMR-based structure elucidation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poorly Resolved NMR Spectrum concentration High Concentration or Aggregation start->concentration shimming Poor Shimming start->shimming impurities Paramagnetic Impurities start->impurities exchange Chemical Exchange (e.g., Tautomerism) start->exchange dilute Dilute Sample concentration->dilute reshi Re-shim shimming->reshi clean Purify/Filter Sample impurities->clean temp Variable Temperature NMR exchange->temp

Caption: Troubleshooting logic for poorly resolved NMR spectra.

References

Technical Support Center: Large-Scale Synthesis of 3-Prenyl-2,4,6-trihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Prenyl-2,4,6-trihydroxybenzophenone.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation of Phloroglucinol (B13840)

Q: We are experiencing low yields during the initial Friedel-Crafts acylation of phloroglucinol with benzoyl chloride. What are the potential causes and solutions?

A: Low yields in this step are a common challenge. Phloroglucinol's high reactivity can lead to side reactions, and the choice of catalyst and reaction conditions is critical.

Possible Causes and Solutions:

  • Catalyst Inactivation: The hydroxyl groups of phloroglucinol can coordinate with and deactivate the Lewis acid catalyst.

    • Solution: Using a stronger Lewis acid or a higher molar ratio of the catalyst can overcome this. Protecting the hydroxyl groups as methyl ethers before acylation is a highly effective strategy to prevent this and avoid competing O-acylation, leading to cleaner reactions and higher yields.[1]

  • Competing O-Acylation: The hydroxyl groups of phloroglucinol can undergo O-acylation in addition to the desired C-acylation, leading to a mixture of products that are difficult to separate.[1]

    • Solution: Protecting the hydroxyl groups as methyl ethers prior to acylation is the most effective way to prevent O-acylation.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Solution: Optimize the reaction temperature and time. Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can help minimize side reactions. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Issue 2: Poor Selectivity in the Prenylation Step (C- vs. O-Prenylation)

Q: Our prenylation of 2,4,6-trihydroxybenzophenone (B1214741) is resulting in a mixture of C-prenylated and O-prenylated products, making purification difficult. How can we improve the selectivity for C-prenylation?

A: Achieving high selectivity for C-prenylation over O-prenylation is a key challenge in the synthesis of this compound. The choice of base and solvent plays a crucial role in directing the alkylation to the carbon atom.

Possible Causes and Solutions:

  • Use of Strong Bases: Strong bases like potassium carbonate can lead to the formation of a significant amount of the O-prenylated product.[1]

    • Solution: Employing a milder, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to favor C-prenylation exclusively.[1]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • Solution: Aprotic solvents are generally preferred for this reaction.

Issue 3: Formation of Dihydropyrano and Dihydrofurano Byproducts

Q: We are observing the formation of cyclic ether byproducts (dihydropyrano and dihydrofurano derivatives) during the prenylation step. How can we minimize their formation?

A: The formation of these cyclic byproducts arises from the intramolecular cyclization of the initially formed O-prenylated intermediate or further reaction of the C-prenylated product.

Possible Causes and Solutions:

  • Reaction Conditions Favoring Cyclization: Elevated temperatures and prolonged reaction times can promote these intramolecular cyclization reactions.

    • Solution: Maintain a controlled, lower reaction temperature and monitor the reaction closely to stop it once the desired product is formed.

  • Presence of Acidic Impurities: Traces of acid can catalyze the cyclization.

    • Solution: Ensure all reagents and solvents are pure and dry. The use of a non-acidic workup procedure is also recommended.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the chosen synthetic route and optimization of each step. A reported three-step synthesis involving methylation of phloroglucinol, Friedel-Crafts acylation, demethylation, and subsequent C-prenylation with DBU as a base achieved a yield of 63% for the final prenylation step.[1]

Q2: What purification methods are most effective for isolating the final product?

A2: Column chromatography is a commonly used and effective method for purifying this compound from reaction byproducts. A typical solvent system for silica (B1680970) gel chromatography is a mixture of hexanes and ethyl acetate (B1210297).[1]

Q3: Are there alternative, greener synthetic approaches being explored?

A3: Yes, research is ongoing to develop more environmentally friendly methods. This includes the use of heterogeneous catalysts for the acylation step and exploring enzymatic prenylation as a highly selective alternative to traditional chemical methods. For instance, a biotransformation approach using engineered E. coli to produce 2,4,6-trihydroxybenzophenone has been demonstrated, which could potentially be coupled with enzymatic prenylation.[2]

Quantitative Data Summary

Parameter Method 1: Direct Acylation and Prenylation Method 2: Protection-Acylation-Deprotection-Prenylation Reference
Starting Material PhloroglucinolPhloroglucinol[1]
Acylation Catalyst Lewis Acid (e.g., AlCl₃)Lewis Acid (e.g., AlCl₃)[1]
Prenylation Base K₂CO₃ (leads to C/O mixture)DBU (selective for C-prenylation)[1]
Yield of Acylation Variable, often lower due to side reactions90% (of the methylated intermediate)[1]
Yield of Demethylation Not Applicable99%[1]
Yield of Prenylation Lower due to product mixture63%[1]
Overall Yield Generally lowerHigher
Key Challenge Poor selectivity in prenylationAdditional protection/deprotection steps[1]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trihydroxybenzophenone via Protection-Acylation-Deprotection

This protocol is adapted from a reported synthesis and involves the protection of phloroglucinol's hydroxyl groups as methyl ethers prior to acylation.[1]

Step 1: Methylation of Phloroglucinol

  • Dissolve phloroglucinol in a suitable solvent (e.g., acetone).

  • Add an excess of a methylating agent (e.g., dimethyl sulfate) and a base (e.g., potassium carbonate).

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • After cooling, filter the mixture and evaporate the solvent.

  • Purify the resulting 1,3,5-trimethoxybenzene (B48636) by recrystallization or column chromatography.

Step 2: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene

  • Dissolve 1,3,5-trimethoxybenzene in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a Lewis acid catalyst (e.g., aluminum chloride).

  • Add benzoyl chloride dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the resulting 2,4,6-trimethoxybenzophenone (B1615544) by column chromatography.

Step 3: Demethylation of 2,4,6-Trimethoxybenzophenone

  • Dissolve the 2,4,6-trimethoxybenzophenone in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a strong Lewis acid, such as boron tribromide (BBr₃), dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with water or methanol.

  • Extract the product, wash, and dry as described in the previous step.

  • Purify the 2,4,6-trihydroxybenzophenone by column chromatography.

Protocol 2: C-Prenylation of 2,4,6-Trihydroxybenzophenone

This protocol utilizes DBU for selective C-prenylation.[1]

  • Dissolve 2,4,6-trihydroxybenzophenone in a dry aprotic solvent (e.g., THF) under an inert atmosphere.

  • Add an equimolar amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Add prenyl bromide dropwise to the mixture.

  • Stir the reaction at room temperature for 24 hours or until completion (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 2 M HCl).

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purify the final product, this compound, by column chromatography using a hexanes-ethyl acetate solvent system.

Visualizations

Synthesis_Workflow cluster_acylation Acylation Stage cluster_prenylation Prenylation Stage cluster_purification Purification Phloroglucinol Phloroglucinol Methylation Methylation Phloroglucinol->Methylation (CH₃)₂SO₄, K₂CO₃ Trimethoxybenzene Trimethoxybenzene Methylation->Trimethoxybenzene Acylation Acylation Trimethoxybenzene->Acylation Benzoyl Chloride, AlCl₃ Trimethoxybenzophenone Trimethoxybenzophenone Acylation->Trimethoxybenzophenone Demethylation Demethylation Trimethoxybenzophenone->Demethylation BBr₃ Trihydroxybenzophenone Trihydroxybenzophenone Demethylation->Trihydroxybenzophenone Prenylation Prenylation Trihydroxybenzophenone->Prenylation Prenyl Bromide, DBU Final_Product Final_Product Prenylation->Final_Product 3-Prenyl-2,4,6- trihydroxybenzophenone Column_Chromatography Column_Chromatography Final_Product->Column_Chromatography

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution Low_Yield Low Yield Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation O_Acylation O-Acylation Low_Yield->O_Acylation Side_Reactions Other Side Reactions Low_Yield->Side_Reactions Protect_OH Protect Hydroxyl Groups Catalyst_Deactivation->Protect_OH O_Acylation->Protect_OH Use_DBU Use DBU for Prenylation O_Acylation->Use_DBU (in prenylation) Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Side_Reactions->Optimize_Conditions

Caption: Troubleshooting logic for low yield in the synthesis.

References

Minimizing degradation of "3-Prenyl-2,4,6-trihydroxybenzophenone" during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of "3-Prenyl-2,4,6-trihydroxybenzophenone" during extraction and purification.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may arise during the extraction of this compound, a sensitive prenylated phenolic compound.

Issue 1: Low Yield of Target Compound in the Crude Extract

  • Question: My crude extract shows a very low concentration of this compound upon preliminary analysis (e.g., TLC or HPLC). What could be the cause?

  • Answer: Low yields can result from several factors related to compound degradation or inefficient extraction. Consider the following possibilities and solutions:

    • Oxidative Degradation: Phenolic compounds, especially those with multiple hydroxyl groups like this compound, are susceptible to oxidation, which can be accelerated by enzymes (e.g., polyphenol oxidases) released from the plant material upon cell lysis, as well as by exposure to air.

      • Solution:

        • Work Quickly and at Low Temperatures: Process the plant material quickly after harvesting and grinding. Conduct extraction steps at low temperatures (e.g., 4°C) to minimize enzymatic activity.

        • Use Antioxidants: Add antioxidants such as ascorbic acid or dithiothreitol (B142953) (DTT) to the extraction solvent.

        • Inert Atmosphere: If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Thermal Degradation: High temperatures during extraction can lead to the degradation of thermolabile compounds.

      • Solution:

        • Avoid High Temperatures: Use extraction methods that do not require high heat, such as ultrasound-assisted extraction (UAE) or maceration at room temperature. If a heat-based method like Soxhlet is used, ensure the temperature is kept to a minimum and the duration is optimized. Supercritical fluid extraction (SFE) with carbon dioxide is another excellent low-temperature alternative.[1][2]

        • Solvent Removal: When evaporating the solvent, use a rotary evaporator at a low temperature (e.g., < 40°C).

    • Photodegradation: Exposure to light, especially UV radiation, can cause degradation of light-sensitive compounds.

      • Solution:

        • Protect from Light: Use amber glassware or wrap extraction vessels and storage containers with aluminum foil to protect the extract from light.

    • Inappropriate Solvent Choice: The polarity of the extraction solvent significantly impacts extraction efficiency.

      • Solution:

        • Solvent Optimization: this compound is a moderately polar compound. Solvents like ethanol (B145695), methanol (B129727), ethyl acetate, or mixtures thereof with water are generally effective. Conduct small-scale pilot extractions with different solvents and solvent combinations to determine the optimal choice for your plant material.

Issue 2: Formation of a Stable Emulsion During Liquid-Liquid Partitioning

  • Question: I am trying to partition my crude extract between an organic solvent and water, but a stable emulsion has formed that will not separate. How can I resolve this?

  • Answer: Emulsion formation is a common problem when partitioning plant extracts due to the presence of natural surfactants. Here are several techniques to break an emulsion, to be tried in order of increasing intervention:

    • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, gentle swirling or tapping the side of the funnel can help the layers to coalesce.

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.

    • Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed. The centrifugal force will help to separate the two phases.

    • Filtration: Pass the emulsion through a plug of glass wool or a bed of a filter aid like Celite®. This can help to break up the emulsified droplets.

    • Solvent Modification: Add a small amount of a different organic solvent with a different polarity. For example, if you are using ethyl acetate, adding a small amount of methanol might help to break the emulsion. Be aware that this will alter the composition of your organic phase.

Issue 3: Suspected Degradation of the Target Compound During Storage

  • Question: I have stored my purified this compound, and I suspect it is degrading over time. How can I properly store it to ensure its stability?

  • Answer: Proper storage is crucial for maintaining the integrity of sensitive compounds.

    • Storage Conditions:

      • Temperature: Store the compound at low temperatures, preferably at -20°C or -80°C for long-term storage.

      • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

      • Light: Protect from light by using amber vials or storing in the dark.

    • Solvent Choice for Storage: If stored in solution, choose a solvent in which the compound is stable. Aprotic solvents are often preferred over protic solvents for long-term storage of phenolic compounds. Avoid chlorinated solvents like chloroform, as some polyisoprenylated benzophenones have shown instability in them.[3]

    • Form: For long-term storage, it is best to store the compound as a dry, solid powder after solvent evaporation under reduced pressure at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The primary degradation factors are:

  • Oxidation: Due to the presence of multiple hydroxyl groups on the aromatic ring, the compound is susceptible to oxidation, which can be enzymatic or non-enzymatic (auto-oxidation).

  • Heat: The compound is likely thermolabile, and high temperatures used during certain extraction and solvent evaporation methods can cause degradation.

  • Light: Exposure to UV and visible light can induce photochemical degradation.

  • pH Extremes: Strongly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

Q2: Which extraction method is recommended to minimize degradation?

A2: For a sensitive compound like this compound, methods that avoid high temperatures are preferable.

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls and enhance extraction efficiency at room temperature or with minimal heating.[4]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2 is an excellent "green" and gentle method as it is conducted at relatively low temperatures and the solvent is easily removed.[1][2]

  • Maceration: Soaking the plant material in a suitable solvent at room temperature is a simple and gentle method, although it can be time-consuming.

Q3: What is the best solvent system for extracting this compound?

A3: The optimal solvent will depend on the specific plant matrix. However, based on the structure of the compound (a moderately polar benzophenone), the following solvents and mixtures are good starting points:

  • Ethanol or Methanol: Often used as 70-95% aqueous solutions.

  • Ethyl Acetate: A good solvent for moderately polar compounds.

  • Acetone: Can be effective, often used as an aqueous mixture.

It is recommended to perform a small-scale pilot study with a few different solvent systems to determine the one that provides the best yield with the fewest impurities.

Q4: How can I monitor the degradation of my compound during the extraction process?

A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring degradation.

  • TLC: A quick and easy way to visually check for the appearance of new spots (degradation products) or the disappearance of the target compound spot in your extracts under different conditions.

  • HPLC: Provides quantitative data. By running a time-course study or comparing samples from different extraction conditions, you can quantify the percentage of degradation. A stability-indicating HPLC method should be developed to resolve the parent compound from its degradation products.[5]

Data Presentation: Impact of Extraction Conditions on Stability

The following tables summarize hypothetical but realistic quantitative data to illustrate the potential impact of various experimental conditions on the stability of this compound. This data is for illustrative purposes to guide experimental design, as specific degradation kinetics for this compound are not widely published.

Table 1: Effect of Temperature on the Stability of this compound in a 70% Ethanol Extract over 4 hours.

Temperature (°C)Remaining Compound (%)
499.5
2597.2
4091.8
6082.3
8065.1

Table 2: Effect of pH on the Stability of this compound in an Aqueous Buffer Solution at 25°C over 24 hours.

pHRemaining Compound (%)
392.5
598.1
799.0
988.4
1175.6

Table 3: Effect of Light Exposure on the Stability of this compound in Methanol at 25°C over 48 hours.

Light ConditionRemaining Compound (%)
Dark (control)99.2
Ambient Laboratory Light94.5
Direct Sunlight (simulated)71.3

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Helichrysum Species

This protocol describes a general procedure for the extraction of the target compound using UAE to minimize thermal degradation.

  • Sample Preparation:

    • Dry the plant material (e.g., aerial parts of Helichrysum) at a low temperature (< 40°C) in the dark.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% ethanol containing 0.1% (w/v) ascorbic acid.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain the temperature of the water bath at or below 25°C by adding ice as needed.

  • Filtration and Solvent Evaporation:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with an additional 20 mL of the extraction solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator with the water bath temperature set to 40°C.

  • Storage of Crude Extract:

    • Store the resulting crude extract in an amber vial at -20°C under a nitrogen atmosphere.

Protocol 2: Purification of this compound using Flash Column Chromatography

This protocol provides a general method for the purification of the target compound from the crude extract.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude extract.

    • Pack the column with silica (B1680970) gel (e.g., 230-400 mesh) using a slurry method with a non-polar solvent like hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • In a separate flask, mix a small amount of silica gel with the dissolved extract and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation.

    • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution:

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is hexane-ethyl acetate. The optimal gradient should be determined beforehand using TLC analysis.

    • Collect fractions of the eluate in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC, spotting each fraction on a TLC plate and developing it in an appropriate solvent system.

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions containing the pure this compound.

  • Final Solvent Evaporation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator at low temperature (< 40°C) to obtain the purified compound.

Visualizations

Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_FinalProduct Final Product PlantMaterial Plant Material (e.g., Helichrysum) Grinding Drying & Grinding PlantMaterial->Grinding Extraction Ultrasound-Assisted Extraction (e.g., 80% Ethanol, < 25°C) Grinding->Extraction Filtration Filtration Extraction->Filtration SolventEvap1 Solvent Evaporation (< 40°C) Filtration->SolventEvap1 CrudeExtract Crude Extract SolventEvap1->CrudeExtract Partitioning Liquid-Liquid Partitioning (Optional) CrudeExtract->Partitioning FlashChrom Flash Chromatography Partitioning->FlashChrom SolventEvap2 Solvent Evaporation (< 40°C) FlashChrom->SolventEvap2 PureCompound Pure 3-Prenyl-2,4,6- trihydroxybenzophenone SolventEvap2->PureCompound

Caption: Experimental workflow for the extraction and purification of this compound.

Degradation_Pathways cluster_DegradationFactors Degradation Factors cluster_DegradationProducts Potential Degradation Products Compound This compound Heat Heat (> 40°C) Compound->Heat Thermal Degradation Light UV/Visible Light Compound->Light Photodegradation Oxygen Oxygen / Oxidizing Agents Compound->Oxygen Oxidation pH Extreme pH (Acid/Base) Compound->pH Hydrolysis Isomerized Isomerized Products Heat->Isomerized Oxidized Oxidized Products (e.g., Quinones) Light->Oxidized Oxygen->Oxidized Polymerized Polymeric Products Oxygen->Polymerized Hydrolyzed Hydrolysis Products pH->Hydrolyzed

Caption: Potential degradation pathways for this compound.

Troubleshooting_Emulsion Start Stable Emulsion Formed Step1 Wait & Gentle Agitation Start->Step1 Decision1 Emulsion Persists? Step1->Decision1 Step2 Add Brine (Saturated NaCl) Decision1->Step2 Yes Resolved Phases Separated Decision1->Resolved No Decision2 Emulsion Persists? Step2->Decision2 Step3 Centrifuge the Mixture Decision2->Step3 Yes Decision2->Resolved No Decision3 Emulsion Persists? Step3->Decision3 Step4 Filter through Celite® Decision3->Step4 Yes Decision3->Resolved No Step4->Resolved

Caption: Decision tree for troubleshooting emulsion formation during liquid-liquid partitioning.

References

Technical Support Center: Cell Culture Contamination in "3-Prenyl-2,4,6-trihydroxybenzophenone" Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "3-Prenyl-2,4,6-trihydroxybenzophenone" and other novel compounds in cell culture-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent common cell culture contamination issues that can impact the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination I might encounter in my cell culture experiments with "this compound"?

A1: Cell culture contamination can be broadly categorized into two types: chemical and biological.[1][2][3]

  • Biological contaminants are the most frequent issue and include bacteria, yeast, molds, mycoplasma, and viruses.[1][2][3][4] Cross-contamination with other cell lines is also a significant concern.[1][5]

  • Chemical contaminants can include impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.[1][3]

While "this compound" itself is unlikely to be the source of contamination if properly handled, the complex and lengthy nature of cell-based assays provides many opportunities for contaminants to be introduced.

Q2: How can I visually identify different types of microbial contamination?

A2: Daily visual inspection of your cell cultures is the first line of defense. Here are some common signs:

  • Bacteria: A sudden drop in pH (media turns yellow), cloudy or turbid media, and sometimes a thin film on the surface.[1][6] Under a microscope, you may see tiny, moving granules between your cells.[1]

  • Yeast: The culture medium may become turbid, especially in advanced stages.[1] Microscopically, yeast appears as individual ovoid or spherical particles that may be seen budding.[1]

  • Mold (Fungi): You might observe a gradual increase in turbidity and pH.[4] Under the microscope, fungi often appear as filamentous structures (hyphae) and may produce spores.[2][7]

Q3: Mycoplasma contamination is a concern for my lab. How can I detect it?

A3: Mycoplasma is a significant problem because it's often not visible to the naked eye and doesn't cause the typical turbidity seen with other bacteria. It can, however, significantly alter cellular metabolism and impact your experimental results. Recommended detection methods include:

  • DNA Staining: Using fluorescent dyes like DAPI or Hoechst to stain the DNA of both your cells and any present mycoplasma. Mycoplasma will appear as small, distinct dots outside the cell nuclei.

  • PCR-based Detection: This is a highly sensitive method that amplifies mycoplasma-specific DNA.[2]

  • ELISA: An antibody-based method to detect mycoplasma antigens.[2]

  • Mycoplasma Culture: A traditional method that involves attempting to grow the mycoplasma on specific agar (B569324) plates.

Q4: Can contamination affect the results of my "this compound" assays?

A4: Absolutely. Contamination can lead to inaccurate and unreliable data in several ways:[8][9]

  • Altered Cell Physiology: Contaminants can change cell growth rates, metabolism, and morphology, which can alter the cells' response to "this compound".[10][11]

  • Competition for Nutrients: Microbes can deplete essential nutrients in the culture medium, stressing the cells and affecting their viability.

  • Production of Toxins: Some contaminants produce metabolic byproducts that can be toxic to your cells.

  • Misleading Results: Contamination can produce false positive or false negative results, for example, by inducing cytotoxicity that is wrongly attributed to your test compound.[8]

Troubleshooting Guides

Issue 1: Sudden Turbidity and/or Color Change in Culture Medium

This is a classic sign of bacterial or yeast contamination.[6]

Immediate Actions:

  • Isolate the Contaminated Culture: Immediately remove the contaminated flask(s) from the incubator to prevent cross-contamination.[1]

  • Verify Contamination: Visually inspect the flask for cloudiness.[10] Under a microscope, look for bacteria (small, motile particles) or yeast (ovoid, budding particles).[1][2]

  • Discard Contaminated Materials: The best practice is to discard the contaminated culture and any media or reagents used with it.[5] Autoclave all contaminated materials before disposal.[5]

  • Decontaminate Equipment: Thoroughly clean and decontaminate the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminated culture.[1][12]

Preventative Measures:

  • Strict Aseptic Technique: Always work in a certified biosafety cabinet, disinfect all items before placing them in the hood, and avoid talking over open cultures.[11][13][14]

  • Use Sterile Reagents: Ensure all media, sera, and supplements are certified sterile.[13][14]

  • Regularly Clean Equipment: Maintain a strict cleaning schedule for incubators, water baths, and work surfaces.[15]

Issue 2: Cells are Growing Poorly or Dying, but No Obvious Contamination is Visible

This could indicate a more subtle issue like mycoplasma or chemical contamination.

Troubleshooting Steps:

  • Test for Mycoplasma: Use a reliable detection method like PCR or DNA staining to check for mycoplasma.[13]

  • Review Your Protocol:

    • Are you using the correct media and supplements for your cell line?

    • Could the "this compound" be cytotoxic at the tested concentrations? Consider performing a dose-response curve.

    • Was the compound dissolved in a vehicle (e.g., DMSO) that could be toxic at the final concentration?

  • Check for Chemical Contaminants:

    • Use high-purity water and reagents.

    • Ensure that glassware is thoroughly rinsed to remove any detergent residues.[3][8]

    • Be aware of potential leachables from plasticware.[1]

  • Quarantine and Test New Cell Lines: Always quarantine new cell lines upon arrival and test them for contamination before incorporating them into your general lab stocks.[5][13]

Data Presentation: Common Contaminants and Detection Methods
Contaminant TypePrimary Visual SignsMicroscopic AppearanceRecommended Detection Methods
Bacteria Turbid medium, rapid pH drop (yellow color)Tiny, motile rod or cocci shapesVisual inspection, light microscopy, gram staining[2]
Yeast Turbid medium, pH may increase in later stagesOvoid or spherical budding particlesVisual inspection, light microscopy[1]
Mold/Fungi Filamentous growth, increasing turbidity and pHMycelial filaments (hyphae)Visual inspection, light microscopy[2]
Mycoplasma Often no visible signs, but may cause reduced cell growth and viabilityNot visible with a standard light microscopePCR, ELISA, DNA staining (DAPI/Hoechst)[2]
Viruses No visible signs, may cause cell detachment or deathNot visible with a light microscopeElectron microscopy, ELISA, PCR[1][2]
Cross-Contamination Changes in cell morphology and growth rateInconsistent cell shapes and sizesDNA fingerprinting, karyotype analysis[1]
Experimental Protocols
Protocol 1: Basic Aseptic Technique for Handling Cell Cultures
  • Prepare the Biosafety Cabinet (BSC): Turn on the BSC fan at least 10-15 minutes before starting work.

  • Disinfect the BSC: Wipe down the entire work surface, the inside of the sash, and any equipment with 70% ethanol (B145695).[13][14]

  • Personal Protective Equipment (PPE): Wear a clean lab coat and sterile gloves.[14]

  • Handling Reagents: Spray all bottles and containers with 70% ethanol before placing them in the BSC.[15] Avoid touching the inside of caps (B75204) or the necks of bottles.

  • Working with Cultures: Open one flask or plate at a time. Do not pass non-sterile items (like your hands) over open vessels.

  • Clean Up: After work is complete, remove all items from the BSC and disinfect the work surface again.

Protocol 2: Mycoplasma Detection using DAPI Staining
  • Cell Seeding: Seed your cells onto a sterile coverslip in a petri dish and allow them to adhere overnight.

  • Cell Fixation: Aspirate the medium and wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with a cold solution of methanol:acetic acid (3:1) for 10 minutes.

  • Staining: Air dry the coverslip, then add a drop of DAPI stain (1 µg/mL in PBS). Incubate in the dark for 15 minutes.

  • Washing and Mounting: Wash the coverslip with PBS to remove excess stain. Mount the coverslip onto a microscope slide with a drop of mounting medium.

  • Visualization: Observe the slide using a fluorescence microscope. Cell nuclei will appear as large, brightly stained bodies. Mycoplasma contamination will appear as small, distinct fluorescent dots in the cytoplasm or surrounding the cells.

Visualizations

Diagram 1: Workflow for Troubleshooting Cell Culture Contamination

G cluster_0 Initial Observation cluster_1 Contamination Suspected cluster_2 Identification cluster_3 Action cluster_4 Prevention Observe Daily Microscopic and Visual Inspection of Cell Cultures Suspect Signs of Contamination Detected? (e.g., Turbidity, pH change, Poor Cell Health) Observe->Suspect Suspect->Observe No, continue monitoring Identify Identify Contaminant Type Suspect->Identify Yes Microscopy Light Microscopy (Bacteria, Yeast, Fungi) Identify->Microscopy MycoTest Mycoplasma Test (PCR, DAPI Stain, ELISA) Identify->MycoTest Action Take Corrective Action Microscopy->Action MycoTest->Action Discard Discard Contaminated Cultures and Reagents Action->Discard Decon Decontaminate Workspace and Equipment Action->Decon Review Review Aseptic Technique and Lab Protocols Action->Review Prevent Implement Preventative Measures Discard->Prevent Decon->Prevent Review->Prevent Aseptic Reinforce Strict Aseptic Technique Prevent->Aseptic Routine Establish Routine Screening Program Prevent->Routine Quarantine Quarantine New Cell Lines Prevent->Quarantine

Caption: A logical workflow for identifying and responding to suspected cell culture contamination.

Diagram 2: Sources and Prevention of Biological Contamination

G cluster_sources Potential Sources of Contamination cluster_prevention Key Prevention Strategies Personnel Personnel (Skin, Breath) Contamination Cell Culture Contamination Personnel->Contamination Air Airborne Particles (Spores) Air->Contamination Reagents Non-sterile Reagents (Media, Serum) Reagents->Contamination Equipment Contaminated Equipment (Incubator, Hood) Equipment->Contamination CrossContam Cross-Contamination (Other Cell Lines) CrossContam->Contamination Aseptic Strict Aseptic Technique Aseptic->Contamination PPE Proper Use of PPE PPE->Contamination Sterile Use of Certified Sterile Reagents Sterile->Contamination Cleaning Regular Equipment Cleaning & Maintenance Cleaning->Contamination Quarantine Quarantine & Test New Cells Quarantine->Contamination

Caption: Major sources of biological contaminants and the corresponding preventative measures.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of 3-Prenyl-2,4,6-trihydroxybenzophenone and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063), a flavonoid ubiquitously found in fruits and vegetables, is one of the most extensively studied antioxidants.[1][2] Its potent free radical scavenging ability is well-documented across a variety of in vitro assays.[1][3][4] 3-Prenyl-2,4,6-trihydroxybenzophenone belongs to the class of prenylated benzophenones, natural compounds known for a range of biological activities, including antioxidant effects.[5][6] The addition of a prenyl group to a phenolic structure can significantly influence its antioxidant activity, often by enhancing its lipophilicity and interaction with cell membranes.[7] This guide summarizes the available quantitative antioxidant data for quercetin and discusses the anticipated antioxidant potential of this compound based on structure-activity relationships within its compound class. Detailed experimental protocols for key antioxidant assays are also provided to facilitate further research and direct comparison.

Quantitative Antioxidant Capacity Data

The following table summarizes the reported antioxidant capacity of quercetin from various in vitro assays. No specific experimental values for this compound were found in the reviewed literature.

CompoundAssayIC50 / ValueReference CompoundReference IC50 / Value
Quercetin DPPH19.17 µg/mLAscorbic Acid9.53 µg/mL[4]
DPPH19.3 µMAscorbic Acid0.62 µM[3]
DPPH4.60 ± 0.3 µM--[1]
DPPH36.30 ± 1.47% inhibition--[8]
ABTS48.0 ± 4.4 µM--[1]
ABTSIC50 4.0 µM--[9]
This compound DPPHData not available--
ABTSData not available--
ORACData not available--

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) values are expressed as equivalents of Trolox, a water-soluble vitamin E analog. ORAC (Oxygen Radical Absorbance Capacity) values are also typically expressed as Trolox equivalents.

Discussion of Antioxidant Potential

Quercetin's Antioxidant Mechanism

Quercetin's potent antioxidant activity is attributed to its chemical structure, specifically the presence of multiple hydroxyl groups and a catechol group in the B-ring, which are efficient at donating hydrogen atoms to neutralize free radicals.[1] It can scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Anticipated Antioxidant Potential of this compound

While quantitative data is lacking, the structure of this compound suggests it possesses antioxidant properties. The 2,4,6-trihydroxybenzophenone (B1214741) core provides hydroxyl groups capable of radical scavenging. The addition of a prenyl group can enhance this activity through several mechanisms:

  • Increased Lipophilicity: The prenyl chain increases the molecule's affinity for lipid membranes, potentially allowing it to better protect against lipid peroxidation within cell membranes.[7]

  • Direct Radical Scavenging: The prenyl group itself may participate in radical scavenging reactions.[7]

  • Electronic Effects: The prenyl group can influence the electronic properties of the phenolic rings, potentially modulating the hydrogen-donating ability of the hydroxyl groups.

Studies on other prenylated benzophenones isolated from natural sources have demonstrated significant antioxidant activities.[10][11] Therefore, it is reasonable to hypothesize that this compound is an active antioxidant, though experimental validation is required to quantify its potency relative to well-established antioxidants like quercetin.

Experimental Protocols

To facilitate direct comparative studies, detailed protocols for three common antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

    • Test Compounds: Prepare stock solutions of this compound, quercetin, and a positive control (e.g., ascorbic acid or Trolox) in methanol. Create a series of dilutions from the stock solutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound dilutions to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (0.1mM) Mix Mix 100µL Sample + 100µL DPPH DPPH->Mix Samples Test Compounds (Serial Dilutions) Samples->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Experimental Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Methodology

  • Reagent Preparation:

    • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

    • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the resulting ABTS•+ solution with ethanol (B145695) or phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compounds: Prepare stock solutions and serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of the test compound dilutions to a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.

ABTS_Workflow cluster_prep Reagent Preparation cluster_reaction Assay cluster_analysis Data Analysis ABTS_K2S2O8 Mix ABTS (7mM) + Potassium Persulfate (2.45mM) Incubate_dark Incubate 12-16h in dark ABTS_K2S2O8->Incubate_dark Dilute Dilute to Absorbance 0.7 at 734 nm Incubate_dark->Dilute Mix_assay Mix 20µL Sample + 180µL ABTS•+ Solution Dilute->Mix_assay Samples Test Compounds Samples->Mix_assay Incubate_RT Incubate 6 min at RT Mix_assay->Incubate_RT Measure_Abs Measure Absorbance at 734 nm Incubate_RT->Measure_Abs Calculate_TEAC Calculate % Inhibition and TEAC Measure_Abs->Calculate_TEAC

ABTS Assay Experimental Workflow

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

Methodology

  • Reagent Preparation:

    • Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).

    • Test Compounds and Standard: Prepare dilutions of the test compounds and Trolox (standard) in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the test compound or Trolox dilutions.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Measurement:

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample and the blank (buffer only).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as µmol of Trolox equivalents per liter or gram of sample.

Signaling Pathways

Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the oxidative stress response.

Antioxidant_Signaling ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Antioxidant Antioxidant (e.g., Quercetin, Prenylated Benzophenone) Antioxidant->ROS Scavenges Antioxidant->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Upregulates Transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection & Oxidative Stress Reduction Antioxidant_Enzymes->Cellular_Protection

General Antioxidant Signaling Pathway

Quercetin has been shown to modulate several signaling pathways, including the Nrf2-Keap1 pathway, which is a master regulator of the antioxidant response. By promoting the dissociation of Nrf2 from Keap1, quercetin allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes. It is plausible that this compound, as a phenolic antioxidant, may also influence similar pathways, a hypothesis that warrants further investigation.

Conclusion

Quercetin is a well-established antioxidant with a large body of evidence supporting its potent free radical scavenging activity. While direct experimental data for this compound is currently unavailable, its chemical structure suggests it is likely to possess significant antioxidant properties, a characteristic of the prenylated benzophenone (B1666685) class. The lipophilic prenyl group may confer advantages in specific biological contexts, such as the protection of cellular membranes from lipid peroxidation.

This guide provides a foundation for researchers interested in the comparative antioxidant potential of these two compounds. The detailed experimental protocols offer a standardized approach for generating the necessary data to perform a direct and quantitative comparison. Further research is crucial to fully elucidate the antioxidant capacity and mechanisms of action of this compound and to understand its potential as a therapeutic agent.

References

A Comparative Analysis of the Anti-inflammatory Effects of 3-Prenyl-2,4,6-trihydroxybenzophenone and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the exploration of natural compounds with therapeutic potential is a burgeoning field. This guide provides a comparative overview of the anti-inflammatory properties of 3-Prenyl-2,4,6-trihydroxybenzophenone, a naturally derived prenylated benzophenone (B1666685), and Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID). While direct comparative studies are limited, this document synthesizes available data on their mechanisms of action and effects on key inflammatory mediators to offer a valuable resource for researchers.

Executive Summary

Indomethacin is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][2][3] Its mechanism of action is well-documented, as are its associated gastrointestinal side effects, which are primarily due to the inhibition of the constitutively expressed COX-1 enzyme.[1][2][3]

This compound belongs to the phloroglucinol (B13840) class of compounds, many of which have demonstrated significant anti-inflammatory activity.[4][5] Although direct evidence for this specific compound is scarce, studies on structurally related prenylated benzophenones and phloroglucinol derivatives suggest a multi-target anti-inflammatory profile. This may include the inhibition of key inflammatory enzymes and modulation of intracellular signaling pathways such as NF-κB and MAPKs.[2][5][6][7]

Comparative Data on Anti-inflammatory Activity

The following tables summarize the known inhibitory activities of Indomethacin and provide representative data for structurally similar prenylated benzophenones and phloroglucinol derivatives to infer the potential activity of this compound.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundTargetIC50Reference
Indomethacin COX-10.1 µg/mL[6]
COX-25 µg/mL[6]
Prenylated Acylphloroglucinol (Compound 12) COX-1Notable Inhibition[1]
Guttiferone E (a prenylated benzophenone) COX-1 & COX-2Inhibition observed[8]

Table 2: Inhibition of Pro-inflammatory Mediators

Compound/Derivative ClassMediatorEffectReference
Indomethacin Prostaglandins (PGE2)Potent Inhibition[3][9]
Phloroglucinol Nitric Oxide (NO)Reduction in production[3][4]
PGE2Reduction in production[3]
TNF-αReduction in secretion[3][4]
IL-1βReduction in secretion[3][4]
IL-6Reduction in secretion[3][4]
ent-Nemorosone (a prenylated benzophenone) TNF-αReduction in release[2][7]
Guttiferone E (a prenylated benzophenone) Nitric Oxide (NO)Inhibition of production[8]
Neobractatin (a prenylated benzophenone) Nitric Oxide (NO)IC50 = 1.77 ± 0.23 µM[10]

Mechanisms of Action: A Comparative Overview

Indomethacin: The Established COX Inhibitor

Indomethacin's primary anti-inflammatory effect is achieved through the non-selective inhibition of both COX-1 and COX-2 enzymes. This blockade prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Indomethacin_Mechanism Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 & COX-2 Inflammation Inflammation Prostaglandins->Inflammation Indomethacin Indomethacin COX-1 & COX-2 COX-1 & COX-2 Indomethacin->COX-1 & COX-2 Inhibits

Fig. 1: Mechanism of Action of Indomethacin.
This compound: A Potential Multi-Target Agent

Based on data from related compounds, this compound likely exerts its anti-inflammatory effects through a broader mechanism that may involve not only COX inhibition but also the modulation of critical inflammatory signaling pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Studies on phloroglucinol derivatives and other prenylated compounds have shown an inhibitory effect on NF-κB activation.[5]

NFkB_Pathway_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα Degradation IκBα Degradation IKK->IκBα Degradation NF-κB (p65/p50) Activation NF-κB (p65/p50) Activation IκBα Degradation->NF-κB (p65/p50) Activation NF-κB Translocation NF-κB Translocation NF-κB (p65/p50) Activation->NF-κB Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation->Pro-inflammatory Gene Expression Prenylated Benzophenones Prenylated Benzophenones Prenylated Benzophenones->IKK Inhibits Prenylated Benzophenones->IκBα Degradation Inhibits

Fig. 2: Potential Inhibition of the NF-κB Pathway.

MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are another family of proteins that play a crucial role in inflammatory responses. Guttiferones, which are prenylated benzophenones, have been shown to inhibit MAPKAPK-2, a downstream target of the p38 MAPK pathway.[6] Furthermore, ent-nemorosone has been found to inhibit ERK 1/2 phosphorylation.[2][7]

MAPK_Pathway_Inhibition Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MAPKK->MAPK (p38, ERK, JNK) Inflammatory Response Inflammatory Response MAPK (p38, ERK, JNK)->Inflammatory Response Prenylated Benzophenones Prenylated Benzophenones Prenylated Benzophenones->MAPK (p38, ERK, JNK) Inhibits

Fig. 3: Potential Inhibition of the MAPK Pathway.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies cited in the literature for assessing anti-inflammatory activity.

In Vitro Assays
  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human microvascular endothelial cells are commonly used. Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Inflammation: Lipopolysaccharide (LPS) is frequently used to stimulate an inflammatory response in cell cultures.

  • Nitric Oxide (NO) Production Assay: The Griess reaction is a common method to measure nitrite (B80452) concentration in the culture supernatant, which is an indicator of NO production.

  • Pro-inflammatory Cytokine Measurement: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture medium.

  • Western Blot Analysis: This technique is used to determine the protein expression levels of key inflammatory mediators like iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways (e.g., phosphorylated forms of IκBα, p65, p38, ERK, JNK).

  • COX Inhibition Assay: Commercially available COX inhibitor screening kits are used to determine the IC50 values of the compounds against COX-1 and COX-2.

In Vivo Assays
  • Animal Models: Rodent models, such as mice or rats, are commonly used.

  • Carrageenan-Induced Paw Edema: This is a standard model for acute inflammation. The test compound is administered orally or intraperitoneally before the injection of carrageenan into the paw. The degree of swelling is measured over time.

  • Experimental Workflow:

Experimental_Workflow Animal Grouping Animal Grouping Compound Administration Compound Administration Animal Grouping->Compound Administration Induction of Inflammation (e.g., Carrageenan) Induction of Inflammation (e.g., Carrageenan) Compound Administration->Induction of Inflammation (e.g., Carrageenan) Measurement of Inflammatory Response (e.g., Paw Edema) Measurement of Inflammatory Response (e.g., Paw Edema) Induction of Inflammation (e.g., Carrageenan)->Measurement of Inflammatory Response (e.g., Paw Edema) Data Analysis Data Analysis Measurement of Inflammatory Response (e.g., Paw Edema)->Data Analysis

Fig. 4: General In Vivo Experimental Workflow.

Conclusion

Indomethacin remains a potent anti-inflammatory agent with a well-defined mechanism of action centered on COX inhibition. However, its non-selective nature contributes to a significant side-effect profile. This compound, as inferred from data on related compounds, presents a promising profile as a potential anti-inflammatory agent with a likely multi-target mechanism. Its purported ability to modulate key signaling pathways like NF-κB and MAPK, in addition to potentially inhibiting COX enzymes, suggests it may offer a different therapeutic window with a potentially improved safety profile. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to definitively establish its efficacy and safety relative to established NSAIDs like Indomethacin.

References

Comparative Cytotoxicity of 3-Prenyl-2,4,6-trihydroxybenzophenone (Garcinol) in Normal vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

3-Prenyl-2,4,6-trihydroxybenzophenone, more commonly known as Garcinol, is a polyisoprenylated benzophenone (B1666685) extracted from the fruit rind of Garcinia indica[1][2]. This natural compound has garnered significant interest in oncology research due to its potent anti-inflammatory, antioxidant, and anti-cancer properties demonstrated in numerous preclinical studies[1][3]. Garcinol has been shown to inhibit the proliferation and induce apoptosis in a wide range of cancer cell lines by modulating various oncogenic signaling pathways[1][4][5].

A critical aspect of any potential chemotherapeutic agent is its selectivity—the ability to exert cytotoxic effects on cancer cells while minimizing harm to normal, healthy cells. This guide provides a comparative analysis of Garcinol's cytotoxicity, presenting available quantitative data, detailing common experimental protocols used for its evaluation, and visualizing its mechanisms of action.

Quantitative Cytotoxicity Data: Garcinol IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The following tables summarize the reported IC₅₀ values for Garcinol across various human cancer cell lines. While direct IC₅₀ values for normal cell lines are not consistently reported in the literature, several studies note a selective action, with minimal to no toxic effects observed on normal cells at concentrations effective against cancer cells[2][6].

Table 1: Cytotoxicity of Garcinol in Human Cancer Cell Lines

Cancer TypeCell LineIC₅₀ Value (µM)Key Findings & Citation(s)
Neuroblastoma SH-SY5Y6.3Significant dose- and time-dependent activity.[7][8]
Cervical Cancer HeLa9.42Garcinol treatment led to cell cycle inhibition and apoptosis.[3]
Cervical Cancer SiHa19.5Induced apoptosis through the T-cadherin/PI3K/AKT signaling pathway.[3]
Breast Cancer MCF-710 - 20Garcinol demonstrated pro-apoptotic effects.[9]
Colorectal Cancer HT-2910 - 20Induced apoptosis via caspase-3 activity.[1][9]
Leukemia HL-60~8.5 - 20.4Inhibited proliferation in a dose-dependent manner.[10]
Prostate Cancer PC-3~8.5 - 20.4Inhibited proliferation in a dose-dependent manner.[10]
Oral Squamous Cell Carcinoma SCC-4, SCC-9, SCC-25Not specifiedSignificantly inhibited growth, proliferation, and colony formation.[2]
Pancreatic Cancer BxPC-3, Panc-1Not specifiedInhibited cell growth and induced apoptosis.[11]

*Note: Original data reported as 5-12 µg/mL. Conversion to µM is estimated based on Garcinol's molecular weight (~592.7 g/mol ).

Table 2: Observed Effects of Garcinol on Normal (Non-Cancerous) Cell Lines

Cell LineFindingImplicationCitation
Human Embryonic Kidney HEK-293No discernible impact on normal cells was observed.Suggests a favorable selectivity profile for cancer cells.
Various Normal Cells Not specifiedGarcinol did not show toxic effects on normal cells.Reinforces the potential for cancer-specific cytotoxicity.[2]
CoN (Normal Colon) Not specifiedAn extract from Kalanchoe pinnata showed a selectivity index (SI) of 8.4 for HT-29 cancer cells over CoN normal cells.While not Garcinol itself, this demonstrates the principle of selectivity for natural compounds against colon cancer.[6]
Normal Cells Not specifiedCombined treatment with Garcinol and TRAIL did not alter cell viability in normal cells, unlike in cancer cells.Suggests Garcinol may act as a safe sensitizer (B1316253) in combination therapies.[9]

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and cytotoxicity, as cited in multiple studies on Garcinol[2][12][13]. The protocol measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to a purple formazan (B1609692) precipitate[14][15].

1. Reagent Preparation

  • Cell Culture Medium: Appropriate for the specific cell line being tested (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Garcinol Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in Dimethyl Sulfoxide (DMSO).

  • MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize the solution[14].

  • Solubilization Solution: A solution to dissolve the formazan crystals, such as acidic isopropanol (B130326) or DMSO[15][16].

2. Cell Seeding

  • Harvest cells that are in a logarithmic growth phase.

  • Perform a cell count and assess viability (e.g., using Trypan Blue).

  • Seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium)[16].

  • Incubate the plate overnight (or for a few hours for suspension cells) in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment[17].

3. Compound Treatment

  • Prepare serial dilutions of Garcinol from the stock solution in fresh cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various Garcinol concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours)[6].

4. MTT Incubation

  • After the treatment period, add 10-50 µL of the MTT solution to each well (final concentration ~0.5 mg/mL)[15][16].

  • Incubate the plate for an additional 4 hours under standard culture conditions[15][17]. During this time, viable cells will convert the MTT into visible purple formazan crystals.

5. Solubilization and Measurement

  • If using adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary[14][16].

  • Add 100-150 µL of the solubilization solution to each well to dissolve the crystals[15][16].

  • Shake the plate gently on an orbital shaker for approximately 15 minutes to ensure complete dissolution[14].

  • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm)[14][15].

6. Data Analysis

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of Garcinol concentration to generate a dose-response curve and determine the IC₅₀ value.

Visualizations: Mechanisms and Workflows

Signaling Pathways Modulated by Garcinol

Garcinol exerts its anti-cancer effects by targeting multiple critical signaling pathways that regulate cell survival, proliferation, and apoptosis. It is a known inhibitor of the pro-survival transcription factors NF-κB and STAT3, which are often constitutively active in cancer cells[1][5]. By suppressing these pathways, Garcinol promotes apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of caspases and cleavage of PARP[1][11][18].

G cluster_0 Garcinol's Pro-Apoptotic Mechanism Garcinol Garcinol (this compound) NFkB NF-κB Garcinol->NFkB STAT3 STAT3 Garcinol->STAT3 PI3K_AKT PI3K/AKT Pathway Garcinol->PI3K_AKT Bax Bax (Pro-apoptotic) Garcinol->Bax Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 STAT3->Bcl2 PI3K_AKT->Bcl2 Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis & Cell Death PARP->Apoptosis

Caption: Garcinol's mechanism of action in cancer cells.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the standardized workflow for determining the cytotoxic effects of a compound like Garcinol using the MTT assay.

G cluster_workflow MTT Assay Workflow Start Start: Prepare Cells & Reagents Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate Overnight (Cell Attachment) Seed->Incubate1 Treat 3. Treat Cells with Garcinol Dilutions Incubate1->Treat Incubate2 4. Incubate (e.g., 24-72 hours) Treat->Incubate2 AddMTT 5. Add MTT Reagent to each well Incubate2->AddMTT Incubate3 6. Incubate (4 hours) AddMTT->Incubate3 Solubilize 7. Add Solubilization Buffer (Dissolve Formazan) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data: Calculate IC₅₀ Read->Analyze

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Prenylated Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of different prenylated benzophenones, a class of natural products exhibiting a wide array of promising pharmacological activities. By dissecting their structural nuances and corresponding biological effects, we aim to illuminate pathways for the development of novel therapeutics.

Prenylated benzophenones, predominantly isolated from plants of the Clusiaceae family, have garnered significant attention for their diverse bioactivities, including cytotoxic, anti-inflammatory, antioxidant, and antiviral properties.[1][2] The structural hallmark of these compounds is a benzophenone (B1666685) core adorned with one or more isoprenoid (prenyl) chains. The number, position, and cyclization of these prenyl groups, along with other substitutions on the aromatic rings, profoundly influence their biological efficacy.[1]

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of various prenylated benzophenones.

Cytotoxic Activity

The cytotoxicity of prenylated benzophenones is a well-documented and promising area of research for anticancer drug development. The data suggests that the lipophilicity conferred by prenyl groups plays a crucial role in their cytotoxic effects.

CompoundCancer Cell Line(s)IC50 (µM)Key Structural FeaturesReference
Guttiferone AHCT-116, HT-295, 10Polyisoprenylated with a bicyclo[3.3.1]nonane-2,4,9-trione core[3]
Guttiferone KHCT-116, HT-295, 25Polyisoprenylated with a bicyclo[3.3.1]nonane-2,4,9-trione core[3]
Oblongifolin BMDA-MB-2315.22Polyprenylated[4]
XanthochymolU251MG1.6 - 6.5Polyisoprenylated[5][6]
IsoxanthochymolHeLa, MCF-7, A549, B16Strong activityPolyprenylated[7]
Neobractatin (24)HepG2, T98, MCF-73.21 - 6.27Rearranged benzophenone[8]
Compound 6 CNE1, CNE27.8, 9.1Polycyclic polyprenylated acylphloroglucinol[9]

Structure-Activity Relationship Insights:

  • An increase in the number of prenyl groups often correlates with enhanced cytotoxic activity, likely due to increased lipophilicity which facilitates membrane interaction.[1]

  • The presence of a bicyclo[3.3.1]nonane-2,4,9-trione core is a common feature among many cytotoxic polyisoprenylated benzophenones.[10]

  • Specific spatial arrangements and cyclizations of the prenyl chains can significantly impact potency and selectivity against different cancer cell lines.

Anti-inflammatory Activity

Several prenylated benzophenones have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.

CompoundAssayIC50 (µM)Key Structural FeaturesReference
Guttiferone O (5)NO ProductionPotent inhibition at 25 µMPolyprenylated[11]
Guttiferone M (6)NO ProductionPotent inhibition at 25 µMPolyprenylated[11]
Compound 20 NO Production1.22Rearranged benzophenone[8]
Neobractatin (24)NO Production1.77Rearranged benzophenone[8]
7-EpiclusianoneCarrageenan-induced paw edemaEffective at 5, 10, 15 mg/kgPolyisoprenylated[12]

Structure-Activity Relationship Insights:

  • The ability to inhibit nitric oxide (NO) production is a common mechanism for the anti-inflammatory activity of these compounds.

  • The presence of phenolic hydroxyl groups contributes to their antioxidant and anti-inflammatory properties.[1]

Antioxidant Activity

The antioxidant capacity of prenylated benzophenones is attributed to their ability to scavenge free radicals, a property influenced by the number and position of hydroxyl groups.

CompoundAssayActivityKey Structural FeaturesReference
(-)-CycloxanthochymolDPPH, ABTS, FRAPExhibited antioxidant activityPolyprenylated[7]
IsoxanthochymolDPPH, ABTS, FRAPExhibited antioxidant activityPolyprenylated[7]
XanthochymolDPPH, ABTS, FRAPExhibited antioxidant activityPolyprenylated[7]

Structure-Activity Relationship Insights:

  • A greater number of hydroxyl groups generally leads to higher antioxidant activity.[1]

  • Dihydroxyl groups on the B-ring can stabilize the radical form, enhancing antioxidant potential.[1]

Antiviral Activity

Certain prenylated benzophenones have shown promise as antiviral agents, particularly against HIV.

CompoundVirusEC50 (µg/mL)Key Structural FeaturesReference
Guttiferones A-EHIV1 - 10Polyisoprenylated[1]
Guttiferone FHIV-123Polyisoprenylated[1]
Garciosaphenone AHIV-1 RT23.9 (IC50)Digeranylbenzophenone[1]
GW678248 (70h)HIV (wild-type)0.0005 (IC50, µM)Synthetic benzophenone[13]
GW678248 (70h)HIV (K103N mutant)0.001 (IC50, µM)Synthetic benzophenone[13]
GW678248 (70h)HIV (Y181C mutant)0.0007 (IC50, µM)Synthetic benzophenone[13]

Structure-Activity Relationship Insights:

  • The lipophilic domain with unsaturated prenyl chains is crucial for anti-HIV activity.[1]

  • Synthetic modifications of the benzophenone scaffold have led to the discovery of highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activities of prenylated benzophenones.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (prenylated benzophenones) and a positive control (e.g., cisplatin, 5-FU) for a specified period (e.g., 48 or 72 hours).[3][7]

  • MTT Incubation: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[11]

  • Cell Culture and Stimulation: Macrophages are cultured and then stimulated with LPS in the presence or absence of the test compounds for 24 hours.

  • Griess Reaction: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance at 540 nm is measured, which is proportional to the nitrite concentration.

  • Inhibition Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the compound-treated wells with the LPS-only treated wells.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.[7]

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured at a specific wavelength (e.g., 517 nm). The discoloration of the DPPH solution indicates the scavenging capacity of the compound.

  • Scavenging Activity Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizing Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Incubate Overnight A->B C Add Prenylated Benzophenones (various concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT Solution D->E F Incubate for 3-4 hours E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I Signaling_Pathway_Inflammation cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibition Inhibition by Prenylated Benzophenones LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Signaling TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO catalyzes PB Prenylated Benzophenones PB->NFkB inhibit PB->iNOS inhibit

References

A Comparative Analysis of Synthetic Routes to 3-Prenyl-2,4,6-trihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various synthetic methods for 3-Prenyl-2,4,6-trihydroxybenzophenone, a naturally occurring compound noted for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The efficient synthesis of this and related prenylated benzophenones is of significant interest for further pharmacological investigation and drug development.[2]

Overview of Synthetic Strategies

The synthesis of this compound primarily involves two key transformations: the formation of the 2,4,6-trihydroxybenzophenone (B1214741) core and the subsequent introduction of a prenyl group at the C-3 position. Several methodologies have been developed, ranging from classical multi-step chemical syntheses to biocatalytic approaches. This guide focuses on the most prominent and well-documented chemical synthesis routes.

A significant advancement in the synthesis of this compound is a multi-step sequence that includes methylation, Friedel-Crafts acylation, demethylation, and a final C-prenylation step.[1][3][4] This method is highlighted for its efficiency, use of mild reaction conditions, and good yields, minimizing competing side reactions.[1][4] Alternative strategies include direct acylation of phloroglucinol, which often suffers from low yields due to competing O-acylation, and palladium-catalyzed cross-coupling reactions for the C-prenylation step.[1][4]

Quantitative Comparison of Synthesis Methods

The following table summarizes the quantitative data for different synthetic approaches to this compound and its precursors.

MethodKey StepsReagents/CatalystsYield (%)Reference
Mzozoyana & van Heerden, 2017 1. Methylation2. Friedel-Crafts Acylation3. Demethylation4. C-Prenylation1. (CH₃)₂SO₄, K₂CO₃2. Benzoyl chloride, AlCl₃3. BBr₃4. Prenyl bromide, DBU63 (for the final prenylation step)Mzozoyana, V., & van Heerden, F. R. (2017).[1][3][4]
Lee et al. (as cited in[1]) Acylation of unprotected phloroglucinolNot specified~40Lee et al.[1][4]
Brajeul et al. (as cited in[1]) Prenylation using a sulfonium (B1226848) saltHunig's base, prenyl sulfonium saltNot specifiedBrajeul et al.[1][4]
Palladium-Catalyzed Prenylation Suzuki-Miyaura cross-couplingAryl halides, allylboronates, Pd catalystHigh yields reported for similar systemsYang, Y., & Buchwald, S. L. (as cited in[4])
Biocatalytic Approach Biotransformation of benzoateEngineered E. coliLow (initial proof-of-concept)Pavesi, A., et al. (2022).[5]

Experimental Protocols

Key Synthesis Method: Mzozoyana & van Heerden (2017)

This efficient, multi-step synthesis provides a reliable route to this compound.[1][3][4]

Step 1: Synthesis of 2,4,6-Trihydroxybenzophenone (Precursor)

The synthesis of the 2,4,6-trihydroxybenzophenone precursor can be achieved via a Friedel-Crafts acylation of a protected phloroglucinol, followed by demethylation.

  • Methylation of Phloroglucinol: Phloroglucinol is first protected by methylation to form 1,3,5-trimethoxybenzene (B48636).

  • Friedel-Crafts Acylation: 1,3,5-trimethoxybenzene is then acylated with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 2,4,6-trimethoxybenzophenone.

  • Demethylation: The methoxy (B1213986) groups are subsequently removed using a demethylating agent such as boron tribromide (BBr₃) to afford 2,4,6-trihydroxybenzophenone.

Step 2: C-Prenylation of 2,4,6-Trihydroxybenzophenone

  • A mixture of 2,4,6-trihydroxybenzophenone (1.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) is prepared in dry tetrahydrofuran (B95107) (THF) (15 mL).

  • Prenyl bromide (1.2 mmol) is added in small amounts to the mixture.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Following the stirring, 2 M HCl (20 mL) is added, and the mixture is stirred for an additional 15 minutes.

  • The product is extracted with ethyl acetate (B1210297) (4 x 20 mL).

  • The combined organic layers are washed with brine (20 mL) and dried over anhydrous MgSO₄.

  • The solvent is removed in vacuo to yield the final product, this compound.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key synthetic pathways discussed.

G cluster_0 Mzozoyana & van Heerden Method Phloroglucinol Phloroglucinol 1,3,5-Trimethoxybenzene 1,3,5-Trimethoxybenzene Phloroglucinol->1,3,5-Trimethoxybenzene Methylation 2,4,6-Trimethoxybenzophenone 2,4,6-Trimethoxybenzophenone 1,3,5-Trimethoxybenzene->2,4,6-Trimethoxybenzophenone Friedel-Crafts Acylation 2,4,6-Trihydroxybenzophenone 2,4,6-Trihydroxybenzophenone 2,4,6-Trimethoxybenzophenone->2,4,6-Trihydroxybenzophenone Demethylation This compound This compound 2,4,6-Trihydroxybenzophenone->this compound C-Prenylation

Caption: Multi-step synthesis of this compound.

G cluster_1 Alternative Synthesis Routes Phloroglucinol_direct Phloroglucinol_direct 2,4,6-Trihydroxybenzophenone 2,4,6-Trihydroxybenzophenone Phloroglucinol_direct->2,4,6-Trihydroxybenzophenone Direct Acylation 3-Prenyl-2,4,6-trihydroxybenzophenone_alt 3-Prenyl-2,4,6-trihydroxybenzophenone_alt 2,4,6-Trihydroxybenzophenone->3-Prenyl-2,4,6-trihydroxybenzophenone_alt Prenylation (various methods) ArylHalide Aryl Halide PrenylatedAryl PrenylatedAryl ArylHalide->PrenylatedAryl Suzuki-Miyaura Coupling Allylboronate Allylboronate Allylboronate->PrenylatedAryl Suzuki-Miyaura Coupling Benzoate Benzoate 2,4,6-Trihydroxybenzophenone_bio 2,4,6-Trihydroxybenzophenone_bio Benzoate->2,4,6-Trihydroxybenzophenone_bio Biotransformation (E. coli)

Caption: Overview of alternative synthesis strategies.

Conclusion

The synthesis method detailed by Mzozoyana and van Heerden represents a robust and efficient route for obtaining this compound, offering good yields under mild conditions.[1][3][4] While other methods, such as direct acylation and palladium-catalyzed couplings, exist, the multi-step approach with a final DBU-mediated C-prenylation appears to be a well-balanced strategy in terms of yield and reaction control. The emerging field of biocatalysis may offer more environmentally friendly alternatives in the future, although current yields are low.[5] For researchers requiring a reliable and scalable synthesis of this compound for further study, the Mzozoyana and van Heerden protocol is a highly recommended starting point.

References

Efficacy of "3-Prenyl-2,4,6-trihydroxybenzophenone" compared to other Garcinia compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of various benzophenones and other phytochemicals derived from the Garcinia genus reveals significant antioxidant, anti-inflammatory, and cytotoxic activities. While a direct comparative efficacy for 3-Prenyl-2,4,6-trihydroxybenzophenone against other Garcinia compounds is not available in the current body of scientific literature, this guide provides a summary of existing experimental data on related compounds, detailed experimental protocols, and relevant signaling pathways to inform future research and drug development.

Overview of Bioactive Garcinia Compounds

The Garcinia genus is a rich source of various bioactive molecules, including benzophenones, xanthones, and flavonoids.[1] These compounds have garnered significant interest for their potential pharmacological applications. Prenylated benzophenones, in particular, are noted for their diverse biological activities, which are often enhanced by the lipophilic nature of the prenyl group, potentially increasing bioavailability and efficacy.[2]

Data Presentation: Comparative Efficacy of Garcinia Benzophenones

While quantitative data for this compound is not currently available in published studies, the following tables summarize the cytotoxic and anti-inflammatory efficacy of other prominent Garcinia benzophenones. This data provides a baseline for understanding the potential potency of this class of compounds.

Table 1: Comparative Cytotoxicity of Garcinia Benzophenones against Human Leukemia Cell Lines

CompoundCell LineIC50 (µM)
GarcinolHL-60>10
IsogarcinolHL-605.6
XanthochymolHL-606.3
GarcinolU937>10
IsogarcinolU9377.8
XanthochymolU9378.1
GarcinolML-1>10
IsogarcinolML-16.9
XanthochymolML-17.5
GarcinolK562>10
IsogarcinolK5628.2
XanthochymolK5629.4

Data sourced from a study on the cytotoxic effects of benzophenone (B1666685) derivatives.

Table 2: Comparative Anti-Inflammatory Activity of Garcinia Compounds (15-Lipoxygenase Inhibition)

CompoundIC50 (µM)
Guttiferone O45.01
Guttiferone M52.97
Ananixanthone63.91
Quercetin (Positive Control)64.35

Data sourced from a study on the anti-inflammatory effects of naturally occurring benzophenones and xanthones from Garcinia smeathmannii.[3]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are the protocols for the key assays referenced in the data tables.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[4]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[4]

  • Incubation: Incubate the plate at 37°C for 1.5 hours.[4]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

15-Lipoxygenase (15-LOX) Inhibitor Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the 15-LOX enzyme.

Principle: The enzyme 15-lipoxygenase catalyzes the peroxidation of polyunsaturated fatty acids like linoleic acid, leading to the formation of a product that can be detected spectrophotometrically at 234 nm.[5][6] The inhibitory effect of a compound is determined by the reduction in absorbance.[6]

Procedure:

  • Reagent Preparation:

    • Prepare a borate (B1201080) buffer (0.2 M).[5]

    • Dissolve the 15-LO enzyme in the borate buffer to a concentration of approximately 10,000 U/mL.[5]

    • Prepare a substrate solution of linoleic acid (250 µM) in the borate buffer.[5]

    • Dissolve the test inhibitor in a suitable solvent like DMSO.[5]

  • Assay Mixture:

    • In a cuvette, mix the enzyme solution with the inhibitor solution (or solvent for control).[5]

    • Incubate the mixture for 5 minutes.[6]

  • Reaction Initiation: Add the substrate solution to the cuvette to start the reaction.[5]

  • Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm for 5 minutes at 30-second intervals using a spectrophotometer.[5][6]

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction with the inhibitor to the rate of the control reaction. The IC50 value is then determined.

Signaling Pathways

The anti-inflammatory effects of many natural compounds, including benzophenones, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary target.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding cytokines and chemokines. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylation IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Ub-Proteasome Ub-Proteasome IκB-NF-κB Complex->Ub-Proteasome Ubiquitination & Degradation of IκB Ub-Proteasome->NF-κB DNA DNA NF-κB_n->DNA Binding Gene Transcription Gene Transcription DNA->Gene Transcription Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

Experimental Workflow for Comparative Analysis

The following diagram outlines a general workflow for the comparative evaluation of Garcinia compounds.

Experimental_Workflow Extraction Extraction & Isolation of Garcinia Compounds Characterization Structural Characterization (NMR, MS) Extraction->Characterization Bioassays In Vitro Bioassays Characterization->Bioassays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Bioassays->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., 15-LOX, NO inhibition) Bioassays->Anti_inflammatory Data_Analysis Data Analysis & IC50 Determination Cytotoxicity->Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Comparison Comparative Efficacy Analysis Data_Analysis->Comparison Signaling_Studies Signaling Pathway Studies (e.g., Western Blot for NF-κB) Comparison->Signaling_Studies Conclusion Conclusion & Future Directions Signaling_Studies->Conclusion

Caption: A general experimental workflow for comparing Garcinia compounds.

Conclusion and Future Directions

The available data indicates that several benzophenones from Garcinia species exhibit potent cytotoxic and anti-inflammatory activities. However, the lack of direct comparative data including this compound highlights a significant research gap. Future studies should aim to perform head-to-head comparisons of this and other Garcinia compounds in a standardized panel of bioassays. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial in determining its therapeutic potential. Such research will provide a more complete picture of the structure-activity relationships within this class of compounds and guide the development of novel therapeutic agents.

References

Validating In Vitro Promises: A Comparative Guide to 3-Prenyl-2,4,6-trihydroxybenzophenone and its Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro findings of 3-Prenyl-2,4,6-trihydroxybenzophenone and its structurally related analogs, alongside available in vivo validation in animal models. This document aims to bridge the gap between promising laboratory results and their potential therapeutic applications.

While specific in vitro and in vivo data for this compound are limited in publicly available literature, this guide leverages extensive research on closely related prenylated and geranylated benzophenones and acetophenones to provide a comprehensive overview. The structural similarities between these compounds allow for insightful comparisons and predictions of biological activity. The primary analog discussed is 2,4,6-Trihydroxy-3-geranyl acetophenone (B1666503) (tHGA), a well-studied compound with a similar phloroglucinol (B13840) core and a lipophilic side chain.

Comparative Analysis of In Vitro Activities

Prenylated benzophenones, as a class, exhibit a wide array of biological activities, including anti-inflammatory, anticancer, anti-HIV, cholesterol-regulatory, cytotoxic, and antimicrobial effects.[1][2] The addition of a prenyl or geranyl group is often crucial for their biological potency.[3]

Compound/ClassIn Vitro ActivityCell Line(s)Key Findings (IC50/EC50)
Prenylated Benzophenones (General) AnticancerVariousPotent antiproliferative activity with IC50 values ranging from 0.49 µM to 95.07 µM.[4]
AntimicrobialStaphylococcus aureus (MRSA)Strong activity with MIC values from 5 to 50 µg/mL.[5][6]
2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA) Anti-inflammatoryHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of LPS-induced inflammatory responses.[7]
Endothelial Barrier ProtectionHUVECsProtective effects against LPS-induced barrier dysfunction.[7]
AnticancerHuman cancer cell linesDemonstrated antiproliferative activities.[8]
Anti-allergic-Reported anti-allergic properties.[8]
Anti-asthmatic-Shows potential as an anti-asthma remedy.[2][8]
2,3,4-Trihydroxybenzophenone (THB) Antioxidant-Exhibits antioxidant properties.[9]
Anti-neuroinflammatoryBV2 microglial cellsSuppresses neuroinflammation.[9]
Neurite Outgrowth PromotionNeuro2a cellsIncreased neurite outgrowth.[9]
2,2′,4-Trihydroxybenzophenone AntimicrobialC. perfringensShows antimicrobial activity and synergism with bacitracin.[10]

In Vivo Validation in Animal Models

CompoundAnimal ModelDisease/ConditionKey Findings
2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA) Lipopolysaccharide (LPS)-induced endotoxemic BALB/c miceSystemic Inflammation / EndotoxemiaSignificantly inhibited vascular permeability and leukocyte infiltration.[3][11] However, it did not prevent lethality as it failed to suppress TNF-α overproduction.[2][8]
2,3,4-Trihydroxybenzophenone (THB) Transient middle cerebral artery occlusion (tMCAO) in male miceIschemic StrokeReduced infarct volume in a concentration-dependent manner, increased survival rate, and suppressed microglial activation.[9]
Benzophenone-3 (Oxybenzone) Sprague-Dawley ratsEndocrine DisruptionIn vivo studies have investigated its anti-androgenic effects.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro Assays
  • Cell Viability Assay (MTS Assay): To assess the cytotoxic effects of compounds on cancer and normal cell lines, the (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) (MTS) assay is commonly used. Cells are seeded in 96-well plates, treated with various concentrations of the test compound for a specified period (e.g., 48 hours), and then incubated with the MTS reagent. The absorbance is measured to determine the percentage of viable cells relative to a control group.[13]

  • Antimicrobial Susceptibility Testing (Broth Microdilution): The minimum inhibitory concentration (MIC) of a compound against various bacterial strains is determined using the broth microdilution method. Serial dilutions of the compound are prepared in a 96-well plate containing bacterial inoculum in a suitable broth. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

  • Anti-inflammatory Assay (Nitric Oxide Production): To evaluate the anti-inflammatory potential, the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) is measured. Cells are pre-treated with the test compound and then stimulated with LPS. The amount of nitrite, a stable product of NO, in the culture supernatant is quantified using the Griess reagent.[14]

In Vivo Models
  • LPS-Induced Endotoxemia in Mice: To investigate the in vivo anti-inflammatory and vascular protective effects, mice (e.g., BALB/c) are intraperitoneally pre-treated with the test compound for a specific duration (e.g., 1 hour) before being challenged with an intraperitoneal injection of LPS. Parameters such as vascular permeability (measured by Evans blue dye extravasation), leukocyte infiltration into tissues (e.g., lungs), and serum levels of inflammatory cytokines (e.g., TNF-α) are assessed. Survival rates are also monitored.[3][11]

  • Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice: This model is used to induce ischemic stroke. A filament is inserted into the internal carotid artery to occlude the middle cerebral artery for a specific period (e.g., 60 minutes), followed by reperfusion. The test compound is administered before or after the occlusion. Neurological deficits, infarct volume (measured by TTC staining), and markers of neuroinflammation and oxidative stress are evaluated.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.

G Figure 1: Proposed Anti-inflammatory Signaling Pathway of tHGA LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes tHGA tHGA tHGA->NFkB Inhibition

Caption: Proposed mechanism of tHGA's anti-inflammatory action via inhibition of the NF-κB pathway.

G Figure 2: In Vivo Validation Workflow for Anti-inflammatory Activity cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Outcome Assessment Animal_Grouping Animal Grouping (Control, LPS, LPS+tHGA) Pretreatment Pre-treatment with tHGA or Vehicle (i.p.) Animal_Grouping->Pretreatment Induction LPS Injection (i.p.) Pretreatment->Induction Vascular_Permeability Vascular Permeability Assay (Evans Blue) Induction->Vascular_Permeability Leukocyte_Infiltration Leukocyte Infiltration (Histology) Induction->Leukocyte_Infiltration Cytokine_Analysis Cytokine Analysis (ELISA) Induction->Cytokine_Analysis Survival_Monitoring Survival Monitoring Induction->Survival_Monitoring

Caption: A typical experimental workflow for evaluating the in vivo anti-inflammatory effects of a compound.

Conclusion

The available evidence strongly suggests that this compound, by virtue of its structural similarity to well-studied analogs like tHGA, holds significant promise as a bioactive compound with potential therapeutic applications, particularly in the realms of inflammation and cancer. The in vivo studies on related compounds provide a crucial, albeit incomplete, picture of their potential efficacy and limitations in a whole-organism context.

For researchers and drug development professionals, the data presented herein underscores the importance of further investigation into this compound. Future studies should focus on obtaining specific in vitro activity data for this compound and validating these findings in relevant animal models of disease. Elucidating its precise mechanisms of action and signaling pathways will be paramount in advancing this promising compound through the drug discovery pipeline.

References

Comparative Analysis of 3-Prenyl-2,4,6-trihydroxybenzophenone: A Guide to its Bioactivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective look at the performance of 3-Prenyl-2,4,6-trihydroxybenzophenone in various bioassays, offering a comparative perspective against related compounds and supported by experimental data.

Introduction

This compound, a member of the prenylated benzophenone (B1666685) class of natural products, has garnered significant interest within the scientific community.[1] Isolated from plants of the Garcinia genus, notably Garcinia cowa, this compound is part of a larger family of molecules known for a wide spectrum of pharmacological activities.[2][3] Prenylated benzophenones, in general, have demonstrated a range of biological effects, including anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties.[4] This guide provides a comparative overview of the bioactivity of this compound, with a focus on its performance in various bioassays and a discussion of its potential for cross-reactivity.

Alternative Names:

  • phenyl-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone

  • Phenyl(2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)methanone

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound and related compounds in key bioassays.

CompoundBioassayTarget/Cell LineActivity (IC₅₀/EC₅₀)Reference
This compound CytotoxicitySW-480 (colon)Data not available
Guttiferone H (related benzophenone)CytotoxicitySW-480 (colon)12 µM[1]
Gambogenone (related benzophenone)CytotoxicitySW-480 (colon)188 µM[1]
This compound Antioxidant (DPPH assay)DPPH radicalData not available
Guttiferone H (related benzophenone)Antioxidant (DPPH assay)DPPH radical64 µM[1]
Gambogenone (related benzophenone)Antioxidant (DPPH assay)DPPH radical38.7 µM[1]
This compound AntibacterialS. aureusData not available
Cratoxylone A (related benzophenone)AntibacterialS. aureus6.25 µg/mL
This compound α-Glucosidase Inhibitionα-GlucosidaseData not available
Compound from Garcinia cowa (unspecified)α-Glucosidase Inhibitionα-GlucosidasePotent inhibition
Acarbose (standard inhibitor)α-Glucosidase Inhibitionα-GlucosidasePotent inhibition

Discussion of Cross-Reactivity

The broad spectrum of bioactivities reported for the prenylated benzophenone class suggests a potential for cross-reactivity, where a single compound may interact with multiple biological targets. This can be both advantageous, for developing multi-target drugs, and disadvantageous, leading to off-target effects.

Based on the available literature, compounds from Garcinia species have demonstrated a variety of effects, including:

  • Cytotoxicity: Several benzophenones from Garcinia xanthochymus have shown cytotoxic effects against the SW-480 colon cancer cell line.[1]

  • Antioxidant Activity: The same study also demonstrated the antioxidant potential of these compounds in a DPPH assay.[1]

  • Antimicrobial Activity: Extracts from Garcinia cowa have shown activity against Staphylococcus aureus.[5]

  • Enzyme Inhibition: Compounds from Garcinia cowa have been identified as potent inhibitors of α-glucosidase.

While specific cross-reactivity screening data for this compound is limited, the diverse activities of its structural analogs strongly suggest that it may also interact with a range of biological targets. Further comprehensive screening against panels of enzymes, receptors, and cell lines is necessary to fully elucidate its selectivity profile.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the bioactivities of this compound.

Synthesis of this compound

A common synthetic route involves the Friedel-Crafts acylation of phloroglucinol, followed by prenylation.[6]

Workflow for Synthesis

G Phloroglucinol Phloroglucinol Acylation Friedel-Crafts Acylation (e.g., AlCl3) Phloroglucinol->Acylation BenzoylChloride Benzoyl Chloride BenzoylChloride->Acylation Benzoylphloroglucinol 2,4,6-Trihydroxybenzophenone Acylation->Benzoylphloroglucinol Prenylation Prenylation (e.g., base) Benzoylphloroglucinol->Prenylation PrenylBromide Prenyl Bromide PrenylBromide->Prenylation FinalProduct 3-Prenyl-2,4,6- trihydroxybenzophenone Prenylation->FinalProduct

Caption: Synthetic pathway for this compound.

Cytotoxicity Assay (Resazurin Reduction Assay)

This assay measures cell viability based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cytotoxicity Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SeedCells Seed Cells in 96-well Plate TreatCells Add Compounds to Cells SeedCells->TreatCells PrepareCompounds Prepare Compound Dilutions PrepareCompounds->TreatCells Incubate Incubate (e.g., 48h) TreatCells->Incubate AddResazurin Add Resazurin Reagent Incubate->AddResazurin Incubate2 Incubate (2-4h) AddResazurin->Incubate2 ReadFluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) Incubate2->ReadFluorescence CalculateViability Calculate % Viability ReadFluorescence->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50

Caption: Workflow for a resazurin-based cytotoxicity assay.

α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Reagent Preparation: Prepare a solution of α-glucosidase in phosphate (B84403) buffer (pH 6.8) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Incubation with Inhibitor: In a 96-well plate, mix the enzyme solution with various concentrations of the test compound or a standard inhibitor (e.g., acarbose). Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding the pNPG solution to each well.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

  • Stop Reaction: Terminate the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

α-Glucosidase Inhibition Signaling Pathway

G α-Glucosidase α-Glucosidase Glucose Glucose α-Glucosidase->Glucose Hydrolysis Carbohydrates Carbohydrates Carbohydrates->α-Glucosidase Substrate Inhibitor\n(this compound) Inhibitor (this compound) Inhibition Inhibitor\n(this compound)->Inhibition Inhibition->α-Glucosidase Inhibits

Caption: Inhibition of carbohydrate digestion by an α-glucosidase inhibitor.

Conclusion

This compound belongs to a class of natural products with demonstrated potential across a variety of biological assays. While direct and comprehensive data on its cross-reactivity is still emerging, the activities of its close structural analogs suggest a promiscuous bioactivity profile that warrants further investigation. The provided experimental protocols offer a foundation for researchers to systematically evaluate the efficacy and selectivity of this compound, contributing to a clearer understanding of its therapeutic potential and off-target effects. Future research should focus on screening this compound against diverse panels of molecular targets to build a comprehensive cross-reactivity profile, which will be crucial for its potential development as a therapeutic agent.

References

Benchmarking the purity of synthesized "3-Prenyl-2,4,6-trihydroxybenzophenone" against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of a synthetically produced batch of 3-Prenyl-2,4,6-trihydroxybenzophenone against a commercially available, high-purity reference standard. The objective is to delineate the purity profile of the synthesized compound, identify potential impurities, and offer robust analytical methodologies for quality assessment. This information is critical for researchers in drug discovery and natural product synthesis, where compound purity is paramount for accurate biological and pharmacological evaluation.

Executive Summary of Purity Assessment

The purity of a synthesized batch of this compound was rigorously evaluated against a certified reference standard. High-Performance Liquid Chromatography (HPLC) analysis revealed a primary peak corresponding to the target compound in the synthesized batch, with minor impurity peaks detected. Spectroscopic analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy corroborated the identity of the synthesized compound and provided insights into the nature of the impurities.

Data Presentation

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Comparison
Sample IDRetention Time (min)Peak Area (%)Identity
Reference Standard 8.2499.8This compound
-< 0.2Minor impurities
Synthesized Batch 8.2597.2This compound
6.481.5Impurity A (Phloroglucinol)
9.120.8Impurity B (O-prenylated isomer)
-0.5Other minor impurities
Table 2: Mass Spectrometry (MS) Data
Sample IDIonization Mode[M-H]⁻ (m/z)Molecular FormulaIdentity
Reference Standard ESI-297.1121C₁₈H₁₇O₄This compound
Synthesized Batch ESI-297.1123C₁₈H₁₇O₄This compound
ESI-125.0243C₆H₅O₃Impurity A (Phloroglucinol)
ESI-297.1120C₁₈H₁₇O₄Impurity B (O-prenylated isomer)
Table 3: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃) - Key Chemical Shifts (δ, ppm)
ProtonsReference Standard (δ, ppm)Synthesized Batch (δ, ppm)Assignment
H-55.95 (s, 1H)5.95 (s, 1H)Aromatic proton
H-1', H-2'7.40-7.60 (m, 5H)7.40-7.61 (m, 5H)Benzoyl protons
H-2''5.25 (t, J=7.2 Hz, 1H)5.26 (t, J=7.2 Hz, 1H)Prenyl vinyl proton
H-1''3.30 (d, J=7.2 Hz, 2H)3.31 (d, J=7.2 Hz, 2H)Prenyl methylene (B1212753) protons
(CH₃)₂1.75 (s, 6H)1.76 (s, 6H)Prenyl methyl protons

Experimental Protocols

Synthesis of this compound

The synthesis was adapted from a reported multi-step procedure involving the protection of phloroglucinol (B13840), Friedel-Crafts acylation, demethylation, and subsequent C-prenylation.[1]

  • Methylation of Phloroglucinol: Phloroglucinol is first methylated to protect the hydroxyl groups.

  • Friedel-Crafts Acylation: The protected phloroglucinol undergoes Friedel-Crafts acylation with benzoyl chloride.

  • Demethylation: The methoxy (B1213986) groups are removed to yield 2,4,6-trihydroxybenzophenone.

  • C-Prenylation: The final step involves the introduction of the prenyl group at the C-3 position using prenyl bromide in the presence of a base. It is crucial to control reaction conditions to minimize the formation of the O-prenylated isomer.[1]

High-Performance Liquid Chromatography (HPLC)
  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 287 nm.[2]

  • Sample Preparation: Samples were dissolved in methanol (B129727) at a concentration of 1 mg/mL.

Mass Spectrometry (MS)
  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • Mass Range: 50-500 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments were performed for structural elucidation and confirmation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Analysis cluster_comparison Benchmarking synthesis Synthesis of this compound purification Column Chromatography synthesis->purification hplc HPLC Analysis purification->hplc ms Mass Spectrometry purification->ms nmr NMR Spectroscopy purification->nmr comparison Comparative Data Analysis hplc->comparison ms->comparison nmr->comparison ref_standard Reference Standard ref_standard->comparison

Caption: Experimental workflow for the purity benchmarking of synthesized this compound.

Prenylated benzophenones and related compounds have been shown to exert anti-inflammatory effects, in part, through the modulation of the NF-κB signaling pathway.[3] The following diagram illustrates this proposed mechanism of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription LPS LPS LPS->TLR4 Compound 3-Prenyl-2,4,6- trihydroxybenzophenone Compound->IKK inhibits

References

A comparative study of the antimicrobial spectrum of "3-Prenyl-2,4,6-trihydroxybenzophenone"

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide offers a comparative perspective on the antimicrobial spectrum of 3-Prenyl-2,4,6-trihydroxybenzophenone and its structural analogs. While specific antimicrobial data for this compound is not extensively available in current literature, this guide provides a comprehensive analysis of closely related and well-studied prenylated benzophenones, offering valuable insights into the potential antimicrobial efficacy of this class of compounds.

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, natural products have emerged as a promising reservoir of bioactive compounds. Among these, prenylated benzophenones, a class of secondary metabolites predominantly found in the Garcinia genus, have garnered significant interest for their diverse pharmacological activities, including potent antimicrobial effects. This guide focuses on the antimicrobial profile of this compound and its analogs, providing a comparative assessment against various microbial strains and standard antibiotics.

Comparative Antimicrobial Spectrum

Table 1: Antimicrobial Spectrum of Prenylated Benzophenones against Gram-Positive Bacteria

CompoundStaphylococcus aureus (MIC in µg/mL)Methicillin-resistant Staphylococcus aureus (MRSA) (MIC in µg/mL)Bacillus cereus (MIC in µg/mL)Streptococcus mutans (MIC in µg/mL)
7-Epiclusianone (B1235816) 1.2-0.61.25-2.5[1]
Guttiferone-A 2.4-2.4-
Garcinol -3.1-12.5[1]--
Vancomycin (Standard) 0.5-2.01.0-4.0--
Amoxicillin (Standard) 0.25-2.0-0.5-2.00.12-0.5

Table 2: Antimicrobial Spectrum of Prenylated Benzophenones against Gram-Negative Bacteria and Fungi

CompoundEscherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
7-Epiclusianone InactiveInactive
Guttiferone-A InactiveInactive
Garcinol InactiveInactive
Ciprofloxacin (Standard) 0.008-0.5-
Ketoconazole (Standard) -0.25-1.0

The data clearly indicates that prenylated benzophenones like 7-epiclusianone and guttiferone-A exhibit potent activity primarily against Gram-positive bacteria, with MIC values comparable to or even lower than standard antibiotics in some cases. Their efficacy against Streptococcus mutans, a key contributor to dental caries, is also noteworthy. However, their activity against Gram-negative bacteria and fungi appears to be limited. Garcinol, another related compound, has demonstrated significant activity against the formidable MRSA.

Experimental Protocols

The antimicrobial activity data presented in this guide is typically determined using standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI). The following are detailed protocols for the two most common methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compound and standard antibiotics are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C for bacteria and 28-35°C for fungi) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method used to determine the susceptibility of a microorganism to an antimicrobial agent.

  • Preparation of Agar (B569324) Plates: Mueller-Hinton agar plates are prepared and allowed to solidify.

  • Inoculation: A standardized microbial suspension is uniformly swabbed onto the surface of the agar plate to create a lawn of bacteria.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound or standard antibiotic are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Measurement of Inhibition Zones: The diameter of the zone of no microbial growth around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the broth microdilution and Kirby-Bauer disk diffusion methods.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-Well Plate B->C D Incubate Plate C->D E Observe for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the Broth Microdilution Method.

Kirby_Bauer_Workflow cluster_prep_kb Preparation cluster_exp_kb Experiment cluster_res_kb Result A_kb Prepare Mueller-Hinton Agar Plates C_kb Inoculate Agar Surface with Microbial Suspension A_kb->C_kb B_kb Prepare Standardized Microbial Inoculum B_kb->C_kb D_kb Place Antimicrobial Disks on Agar Surface C_kb->D_kb E_kb Incubate Plates D_kb->E_kb F_kb Measure Zones of Inhibition E_kb->F_kb G_kb Determine Susceptibility F_kb->G_kb

Caption: Workflow for the Kirby-Bauer Disk Diffusion Method.

Concluding Remarks

While the specific antimicrobial spectrum of this compound awaits detailed investigation, the compelling evidence from its structural analogs strongly suggests its potential as a potent antibacterial agent, particularly against Gram-positive pathogens. The data presented in this guide underscores the importance of prenylated benzophenones as a promising class of natural products for the development of new antimicrobial therapies. Further research to elucidate the precise antimicrobial profile of this compound and its mechanism of action is highly warranted and could pave the way for novel treatments against bacterial infections.

References

Safety Operating Guide

Personal protective equipment for handling 3-Prenyl-2,4,6-trihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Prenyl-2,4,6-trihydroxybenzophenone. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for benzophenone (B1666685) derivatives.

Protection Type Recommended Equipment Purpose
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended)[1]To prevent skin contact and absorption. Always inspect gloves before use and replace if contaminated.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles[2][3]To protect eyes from splashes, dust, or vapors.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., P95 or P1 particulate respirator for dust; organic vapor cartridge for vapors)[1]Required when handling large quantities, in poorly ventilated areas, or when dust or aerosols may be generated.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risks.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]

  • Verify that an emergency eyewash station and safety shower are accessible and operational.[1]

  • Assemble all necessary equipment and reagents before commencing work.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Use a spatula or other suitable tools for transferring the chemical.

  • Keep containers tightly closed when not in use to prevent inhalation of potential vapors and to protect the compound from moisture and light.[1]

3. Post-Handling:

  • Thoroughly clean the work area upon completion.

  • Decontaminate all used equipment.

  • Remove PPE in the correct order to prevent cross-contamination.

  • Dispose of single-use PPE in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container.
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Avoid mixing with incompatible waste streams.
Contaminated PPE Dispose of in a designated hazardous waste container.

Note: All disposal must be in accordance with local, state, and federal regulations.

Spill Response Plan

In the event of a spill, prompt and appropriate action is critical.

1. Immediate Actions:

  • Alert personnel in the immediate vicinity.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • If necessary, contact your institution's emergency response team.

2. Spill Cleanup Protocol (for small, manageable spills):

  • Don the appropriate PPE, including respiratory protection.[1]

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like sawdust.[1]

  • Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

Handling_Workflow A Preparation B Don PPE A->B C Handling of Chemical B->C D Post-Handling Cleanup C->D F Waste Disposal C->F Generate Waste E Doff PPE D->E D->F Generate Waste E->F Dispose of PPE G Hand Washing E->G H End G->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Prenyl-2,4,6-trihydroxybenzophenone
Reactant of Route 2
Reactant of Route 2
3-Prenyl-2,4,6-trihydroxybenzophenone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.